N,N,4-trimethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,4-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)13(11,12)10(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKOKGOAHBIPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060520 | |
| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-69-9, 20725-56-8 | |
| Record name | N,N-Dimethyl-p-toluenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonamide, N,N-dimethyl-, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |
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| Record name | N,N-DIMETHYL-P-TOLUENESULFONAMIDE | |
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| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |
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| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |
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| Record name | N,N-dimethyl-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethyl-p-toluenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM7HU644XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N,N,4-Trimethylbenzenesulfonamide
Introduction
N,N,4-trimethylbenzenesulfonamide is a versatile chemical compound belonging to the sulfonamide class.[1] Sulfonamides are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and high purity of the final product.
Chemical Properties and Structure
This compound, also known as N,N-dimethyl-p-toluenesulfonamide, possesses the chemical formula C9H13NO2S and a molecular weight of 199.27 g/mol .[1][4][5] Its structure consists of a p-toluenesulfonyl group bonded to a dimethylamino group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C9H13NO2S | [1][4] |
| Molecular Weight | 199.27 g/mol | [1][4][5] |
| CAS Number | 599-69-9 | [4] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C | [1] |
| InChIKey | WZKOKGOAHBIPCI-UHFFFAOYSA-N | [1][4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of p-toluenesulfonyl chloride with dimethylamine.[3][6] This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur, a cornerstone of sulfonamide synthesis.[2][7]
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the dimethylamine nitrogen on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Dimethylamine (40% aqueous solution or as a gas)
-
A suitable base (e.g., triethylamine, pyridine, or sodium hydroxide)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment
Safety Precautions:
-
p-Toluenesulfonyl chloride is corrosive and causes skin and eye irritation.[8][9]
-
Dimethylamine is a flammable and corrosive gas or liquid.
-
All manipulations should be performed in a well-ventilated fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10][11]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride (1 equivalent) in dichloromethane.
-
Addition of Base and Amine: Add a suitable base such as triethylamine (1.5 equivalents) to the solution. Cool the mixture in an ice bath. Slowly add dimethylamine (1.2 equivalents) dropwise to the stirred solution. The choice of base is critical; tertiary amines like triethylamine or pyridine are commonly used to scavenge the HCl produced.[12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[13]
-
Work-up: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[14]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[14]
Purification
The crude this compound can be purified by recrystallization or column chromatography to achieve high purity.
Recrystallization Protocol
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an isopropanol-water mixture.[15]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For higher purity, the compound can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.[7]
Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
Caption: Workflow for the characterization of the synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons on the benzene ring, and the methyl protons of the dimethylamino group.[16]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon atoms in the molecule.[16]
Table 2: Expected NMR Data (in CDCl₃)
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Aromatic CH (ortho to SO₂) | 7.66 (d, J = 8.1 Hz, 2H) | 127.8 | [16] |
| Aromatic CH (meta to SO₂) | 7.34 (d, J = 8.0 Hz, 2H) | 129.6 | [16] |
| Ar-CH₃ | 2.44 (s, 3H) | 21.5 | [16] |
| N-(CH₃)₂ | 2.69 (s, 6H) | 37.9 | [16] |
| Aromatic C-SO₂ | - | 132.5 | [16] |
| Aromatic C-CH₃ | - | 143.5 | [16] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the sulfonyl (SO₂) and C-N bonds.[17]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| SO₂ | 1344–1317 | Asymmetric stretching | [17] |
| SO₂ | 1187–1147 | Symmetric stretching | [17] |
| S-N | 924–906 | Stretching | [17] |
| Aromatic C-H | 3000-3100 | Stretching | [18] |
| Aliphatic C-H | 2850-2960 | Stretching | [18] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.[4][19]
Table 4: Mass Spectrometry Data
| Technique | m/z | Identity | Reference |
| EI-MS | 199 | [M]⁺ | [4] |
Conclusion
This guide has provided a detailed, in-depth technical overview of the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize and purify this compound to a high degree of purity, as verified by a suite of analytical techniques. The information presented here serves as a valuable resource for scientists and professionals engaged in chemical synthesis and drug development, ensuring the production of high-quality materials for their research endeavors.
References
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N-benzyl-N,4-dimethylbenzenesulfonamide (3a). (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Benzenesulfonamide, N,N,4-trimethyl-. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Benzenesulfonamide, N,N,4-trimethyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2017). Molecules, 22(9), 1433. Retrieved January 14, 2026, from [Link]
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Benzenesulfonamide, N,N,4-trimethyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
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Preparation of sulfonamides from N-silylamines. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Benzenesulfonamide, N,N,4-trimethyl-. (n.d.). US EPA. Retrieved January 14, 2026, from [Link]
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TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (2020). IUCrData, 5(2). Retrieved January 14, 2026, from [Link]
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Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Spectroscopy Infrared Spectra. (n.d.). Retrieved January 14, 2026, from [Link]
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Infrared and NMR Spectra of Arylsulphonamides. (2004). Zeitschrift für Naturforschung B, 59(6), 651-657. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to N,N,4-trimethylbenzenesulfonamide: Synthesis, Properties, and Potential Applications
For distribution among researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of N,N,4-trimethylbenzenesulfonamide, a sulfonamide derivative of significant interest in organic synthesis and medicinal chemistry. The document details its chemical identity, including its IUPAC name and CAS number, and presents a thorough analysis of its physicochemical properties. A detailed, field-proven protocol for its synthesis via the reaction of 4-toluenesulfonyl chloride with dimethylamine is provided, complete with mechanistic insights and a logical workflow diagram. Furthermore, this guide explores the broader context of sulfonamides in drug discovery, discussing their known biological activities and potential therapeutic applications. While specific biological targets for this compound are not yet extensively documented, this guide posits potential areas of investigation based on its structural characteristics. Safety protocols and analytical methodologies are also discussed to ensure its effective and safe utilization in a research setting.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound belonging to the sulfonamide class. Its core structure consists of a p-tolyl group attached to a sulfonamide functional group, with two methyl substituents on the nitrogen atom.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 599-69-9 | [2] |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | [2] |
| Appearance | White to off-white solid (typical) | [3] |
| Solubility | Soluble in polar organic solvents | [3] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction between 4-toluenesulfonyl chloride and dimethylamine. This reaction is a well-established method for the formation of sulfonamides.[4]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic sulfur atom of 4-toluenesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the bond formation with the sulfur, leading to the displacement of the chloride ion, which is a good leaving group. A base, such as pyridine or an excess of the amine itself, is typically used to neutralize the hydrochloric acid generated during the reaction.[4]
Experimental Protocol
Materials:
-
4-Toluenesulfonyl chloride
-
Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (optional, as a base)
-
5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate and hexanes for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of dimethylamine (1.1-1.5 equivalents) in the same solvent dropwise via the dropping funnel. If using gaseous dimethylamine, bubble it through the solution. If a tertiary amine base like pyridine is used, it should be added to the initial solution of the sulfonyl chloride.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 5 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a crystalline solid.[4]
Caption: Workflow for the synthesis of this compound.
Potential Applications in Drug Development and Research
The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[5] The biological activity of sulfonamides is often attributed to their ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacteria, thereby inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis.[6]
While the specific biological targets of this compound have not been extensively elucidated, its structural features suggest several avenues for investigation:
-
Antibacterial Agents: As a sulfonamide, it could be investigated for its potential to inhibit bacterial growth. The N,N-dimethyl substitution may influence its solubility, cell permeability, and interaction with bacterial enzymes.
-
Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases, which are implicated in several diseases.[7] this compound could be screened against a panel of enzymes to identify potential inhibitory activity.
-
Building Block in Medicinal Chemistry: This compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value.[3] The tolyl and dimethylamino groups can be further functionalized to explore structure-activity relationships.
Caption: Potential research applications for this compound.
Analytical Methods
The characterization and purity assessment of this compound can be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the characteristic signals of the aromatic protons, the methyl groups, and the carbon skeleton.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[2]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the sulfonyl (S=O) and C-N bonds.
-
High-Performance Liquid Chromatography (HPLC): A valuable tool for assessing the purity of the compound and for quantitative analysis.[8]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly closed container in a cool, dry place.
References
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PubChem. Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. [Link]
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SIELC Technologies. Separation of Benzenesulfonamide, N,N,4-trimethyl- on Newcrom R1 HPLC column. [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
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NIST. Benzenesulfonamide, N,N,4-trimethyl-. NIST Chemistry WebBook. [Link]
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DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]
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Patel, M. K., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–238. [Link]
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Growing Science. 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Current Chemistry Letters, 10(3), 279-286. [Link]
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Sroor, F. M., et al. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry, 21(7), 692-706. [Link]
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PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. [Link]
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Akocak, S., et al. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1108. [Link]
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ResearchGate. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. [Link]
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Patsnap Synapse. What is the mechanism of Para-Toluenesulfonamide?. [Link]
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Molecular structure and formula of N,N,4-trimethylbenzenesulfonamide
An In-depth Technical Guide to the Molecular Structure and Formula of N,N,4-trimethylbenzenesulfonamide
Authored by: Gemini, Senior Application Scientist
Publication Date: January 14, 2026
Abstract
This technical guide provides a comprehensive examination of this compound (CAS No: 599-69-9), a member of the sulfonamide class of organic compounds.[1][2] We will delve into its molecular structure, definitive formula, and the spectroscopic techniques foundational to its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into its characterization and synthesis. Methodologies are presented not merely as steps but as self-validating systems, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Molecular Identity
This compound is a substituted aromatic sulfonamide. The core structure consists of a p-toluenesulfonyl group (a benzene ring substituted with a methyl group and a sulfonyl group at positions 4 and 1, respectively) where the sulfonamide nitrogen is disubstituted with two methyl groups.
Molecular Formula and IUPAC Nomenclature
The definitive molecular formula for this compound is C₉H₁₃NO₂S .[1][2][3]
-
IUPAC Name: this compound[2]
-
Synonyms: N,N-Dimethyl-p-toluenesulfonamide, 4,N,N-Trimethylbenzenesulfonamide, N,N-Dimethyltosylamide[1][4]
Chemical Structure
The two-dimensional structure highlights the key functional groups: a para-substituted benzene ring, a sulfonamide linkage (-SO₂N-), and two N-methyl groups.
Caption: 2D molecular structure of this compound.
Physicochemical Properties
A summary of key computed and experimental properties is crucial for laboratory handling, analytical method development, and theoretical modeling.
| Property | Value | Source |
| Molecular Weight | 199.27 g/mol | [1][3] |
| Molecular Formula | C₉H₁₃NO₂S | [1][2][3] |
| CAS Number | 599-69-9 | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C | [2] |
| InChIKey | WZKOKGOAHBIPCI-UHFFFAOYSA-N | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of sulfonamides is a cornerstone reaction in organic chemistry, typically proceeding via nucleophilic substitution.[5] The most efficient and common method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6]
Synthetic Pathway: Sulfonylation of Dimethylamine
The synthesis of this compound is achieved by the reaction of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) with dimethylamine.
Caption: General synthetic scheme for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed for high yield and purity, with each step serving a distinct, verifiable purpose.
Objective: To synthesize this compound from p-toluenesulfonyl chloride and dimethylamine.
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.2 eq)
-
Pyridine (1.5 eq)[5]
-
Dichloromethane (DCM), anhydrous
-
5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup (Inert Atmosphere): Dissolve p-toluenesulfonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Causality: An inert atmosphere prevents reactions with atmospheric moisture, which could hydrolyze the sulfonyl chloride.
-
Addition of Base: Add pyridine to the solution and cool the mixture to 0 °C in an ice bath. Causality: Pyridine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[5] Cooling controls the exothermic reaction.
-
Nucleophilic Attack: Add dimethylamine solution dropwise to the stirring mixture over 20-30 minutes. Causality: The lone pair on the dimethylamine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours.[5] Causality: This extended time ensures the reaction proceeds to completion.
-
Work-up and Purification:
-
Acidify the mixture with 5 M HCl to protonate and dissolve the excess pyridine.[5]
-
Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and brine (to remove bulk water).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Final Product Isolation: The resulting solid or oil can be further purified by recrystallization or column chromatography to achieve high purity.
Structural Elucidation via Spectroscopic Analysis
Confirming the molecular structure of a synthesized compound is a critical step that relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Analytical workflow for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.
-
Expected Molecular Ion (M⁺): For C₉H₁₃NO₂S, the expected monoisotopic mass is approximately 199.07 m/z. Electron ionization (EI) mass spectra confirm a molecular weight of 199.27.[1]
-
Key Fragmentation: A characteristic fragmentation pattern in EI-MS involves the cleavage of the S-N bond, which can help in identifying the sulfonamide structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[7][8]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms.
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.3-7.7 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.[9]
-
N-Methyl Protons: A singlet integrating to 6 hydrogens is expected (~2.7 ppm), representing the two equivalent methyl groups attached to the nitrogen.[9]
-
Aryl-Methyl Protons: A singlet integrating to 3 hydrogens is expected (~2.4 ppm), corresponding to the methyl group on the benzene ring.[9]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons: Four signals are expected in the aromatic region (~127-144 ppm), with two signals having higher intensity due to symmetry.[9]
-
N-Methyl Carbon: A signal around 38 ppm corresponds to the two equivalent N-methyl carbons.[9]
-
Aryl-Methyl Carbon: A signal around 21.5 ppm represents the carbon of the methyl group attached to the ring.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]
-
S=O Stretching: Strong, characteristic absorption bands for the sulfonyl group (SO₂) are expected around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
C-H Stretching: Signals for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H (from methyl groups) appear just below 3000 cm⁻¹.
-
C-N Stretching: A band in the 1300-1200 cm⁻¹ region.
Applications and Relevance
While not a widely known pharmaceutical agent itself, this compound serves as a valuable intermediate in chemical synthesis. Its primary documented use is as a precursor in the synthesis of isotopically labeled Dimethylamine Hydrochloride-13C2, a crucial reagent for metabolic studies and as a standard in analytical chemistry.[11] The sulfonamide moiety itself is a critical pharmacophore found in a vast array of "sulfa drugs" with antibacterial, antitumor, and antithyroid activities, making its derivatives subjects of ongoing research.[5]
Conclusion
This compound is a well-defined organic compound with the molecular formula C₉H₁₃NO₂S. Its structure is unambiguously confirmed through a synergistic application of mass spectrometry, NMR (¹H and ¹³C), and IR spectroscopy. The synthesis is reliably achieved through the nucleophilic substitution of p-toluenesulfonyl chloride with dimethylamine. This guide provides the foundational, technically-grounded information required for the confident synthesis, identification, and utilization of this compound in advanced research and development settings.
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Spectroscopic Unveiling of N,N,4-Trimethylbenzenesulfonamide: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the spectroscopic characteristics of N,N,4-trimethylbenzenesulfonamide, a compound of interest in synthetic chemistry and drug development. By delving into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the essential knowledge for the unambiguous identification and characterization of this molecule.
Introduction
This compound, a sulfonamide derivative, possesses a molecular structure that lends itself to comprehensive analysis by modern spectroscopic techniques. Understanding its unique spectral signature is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing not only the data but also the rationale behind the spectral features.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are directly correlated with its spectroscopic output. The presence of a para-substituted aromatic ring, a sulfonamide functional group, and three methyl groups gives rise to a distinct and interpretable set of signals in each spectroscopic method.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating effect of the methyl groups.[3][4]
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.66 | Doublet (d) | 2H | Aromatic protons (ortho to SO₂) |
| 7.34 | Doublet (d) | 2H | Aromatic protons (ortho to CH₃) |
| 2.69 | Singlet (s) | 6H | N-methyl protons (N(CH₃)₂) |
| 2.44 | Singlet (s) | 3H | Aromatic methyl protons (Ar-CH₃) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Interpretation:
-
Aromatic Protons (7.66 and 7.34 ppm): The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the electron-withdrawing sulfonamide group. The protons ortho to the sulfonyl group (δ 7.66) are more deshielded than those ortho to the electron-donating methyl group (δ 7.34). The splitting pattern, two distinct doublets, is characteristic of a 1,4-disubstituted benzene ring. The coupling constant (J) for these doublets is typically around 8.0 Hz.[5]
-
N-Methyl Protons (2.69 ppm): The six protons of the two N-methyl groups appear as a sharp singlet, indicating their chemical equivalence. Their chemical shift is in the expected region for methyl groups attached to a nitrogen atom.
-
Aromatic Methyl Protons (2.44 ppm): The three protons of the methyl group attached to the aromatic ring also appear as a singlet. This upfield shift, relative to the N-methyl protons, is consistent with its attachment to a less electronegative carbon atom.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 143.5 | Quaternary aromatic carbon (C-SO₂) |
| 132.5 | Quaternary aromatic carbon (C-CH₃) |
| 129.6 | Aromatic CH (ortho to CH₃) |
| 127.8 | Aromatic CH (ortho to SO₂) |
| 37.9 | N-methyl carbons (N(CH₃)₂) |
| 21.5 | Aromatic methyl carbon (Ar-CH₃) |
Solvent: CDCl₃
Interpretation:
The six distinct signals in the ¹³C NMR spectrum correspond to the six unique carbon environments in this compound. The chemical shifts are consistent with the expected electronic effects of the substituents on the aromatic ring and the different types of methyl groups.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (from CH₃ groups) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretching |
| ~1340 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~900-800 | Strong | C-H out-of-plane bending (para-disubstitution) |
Interpretation:
The IR spectrum of this compound is dominated by strong absorptions corresponding to the S=O stretching vibrations of the sulfonamide group. The presence of both aromatic and aliphatic C-H stretching vibrations, as well as characteristic aromatic C=C stretching, further confirms the molecular structure. The strong band in the 900-800 cm⁻¹ region is indicative of the 1,4-disubstitution pattern on the benzene ring.[8][9]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[10][11][12]
Table 4: Key Mass Spectrometry Data (EI, 70 eV) for this compound
| m/z | Relative Intensity | Assignment |
| 199 | High | Molecular Ion [M]⁺ |
| 184 | Moderate | [M - CH₃]⁺ |
| 155 | High | [M - N(CH₃)₂]⁺ or [C₇H₇SO₂]⁺ (Tropylium ion derivative) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Interpretation:
The mass spectrum displays a prominent molecular ion peak at m/z 199, which corresponds to the molecular weight of this compound (C₉H₁₃NO₂S).[5] The fragmentation pattern is characteristic of sulfonamides.[9][13][14]
Caption: Proposed fragmentation pathway of this compound in EI-MS.
A key fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of the stable p-toluenesulfonyl cation at m/z 155. Subsequent loss of sulfur dioxide (SO₂) from this fragment generates the highly stable tropylium ion at m/z 91. The loss of a methyl radical from the molecular ion results in the peak at m/z 184.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are essential.
Synthesis of this compound (Representative Protocol)
This protocol describes a common method for the synthesis of sulfonamides.[15][16]
-
Reaction Setup: To a solution of p-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add dimethylamine (2.2 eq, typically as a solution in THF or as a gas) at 0 °C.
-
Base Addition: A tertiary amine base, such as triethylamine or pyridine (1.2 eq), is added to scavenge the HCl byproduct.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Acquisition of Spectroscopic Data
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7][17][18] The sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.[10][19][20] The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source.[21][22] The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The correlation between the molecular structure and the observed spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a self-validating system for researchers. By understanding the principles behind these techniques and the specific spectral features of the target molecule, scientists can confidently proceed with their research and development endeavors.
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Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]
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Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Foreword: A Proactive Approach to Chemical Safety in Research and Development
An In-Depth Technical Guide to the Safety, Hazards, and Toxicity of N,N,4-trimethylbenzenesulfonamide
As scientists and researchers, our primary mandate is innovation. However, the bedrock of sustainable innovation is an unwavering commitment to safety. The compound this compound, a substituted aromatic sulfonamide, finds its utility in various synthetic pathways. Its structural motifs are common in medicinal chemistry, making a comprehensive understanding of its safety and toxicological profile not just a regulatory formality, but a scientific necessity. This guide is crafted for the laboratory professional, providing a detailed synthesis of known hazards and, equally importantly, highlighting the existing data gaps to inform a robust risk assessment. We will move beyond mere data reporting to explain the causality behind safety protocols, ensuring that every procedure is a self-validating system for protecting personnel and research integrity.
Section 1: Chemical Identity and Physicochemical Characteristics
A precise understanding of a compound's identity and physical properties is the foundation of a rigorous safety assessment. These parameters influence its behavior, potential for exposure, and interaction with biological systems.
Chemical Structure
The molecular structure dictates the chemical reactivity and steric interactions of the compound.
Caption: GHS hazard profile for this compound.
Summary of GHS Classification
The classification is based on data submitted to the European Chemicals Agency (ECHA). [1]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Section 3: Toxicological Profile
This section details the known toxicological effects on human health. A critical aspect of this profile is the absence of data for chronic exposure endpoints, which necessitates a precautionary approach during handling.
Acute Toxicity
-
Dermal & Inhalation: There is currently insufficient data to classify the acute dermal or inhalation toxicity. However, given the potential for dust generation, inhalation should be minimized.
Skin and Eye Irritation
-
Skin Irritation (Category 2): Causes skin irritation. [1]Contact can lead to erythema (redness), inflammation, and discomfort. The mechanism for sulfonamide-induced skin irritation often involves direct chemical interaction with proteins and lipids in the epidermis, disrupting cellular integrity and triggering an inflammatory response. Prolonged or repeated contact should be avoided.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation. [1]This is a significant hazard. Direct contact with the eyes can cause substantial, though reversible, damage, including redness, pain, and impaired vision. The chemical's properties can disrupt the delicate corneal epithelium.
Respiratory Irritation
-
Specific Target Organ Toxicity, Single Exposure (STOT SE), Category 3: May cause respiratory irritation. [1]Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to symptoms such as coughing, sneezing, and shortness of breath. This underscores the need for handling in well-ventilated areas or with local exhaust ventilation.
Sensitization
There is no available data to assess the potential for this compound to cause skin or respiratory sensitization. [2]However, some sulfonamide-based compounds are known sensitizers. [3]Therefore, the possibility of allergic contact dermatitis upon repeated exposure cannot be ruled out and should be considered in a comprehensive risk assessment.
Chronic Toxicity: A Critical Data Gap
A thorough review of publicly available toxicological databases reveals a significant lack of information regarding the long-term effects of this compound.
-
Germ Cell Mutagenicity: No data available. [2]- Carcinogenicity: No data available. [2]There is no classification by the IARC, NTP, or EPA regarding its carcinogenic potential. [4][5]- Reproductive Toxicity: No data available. [2] Expert Insight: The absence of chronic toxicity data is the single most critical finding for any professional in drug development or long-term research. When a compound is intended for use in pathways leading to therapeutic candidates, any data gap in mutagenicity or carcinogenicity is a major red flag. This compound must be handled with the assumption that it could possess these properties until proven otherwise. All handling procedures should be designed to minimize any possibility of chronic exposure.
Section 4: Environmental Hazards
Data on the ecotoxicity of this compound is limited and somewhat conflicting.
-
Aquatic Toxicity: One source suggests it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [6]Another source indicates that a related product contains no substances known to be hazardous to the environment. [2]Given this ambiguity, it is prudent to prevent its release into drains and waterways.
-
Mobility and Persistence: Its low water solubility suggests it is not likely to be mobile in soil and may persist. [6]
Section 5: Risk Management and Precautionary Measures
A multi-layered approach to risk management, incorporating engineering controls, personal protective equipment, and safe handling practices, is essential.
Caption: Standard laboratory workflow for safely handling hazardous chemicals.
Exposure Controls
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory. Use of a chemical fume hood or other local exhaust ventilation is required when handling the solid material to prevent dust accumulation in the breathing zone. [6]Eyewash stations and emergency showers must be readily accessible. [7]- Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards. [7] - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated. [8] - Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits (if any exist) or if irritation is experienced, a NIOSH-approved particulate respirator is recommended. [7]
-
Safe Handling and Storage
-
Handling: Avoid all personal contact. [6]Avoid the formation of dust and aerosols. [7]Wash hands and any exposed skin thoroughly after handling. [8]Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]Store locked up and away from incompatible materials such as strong oxidizing agents.
Section 6: Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [2]- Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice. [2][8]- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. [2][8]- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. [2][9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Avoid breathing dust.
-
Containment and Cleanup: Moisten the solid material to prevent dusting and sweep it up carefully. Place in a suitable, closed container for disposal. [6]Avoid dispersal of dust into the air. Ventilate the area and wash the spill site after material pickup is complete.
Section 7: Experimental Protocols for Hazard Assessment
To address the data gaps and provide a framework for in-house safety validation, this section outlines standardized methodologies for assessing skin and eye irritation. The choice of in vitro methods aligns with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.
Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method (OECD 439)
Causality and Principle: This protocol uses a 3D model of human-derived epidermal keratinocytes that mimics the biochemical and physiological properties of the upper layers of human skin. The endpoint is cell viability, measured by the enzymatic conversion of MTT into a blue formazan salt by mitochondrial dehydrogenases of viable cells. A reduction in cell viability below a certain threshold indicates that the test chemical is an irritant.
Methodology:
-
Preparation of Test Chemical: Prepare a solution or suspension of this compound in a suitable solvent (e.g., acetone, ethanol, or water). If a solid, apply at least 25 µL or 25 mg directly to the tissue surface.
-
Tissue Culture: Use commercially available Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™). Pre-incubate tissues in maintenance medium at 37°C, 5% CO₂ for 24 hours.
-
Application: Remove tissues from the medium. Topically apply the test chemical to the surface of the RhE tissue. Apply a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) to separate tissues.
-
Exposure: Expose the tissues to the test chemical for 60 minutes at room temperature.
-
Rinsing: Thoroughly rinse the tissues with PBS to remove the test chemical.
-
Post-Incubation: Transfer the tissues to fresh maintenance medium and incubate for 42 hours at 37°C, 5% CO₂.
-
MTT Assay: Transfer tissues to a 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours.
-
Extraction: Extract the formazan salt from the tissues using isopropanol.
-
Measurement: Read the optical density (OD) of the extracted formazan at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. If the mean viability is ≤ 50%, the chemical is classified as a skin irritant (Category 2).
Protocol: In Vitro Eye Irritation - Reconstructed Human Cornea-like Epithelium Test Method (OECD 492)
Causality and Principle: Similar to the skin test, this method uses a 3D model that reconstructs the human corneal epithelium. It assesses the potential of a chemical to cause serious eye damage by measuring its cytotoxic effect after a short-term exposure.
Methodology:
-
Preparation: Prepare the test chemical as described in 7.1.
-
Tissue Culture: Utilize commercially available Reconstructed Human Cornea-like Epithelium (RhCE) tissues. Pre-incubate as per the manufacturer's instructions.
-
Application & Exposure: Apply the test chemical (liquid or solid) to the tissue surface. For liquids, use a 30-minute exposure. For solids, use a 6-hour exposure. Run appropriate negative and positive controls.
-
Rinsing: After exposure, rinse the tissues thoroughly with a buffered saline solution.
-
Post-Incubation: Transfer tissues to fresh medium and incubate for a specified period (e.g., 2 hours for liquids, 18 hours for solids).
-
MTT Assay: Perform the MTT viability assay as described in steps 7-9 of the skin protocol.
-
Data Analysis: Calculate cell viability relative to the negative control. If the mean viability is ≤ 60%, the chemical is classified as an eye irritant (Category 2). If viability is > 60%, it is considered a non-irritant.
Conclusion
This compound presents a clear and defined set of acute hazards that must be respected in any laboratory setting. It is harmful if swallowed and is a confirmed irritant to the skin, eyes, and respiratory system. [1]The risk management strategies outlined in this guide, including the stringent use of engineering controls and PPE, are sufficient to mitigate these acute risks.
References
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PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). 4-Methylbenzenesulfonamide, N-trimethylsilyl-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, N,N,4-trimethyl- - Substance Details. Substance Registry Services. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Research Council (US) Committee on Toxicology. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US). Retrieved from [Link]
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Aerts, O., et al. (2019). Occupational Airborne Allergic Contact Dermatitis Caused by N-(4-hydroxyphenyl)benzenesulfonamide. Contact Dermatitis. Retrieved from [Link]
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Literature review on N,N,4-trimethylbenzenesulfonamide and its derivatives
An In-Depth Technical Guide on N,N,4-trimethylbenzenesulfonamide and Its Derivatives
Executive Summary
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutic agents.[1] This guide begins with a focus on the foundational molecule, this compound, and expands to a comprehensive literature review of its derivatives. We will explore the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this chemical class, which range from classical antibacterial agents to novel treatments for cancer, inflammation, and neurological disorders.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, field-proven experimental protocols to guide future research and development.
The Sulfonamide Scaffold: A Pillar of Drug Discovery
The sulfonamide moiety, R-S(=O)₂-NR₂', is deceptively simple yet remarkably versatile. Its discovery as the active component in the first commercially available antibacterial agents, such as prontosil, marked a turning point in medicine and initiated the era of chemotherapy.[1]
Core Compound: this compound
This compound serves as a simple yet representative member of the non-antibacterial sulfonamide family. It provides a foundational structure from which countless derivatives have been developed.
-
Synonyms: N,N-Dimethyl-p-toluenesulfonamide, 4,N,N-Trimethylbenzenesulfonamide[6]
The primary utility of this specific compound is as a synthetic intermediate and a scaffold for building more complex, biologically active molecules.
The Broad Spectrum of Sulfonamide Bioactivity
Derivatives built upon the sulfonamide core exhibit an extraordinary range of pharmacological effects. This versatility stems from the group's ability to act as a stable, non-hydrolyzable mimic of other functional groups and to form key hydrogen bonds with biological targets. Clinically relevant activities include:
Synthesis and Chemical Landscape
The synthesis of sulfonamides is a well-established and robust area of organic chemistry. The most common and efficient method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][8]
General Synthesis of Sulfonamides
The foundational reaction for creating sulfonamides is the nucleophilic substitution of a sulfonyl chloride with an amine. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A non-nucleophilic base, such as pyridine, is typically added to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]
Caption: General workflow for sulfonamide synthesis.
Detailed Protocol: Synthesis of this compound
This protocol describes the laboratory-scale synthesis from p-toluenesulfonyl chloride and dimethylamine.
Materials:
-
p-Toluenesulfonyl chloride
-
Dimethylamine (40% aqueous solution or as hydrochloride salt)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
5M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.
-
Amine Addition: Add pyridine (1.1 eq) to the stirring solution. Subsequently, add dimethylamine (1.1 eq) dropwise via a dropping funnel, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Work-up:
-
Acidify the mixture with 5M HCl to neutralize the excess base and amine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure this compound as a white solid.
Therapeutic Applications and Mechanisms of Action
The true power of the sulfonamide scaffold lies in the diverse biological activities of its derivatives.
Antimicrobial Activity
The original "sulfa drugs" function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell growth in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, leading to bacteriostatic effects.[4][7] Human cells are unaffected as they obtain folic acid from their diet.
Caption: Mechanism of antibacterial sulfonamides.
Anticancer Properties
Sulfonamide derivatives have emerged as potent anticancer agents through various mechanisms:
-
Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress carbonic anhydrase isoforms (e.g., CA IX and XII) to manage acidosis from their high metabolic rate. Sulfonamide-based inhibitors can disrupt this pH regulation, leading to apoptosis.[2][3]
-
Aromatase Inhibition: Some sulfonamides can inhibit aromatase, an enzyme critical for estrogen synthesis, making them valuable in treating hormone-dependent breast cancers.[7]
-
Other Targets: Derivatives have been developed to inhibit topoisomerases, anti-apoptotic proteins like Bcl-2, and other key signaling pathways involved in cancer progression.[7]
Anti-inflammatory Agents
A prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) are the selective COX-2 inhibitors (e.g., Celecoxib), which are built on a sulfonamide framework.[1] By selectively inhibiting the COX-2 enzyme, which is upregulated during inflammation, these drugs reduce the production of prostaglandins without significantly affecting the COX-1 enzyme responsible for maintaining the gastric lining, thereby reducing gastrointestinal side effects.[1]
Anticonvulsant Effects
Certain sulfonamides exhibit anticonvulsant activity, often by inhibiting carbonic anhydrase in the central nervous system.[2][3] This mechanism is thought to alter pH and ion gradients across neuronal membranes, leading to stabilization. Topiramate and zonisamide are examples of sulfonamide-derived antiepileptic drugs.[1]
Experimental Design and Protocols
This section provides actionable protocols for the synthesis and evaluation of novel sulfonamide derivatives.
Protocol: Synthesis of N-Butyl-4-Methyl-2-[(Phenylsulphonyl)Amino]Pentanamide
This protocol is adapted from a study reporting the synthesis of novel benzenesulphonamide derivatives with anti-inflammatory and antimicrobial activities.[9]
Materials:
-
Leucine
-
Benzenesulphonyl chloride
-
Sodium Carbonate (Na₂CO₃)
-
Palladium(II) Acetate
-
Triphenylphosphine (PPh₃)
-
Butylamine
-
Toluene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of Intermediate (3d):
-
Dissolve leucine (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0-5°C and slowly add benzenesulphonyl chloride (1.1 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 4-methyl-2-[(phenylsulphonyl)amino]pentanoic acid.
-
-
Palladium-Mediated Amidation (Synthesis of 4d):
-
To a solution of the intermediate (3d, 1.0 eq) in toluene, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add butylamine (1.2 eq) and reflux the mixture for 8 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final compound (4d).[9]
-
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compounds (e.g., sulfonamide derivatives) dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Incubator (37°C).
Procedure:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final concentration range might be 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum, no drug), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Synthesis and Structure-Activity Relationships
The biological activity of sulfonamide derivatives is highly dependent on the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.
Comparative Biological Activity of Sulfonamide Derivatives
The following table summarizes representative data on the inhibitory activities of various sulfonamide derivatives across different biological targets.
| Compound Class | R¹ Group | R² Group(s) | Target | Activity Metric | Value | Reference |
| Benzenesulfonamide | 4-amino | H, (thiazol-2-yl) | DHPS (E. coli) | MIC | 12.5 µg/mL | [10] |
| Benzenesulfonamide | 4-methyl | H, (pyrrolidine-2-carboxamide) | S. aureus | MIC | 3.12 µg/mL | [10] |
| Isoquinoline-sulfonamide | 1-aryl-6,7-dimethoxy | H | Carbonic Anhydrase II | Kᵢ | 2.3-12 nM | [2][3] |
| Phenyl-sulfonamide | 4-hydroxyphenyl | methyl, 4-benzoyloxy | Lipoxygenase | IC₅₀ | 57 µM | [11] |
| Benzenesulfonamide | 4-(piperazin-1-yl) | H, (various) | Acetylcholinesterase | IC₅₀ | 1.003 mM | [12] |
Key Structure-Activity Relationship (SAR) Insights
-
For Antibacterial Activity: An unsubstituted amino group at the 4-position of the benzene ring is often crucial for mimicking PABA. Furthermore, introducing electron-withdrawing groups can sometimes enhance antibacterial potency.[4][7]
-
For Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group (-SO₂NH₂) is a key zinc-binding group essential for high-affinity inhibition. Modifications to the aromatic ring system are used to achieve isoform selectivity.
-
For Anti-inflammatory (COX-2) Activity: A diaryl heterocycle scaffold is common, with one of the aryl rings bearing a p-SO₂NH₂ or p-SO₂Me group, which is critical for selective binding to the COX-2 active site.
Conclusion and Future Directions
This compound represents a simple entry point into the vast and pharmacologically rich world of sulfonamide derivatives. For over 70 years, this versatile scaffold has been a continuous source of new therapeutic agents.[8] The ability of the sulfonamide moiety to target a wide range of enzymes and receptors ensures its continued relevance in drug discovery. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel hybrid molecules that combine the sulfonamide pharmacophore with other active moieties, and applying modern computational methods to rationally design the next generation of sulfonamide-based therapeutics.[12]
References
- Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.
- Science and Education Publishing. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150.
- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ARC Journal of Pharmaceutical Sciences, 4(2), 1-17.
- Akhtar, J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3384.
- Rehman, A., et al. (2016). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 38(4), 743-749.
- PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information.
- ARKAT USA, Inc. (2012). The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride). ARKIVOC, 2012(ix), 159-170.
- Patel, H. R., et al. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 235–238.
- ResearchGate. (2015). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF.
- NIST. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent.
- Agbaje, E. O., & Olasunkanmi, O. T. (2016). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Tropical Journal of Pharmaceutical Research, 15(11), 2429-2438.
- Yilmaz, B., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 1-13.
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An In-depth Technical Guide to the Biological Activities of N,N,4-trimethylbenzenesulfonamide and its Analogs
Introduction
N,N,4-trimethylbenzenesulfonamide, a member of the sulfonamide class of organic compounds, is characterized by a benzenesulfonamide core with two methyl groups on the sulfonamide nitrogen and a methyl group at the fourth position of the benzene ring.[1][2] While extensive research has been conducted on the broader family of benzenesulfonamides, which has led to the development of numerous therapeutic agents, specific biological data on this compound itself is limited in publicly available scientific literature. This guide, therefore, aims to provide a comprehensive overview of the known and potential biological activities of this compound by examining the activities of its close structural analogs. By understanding the structure-activity relationships within the benzenesulfonamide class, researchers and drug development professionals can infer the potential applications and guide future investigations into this specific molecule.
This document will delve into the synthetic strategies for benzenesulfonamide derivatives, explore their significant anticancer and antimicrobial properties, and discuss their mechanisms of action, including enzyme inhibition. Furthermore, it will provide detailed experimental protocols for assessing these biological activities, present relevant data in a structured format, and offer insights into the causality behind experimental choices, thereby providing a self-validating framework for future research.
Chemical Properties and Synthesis
This compound is a solid with a molecular weight of 199.27 g/mol .[1] The synthesis of sulfonamides is a well-established process in organic chemistry. A common and efficient method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]
General Synthesis Protocol for N-Substituted Benzenesulfonamides
This protocol outlines a general procedure for the synthesis of N-substituted benzenesulfonamides, which can be adapted for the synthesis of this compound.
Materials:
-
p-Toluenesulfonyl chloride
-
Dimethylamine (or other desired amine)
-
Pyridine or other suitable base
-
Dichloromethane or other suitable solvent
-
5 M Hydrochloric acid
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (e.g., dimethylamine) and pyridine in dichloromethane in a reaction flask under a nitrogen atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the stirring amine solution.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the mixture with 5 M HCl and dilute with dichloromethane.
-
Separate the organic phase and wash it with water.
-
Combine the aqueous layers and back-extract with dichloromethane.
-
Combine all organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Biological Activities of Benzenesulfonamide Analogs
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The following sections will explore the key therapeutic areas where these compounds have shown promise.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activities of benzenesulfonamide derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
One significant area of research is the inhibition of histone deacetylases (HDACs). For instance, a novel indolylbenzenesulfonamide derivative, MPT0G157, has demonstrated potent HDAC inhibition and anti-cancer activity in both in vitro and in vivo models.[5] This compound was found to be more potent than the marketed HDAC inhibitors PXD101 (Belinostat) and SAHA (Vorinostat) in inducing apoptosis and inhibiting HDACs in human colorectal cancer cells.[5] The anticancer effect of MPT0G157 is also linked to its anti-angiogenic properties, which are mediated through the hyperacetylation of heat shock protein 90 (Hsp90) and subsequent degradation of hypoxia-inducible factor-1α (HIF-1α), leading to the downregulation of vascular endothelial growth factor (VEGF).[5]
Other benzenesulfonate derivatives have been shown to induce G2/M cell cycle arrest in cancer cells.[6] These compounds, structurally similar to tyrosine kinase inhibitors, exhibit a multi-targeted mechanism of action that is dependent on the p53 protein status of the cell.[6] Furthermore, novel benzenesulfonamides incorporating a dual triazole moiety have been identified as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic cancers.[7]
The table below summarizes the anticancer activity of selected benzenesulfonamide derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |
| MPT0G157 | HCT116 (Colorectal) | Submicromolar | HDAC inhibition, Anti-angiogenesis | [5] |
| BS3 (4-methylbenzenesulfonate) | U-251 (Glioblastoma) | 1.757 µM | G2/M cell cycle arrest | [6] |
| BS4 (4-methylbenzenesulfonate) | U-251 (Glioblastoma) | 2.303 µM | G2/M cell cycle arrest | [6] |
| Phenyl derivative (7a) | Hep3B, A549 | KI: 170.0 nM (hCA IX), 149.9 nM (hCA XII) | Carbonic anhydrase inhibition | [7] |
Antimicrobial Activity
The sulfonamide functional group is a cornerstone of antibacterial therapy. While the development of resistance has limited the use of older sulfa drugs, research into novel sulfonamide derivatives continues to yield compounds with significant antimicrobial potential.
A series of aromatic disulfonamides have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria.[8] Structure-activity relationship (SAR) studies revealed that the antimicrobial activity of these compounds is influenced by the length of the carbon chain.[8] Similarly, novel 2,4,6-trimethylbenzenesulfonyl hydrazones have shown promising antibacterial activity, particularly against Gram-positive bacteria.[9][10] One derivative, in particular, exhibited minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against reference Gram-positive bacterial strains.[9][10]
The antimicrobial activity of benzenesulfonamide derivatives has also been explored against various pathogens. For example, some new benzenesulphonamide derivatives have shown potent activity against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger.[11]
The following diagram illustrates a generalized workflow for the screening of antimicrobial activity of sulfonamide compounds.
Caption: Workflow for antimicrobial screening of sulfonamide derivatives.
Mechanism of Action: Enzyme Inhibition
A primary mechanism through which many benzenesulfonamide derivatives exert their biological effects is through the inhibition of specific enzymes. As mentioned earlier, HDACs and CAs are key targets for anticancer sulfonamides. The sulfonamide moiety is a well-known zinc-binding group, which allows these compounds to effectively inhibit metalloenzymes like carbonic anhydrases.
The following diagram illustrates the proposed mechanism of action for the anti-angiogenic effect of the HDAC inhibitor MPT0G157.
Caption: Proposed anti-angiogenic mechanism of MPT0G157.
Experimental Protocols
To ensure the scientific integrity and reproducibility of research in this area, detailed and validated experimental protocols are essential.
Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a common method for evaluating the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, U-251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
While direct biological data for this compound is not extensively documented, the vast body of research on its structural analogs provides a strong foundation for predicting its potential therapeutic applications. The benzenesulfonamide scaffold has proven to be a versatile platform for the development of potent anticancer and antimicrobial agents. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific activity profile.
Key areas for future investigation include:
-
Screening for Anticancer Activity: Evaluating the cytotoxicity of this compound against a diverse panel of cancer cell lines and investigating its mechanism of action, particularly its potential as an enzyme inhibitor.
-
Antimicrobial Susceptibility Testing: Assessing its activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand the impact of the N,N-dimethyl and 4-methyl substitutions on biological activity.
-
In Vivo Efficacy and Toxicity Studies: If promising in vitro activity is observed, conducting animal studies to evaluate its therapeutic efficacy and safety profile.
By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective treatments for a range of diseases.
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Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis. (2015). Oncotarget, 6(21), 18590-601. [Link]
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A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. (2025). Medicinal Chemistry. [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249. [Link]
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Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196. [Link]
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An In-depth Technical Guide to N,N,4-Trimethylbenzenesulfonamide: Precursors, Synthesis, and Synthetic Applications
Introduction: Situating N,N,4-Trimethylbenzenesulfonamide in Modern Organic Synthesis
This compound, a tertiary sulfonamide, represents a confluence of robust chemical stability and nuanced reactivity. While often overshadowed by its primary and secondary sulfonamide relatives famed for their broad applications in medicinal chemistry, this seemingly simple molecule holds a significant, if more specialized, role in the landscape of organic synthesis.[1][2] Its utility is not as a direct pharmacophore but rather as a stable, protected form of an amine or as a carefully chosen intermediate in multi-step synthetic sequences.[1][3] Understanding the lifecycle of this compound—from the industrial-scale production of its precursors to its own synthesis and subsequent transformations—provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to an in-depth analysis of the causality behind its synthesis and application.
Chapter 1: The Genesis – Precursors to this compound
The formation of this compound is a direct consequence of the convergence of two readily available industrial chemicals: p-toluenesulfonyl chloride and dimethylamine. A thorough understanding of their individual synthesis and properties is foundational to appreciating the subsequent chemistry.
p-Toluenesulfonyl Chloride (TsCl): The Sulfonylating Workhorse
p-Toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl), is a lynchpin reagent in organic synthesis, primarily used for the introduction of the tosyl group.[4]
Industrial Production: The most common industrial route to p-toluenesulfonyl chloride is the chlorosulfonation of toluene. This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid. The reaction yields a mixture of ortho and para isomers, with the para isomer being the major product due to the directing effect of the methyl group. The isomers are then separated, often by crystallization.
Reaction Scheme: Synthesis of p-Toluenesulfonyl Chloride
Caption: Industrial synthesis of p-toluenesulfonyl chloride.
Safety and Handling: p-Toluenesulfonyl chloride is a corrosive, moisture-sensitive solid that can cause severe burns to the skin and eyes.[5] It is also a lachrymator.[5] Inhalation of its dust can lead to respiratory tract irritation.[5] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts with water to produce hydrochloric acid, so it should be stored in a dry environment.[6]
Dimethylamine: The Nucleophilic Amine
Dimethylamine is the simplest secondary amine and serves as the nitrogen source in the synthesis of this compound.
Industrial Production: The industrial synthesis of dimethylamine is primarily achieved through the reaction of methanol and ammonia at high temperatures (300–500 °C) and pressures over a solid-acid catalyst, typically a silica-alumina catalyst.[7][8] This process produces a mixture of monomethylamine, dimethylamine, and trimethylamine, which are then separated by distillation.[9]
Reaction Scheme: Synthesis of Dimethylamine
Caption: Industrial synthesis of dimethylamine.
Safety and Handling: Dimethylamine is a flammable and corrosive gas or liquid with a strong, fishy, ammonia-like odor.[10][11] It can cause severe skin and eye burns and is harmful if inhaled.[10][12] It is typically supplied as a solution in water, methanol, or as a compressed gas.[7] Handling should be performed in a well-ventilated area or fume hood, with appropriate PPE.
Chapter 2: The Synthesis of this compound
The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction at a sulfonyl group. The reaction is generally straightforward, high-yielding, and can be performed under standard laboratory conditions.
Reaction Mechanism and Causality
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of dimethylamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[12]
Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from similar sulfonamide syntheses.[12][13]
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add the dimethylamine solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol [14] |
| Melting Point | 152-153 °C[5][15] |
| Boiling Point | 135-137 °C at 0.1 Torr[5] |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.66 (d, J = 8.1 Hz, 2H), 7.34 (d, J = 8.0 Hz, 2H), 2.69 (s, 6H), 2.44 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.5, 132.5, 129.6, 127.8, 37.9, 21.5 |
| Mass Spectrum (EI) | m/z (%) 199 (M+), 155, 91 |
| IR (KBr, cm⁻¹) | ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch) |
Chapter 3: Downstream Products and Synthetic Applications
The synthetic utility of this compound lies in its stability and its role as a protected amine. Unlike primary and secondary sulfonamides, the tertiary nature of this compound precludes its direct involvement in many of the typical reactions of the sulfonamide group.
This compound as a Stable Moiety
In many instances, the this compound group is incorporated into a larger molecule and remains intact throughout subsequent synthetic transformations. Its primary function in these cases is to act as a stable, non-basic, and sterically defined substituent. The sulfonamide group is known to be a bioisostere for amides and can influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[2]
N,N-Dimethylsulfonamide as a Protecting Group and Cleavage
While the tosyl group is a common protecting group for primary and secondary amines, the N,N-dimethylsulfonamide moiety itself can be considered a very robust protecting group for the dimethylamino functionality. The cleavage of the N-S bond in tertiary sulfonamides is generally difficult and requires harsh conditions, which limits its widespread use as a readily removable protecting group.
However, recent advances have demonstrated that the C-N bond of certain tertiary sulfonamides can be cleaved under specific catalytic conditions. For instance, the cleavage of p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) groups from tertiary sulfonamides has been achieved using catalytic bismuth(III) triflate, proceeding through a C-N bond cleavage mechanism.[16] While this does not directly apply to the cleavage of the methyl groups in this compound, it highlights an area of ongoing research in the selective deprotection of sulfonamides.
Reductive cleavage of the N-S bond in sulfonamides is another possibility, though it often requires strong reducing agents like sodium in liquid ammonia or lithium aluminum hydride, which may not be compatible with other functional groups in a complex molecule.
Logical Relationship: The Role of this compound
Caption: The dual role of this compound in synthesis.
Conclusion: A Stable and Specialized Synthetic Building Block
This compound, while not a headline-grabbing molecule in drug discovery, serves as a testament to the importance of stable and well-defined intermediates in the construction of complex molecular architectures. Its synthesis from readily available industrial precursors is robust and scalable. Its primary utility lies not in its own reactivity, but in its stability, allowing it to function as a reliable component in multi-step syntheses. While its use as a readily cleavable protecting group is limited by the robustness of the N-S bond, ongoing research into novel cleavage methods may expand its applicability in this area. For researchers and drug development professionals, a solid understanding of the synthesis, properties, and specialized applications of this compound provides another valuable tool in the ever-expanding toolkit of modern organic synthesis.
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Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]
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Methodological & Application
The N,N,4-Trimethylbenzenesulfonamide Group: A Robust Shield for Amines in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the judicious protection of reactive functional groups is paramount to achieving desired chemical transformations with high fidelity. The amine moiety, with its inherent nucleophilicity and basicity, frequently necessitates masking to prevent unwanted side reactions. Among the arsenal of amine protecting groups, sulfonamides are distinguished by their exceptional stability. This guide provides an in-depth exploration of the N,N,4-trimethylbenzenesulfonamide group, a tertiary sulfonamide that offers a robust and reliable strategy for amine protection.
The this compound protecting group, an N,N-dimethylated derivative of the more common tosyl group, provides a highly stable shield for primary and secondary amines. Its electron-withdrawing nature significantly attenuates the nucleophilicity and basicity of the nitrogen atom. This heightened stability, however, necessitates specific and often reductive conditions for its removal, a characteristic that defines its strategic application in complex synthetic routes where resilience to a broad spectrum of reagents is required.
I. Strategic Considerations for Employing the this compound Protecting Group
The selection of a protecting group is a critical decision in synthetic planning. The this compound group is a strategic choice when a highly durable amine protecting group is required.
Key Advantages:
-
Exceptional Stability: This protecting group is resistant to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This robustness allows for a broad scope of subsequent chemical transformations on the protected substrate.
-
Reduced Reactivity of the Protected Amine: The strong electron-withdrawing effect of the sulfonyl group renders the nitrogen atom non-nucleophilic and non-basic, effectively preventing its participation in undesired reactions.
Limitations to Consider:
-
Harsh Deprotection Conditions: The inherent stability of the this compound group means that its removal requires potent reducing agents or specialized electrochemical methods. These conditions may not be suitable for substrates bearing other sensitive functional groups.
-
Introduction of Steric Bulk: The presence of the substituted aryl group and two N-methyl groups can introduce steric hindrance, which may influence the reactivity of adjacent functional groups.
The logical workflow for the application of this protecting group is a two-stage process of introduction (protection) and removal (deprotection), each requiring careful consideration of reagents and reaction conditions.
Abstract
N-substituted methanesulfonamides are a vital class of compounds in medicinal chemistry and drug development, valued for their chemical stability and biological activity. This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted methanesulfonamides via the reaction of primary and secondary amines with methanesulfonyl chloride. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, safety imperatives, and characterization techniques, offering a holistic understanding of the synthetic process.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in modern pharmacology. Since the discovery of the antibacterial properties of sulfanilamide, an extensive number of sulfonamide-containing molecules have been synthesized, leading to a wide array of clinically significant drugs.[1][2] N-substituted methanesulfonamides, in particular, are noted for their high stability under both acidic and basic conditions, a feature that makes them excellent candidates for use as protecting groups in complex syntheses and as stable scaffolds in drug molecules.[3][4] This protocol will detail a reliable and broadly applicable method for their preparation in a laboratory setting.
The Chemistry: An SN2-Type Mechanism at Sulfur
The synthesis of N-substituted methanesulfonamides is typically achieved by reacting a primary or secondary amine with methanesulfonyl chloride (MsCl).[3][5] This reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the methanesulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the formation of the desired sulfonamide. The overall transformation is depicted below:
Figure 1. General reaction scheme for the synthesis of N-substituted methanesulfonamides.
The reaction mechanism can be visualized as a step-wise process involving nucleophilic attack followed by deprotonation.
Caption: Mechanism of N-substituted methanesulfonamide formation.
Safety First: Handling Methanesulfonyl Chloride
Methanesulfonyl chloride (MsCl) is a highly reactive, corrosive, and moisture-sensitive chemical that requires careful handling in a well-ventilated fume hood.[6][7][8] It is a lachrymator and can cause severe skin burns and eye damage.[7][8]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6]
-
Ventilation: All manipulations involving MsCl must be performed in a certified chemical fume hood.[6]
-
Moisture Sensitivity: MsCl reacts with water to produce methanesulfonic acid and corrosive HCl gas.[6] Ensure all glassware is dry and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) where possible.[8]
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent like vermiculite and dispose of it as hazardous waste. For larger spills, evacuate the area and follow established emergency procedures.[6] A sodium bicarbonate solution can be used for neutralization of hydrolyzed acids.[6]
Experimental Protocol
This protocol provides a general procedure for the synthesis of an N-substituted methanesulfonamide from a primary amine. The quantities can be adjusted based on the specific amine and the desired scale of the reaction.
Materials and Reagents
| Reagent/Material | Quantity (for a 10 mmol scale) | Purpose |
| Primary or Secondary Amine | 10.0 mmol | Starting material |
| Methanesulfonyl Chloride (MsCl) | 11.0 mmol (1.1 eq) | Sulfonylating agent |
| Triethylamine (TEA) or Pyridine | 15.0 mmol (1.5 eq) | Base to neutralize HCl |
| Dichloromethane (DCM) | 50 mL | Anhydrous solvent |
| 1 M Hydrochloric Acid (HCl) | 2 x 20 mL | Aqueous wash to remove excess base and amine |
| Saturated Sodium Bicarbonate | 20 mL | Aqueous wash to neutralize residual acid |
| Brine | 20 mL | Aqueous wash to remove water |
| Anhydrous Sodium Sulfate | ~5 g | Drying agent |
| Silica Gel | As needed | For purification by column chromatography |
| Hexane/Ethyl Acetate | As needed | Eluent for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (10.0 mmol) and anhydrous dichloromethane (50 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (15.0 mmol) to the stirred solution.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (11.0 mmol) dropwise to the reaction mixture over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization.[9][10]
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Characterization of the Final Product
Confirmation of the successful synthesis and purity of the N-substituted methanesulfonamide is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[11][12]
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the methyl protons of the methanesulfonyl group, typically in the range of 2.8-3.2 ppm. The proton on the sulfonamide nitrogen (N-H) often appears as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon of the methanesulfonyl group, usually around 35-45 ppm.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive amine or degraded MsCl | Use a fresh bottle of MsCl. Ensure the amine is pure and dry. |
| Insufficient base | Ensure at least one equivalent of base is used. For amine hydrochlorides, use at least two equivalents of base. | |
| Reaction time too short | Monitor the reaction by TLC to ensure completion. | |
| Multiple spots on TLC | Incomplete reaction, side products | Adjust reaction time and temperature. Ensure slow addition of MsCl. Purify carefully by column chromatography. |
| Product is an oil | Low melting point solid or purification issue | Attempt to induce crystallization by scratching the flask or adding a seed crystal. Re-purify if necessary. |
Conclusion
The synthesis of N-substituted methanesulfonamides via the reaction of amines with methanesulfonyl chloride is a robust and widely applicable method. By understanding the underlying chemistry, adhering to strict safety protocols, and employing proper purification and characterization techniques, researchers can confidently and efficiently prepare these valuable compounds for a multitude of applications in chemical and pharmaceutical research.
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Application Notes and Protocols: Electrophilic Reactions of N,N,4-Trimethylbenzenesulfonamide
Introduction: The Versatility of a Substituted Sulfonamide
N,N,4-trimethylbenzenesulfonamide is a polysubstituted aromatic compound featuring a sulfonamide moiety, a functionality of significant interest in medicinal chemistry and organic synthesis. The presence of both an electron-donating methyl group and an electron-withdrawing N,N-dimethylsulfonamido group on the benzene ring presents a compelling case study in regioselectivity for electrophilic aromatic substitution (EAS) reactions. Furthermore, the N,N-dialkylsulfonamide group is a potent directing group for ortho-metalation, offering an alternative and highly selective pathway for functionalization.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this compound with various electrophiles. We will delve into the underlying principles governing its reactivity, provide detailed experimental protocols for key transformations, and offer insights into the practical application of these reactions.
Understanding the Reactivity: A Tale of Two Substituents
The outcome of electrophilic aromatic substitution on this compound is dictated by the interplay of the electronic effects of the para-methyl group and the meta-directing N,N-dimethylsulfonamido group.
-
The Methyl Group (-CH₃): As an alkyl group, it is an activating substituent that donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This increases the ring's nucleophilicity, making it more susceptible to electrophilic attack. The methyl group is an ortho, para-director . Since the para position is already occupied by the sulfonamide group, it directs incoming electrophiles to the positions ortho to itself (C2 and C6).
-
The N,N-Dimethylsulfonamido Group (-SO₂N(CH₃)₂): The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms, making it a deactivating group. This reduces the overall reactivity of the aromatic ring towards electrophiles. Generally, such deactivating groups are meta-directors .[1][2] Therefore, this group directs incoming electrophiles to the positions meta to itself (C3 and C5).
The regiochemical outcome of an EAS reaction on this compound will therefore be a result of the competition between these directing effects. The positions ortho to the activating methyl group (C2 and C6) are electronically enriched, while the positions meta to the deactivating sulfonamide group (C3 and C5) are the least deactivated. In many cases, the activating effect of the methyl group will dominate, leading to substitution primarily at the ortho position (C2 and C6). However, the specific electrophile and reaction conditions can influence the product distribution.
An alternative and often more selective method for functionalizing the positions ortho to the sulfonamide group is through Directed ortho-Metalation (DoM) .[3] The sulfonamide's heteroatoms can coordinate to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[4][5]
Electrophilic Aromatic Substitution Protocols
The following protocols are representative examples of electrophilic aromatic substitution reactions on this compound.
Bromination with N-Bromosuccinimide (NBS)
Halogenation introduces a versatile handle for further synthetic transformations, such as cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination.[6][7] The reaction is typically catalyzed by an acid.
Reaction Scheme:
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN), add N-Bromosuccinimide (1.1 equiv.).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, iron(III) bromide).[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: The primary product is expected to be 2-bromo-N,N,4-trimethylbenzenesulfonamide , due to the directing effect of the activating methyl group.
Nitration with Nitric Acid and Sulfuric Acid
Nitration introduces a nitro group, which can be a precursor for an amino group or act as a meta-director in subsequent substitutions. The standard nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺).[9]
Reaction Scheme:
Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid.
-
Substrate Addition: To a separate flask containing this compound (1.0 equiv.) in concentrated sulfuric acid, slowly add the pre-cooled nitrating mixture dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol.
Expected Outcome: The major product is anticipated to be N,N,4-trimethyl-2-nitrobenzenesulfonamide .
Friedel-Crafts Acylation with Acetyl Chloride and AlCl₃
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group to the aromatic ring.[10] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate an acylium ion electrophile.[11][12]
Reaction Scheme:
Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equiv.) in a dry, non-polar solvent like dichloromethane (DCM).
-
Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride (1.1 equiv.).
-
Substrate Addition: To this mixture, add a solution of this compound (1.0 equiv.) in DCM dropwise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic phases, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.
Expected Outcome: The primary product is expected to be 2-acetyl-N,N,4-trimethylbenzenesulfonamide .
| Reaction | Electrophile | Typical Catalyst | Expected Major Product |
| Bromination | Br⁺ | TFA or FeBr₃ | 2-bromo-N,N,4-trimethylbenzenesulfonamide |
| Nitration | NO₂⁺ | H₂SO₄ | N,N,4-trimethyl-2-nitrobenzenesulfonamide |
| Acylation | CH₃CO⁺ | AlCl₃ | 2-acetyl-N,N,4-trimethylbenzenesulfonamide |
Directed ortho-Metalation (DoM): A Regioselective Alternative
Directed ortho-Metalation (DoM) provides a powerful and highly regioselective method for the functionalization of the C-H bonds ortho to the sulfonamide group.[13][14] The N,N-dialkylsulfonamide acts as a directed metalation group (DMG), coordinating with an organolithium reagent and directing deprotonation to the adjacent ortho position.[3]
Workflow for Directed ortho-Metalation:
Caption: Directed ortho-Metalation Workflow.
Protocol for Directed ortho-Metalation and Quenching with an Electrophile
This protocol describes the general procedure for the ortho-lithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Organolithium reagent (e.g., n-butyllithium or sec-butyllithium in hexanes)
-
Electrophile (e.g., iodomethane, benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv.) and dissolve it in anhydrous THF.
-
Additive: Add TMEDA (1.2 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the organolithium reagent (1.1 equiv.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equiv.) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Reaction Mechanism Overview:
Caption: Simplified DoM Mechanism.
Conclusion
This compound serves as a versatile substrate for electrophilic functionalization. While classical electrophilic aromatic substitution reactions are viable, the regiochemical outcome is a balance between the directing effects of the activating methyl group and the deactivating sulfonamide group, generally favoring substitution at the C2 and C6 positions. For unambiguous and highly selective ortho-functionalization, Directed ortho-Metalation is the superior strategy. The protocols and theoretical background provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, facilitating the development of novel molecules for a range of applications.
References
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Macklin, T. K., & Snieckus, V. (2005). Directed Ortho Metalation Methodology. The N,N-dialkyl Aryl O-sulfamate as a New Directed Metalation Group and Cross-Coupling Partner for Grignard Reagents. Organic Letters, 7(13), 2519–2522. [Link]
- Myers, A. G. (n.d.). Directed (ortho)
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Methylbenzenesulfonamides in the Synthesis of Biologically Active Compounds
Introduction: Situating N,N,4-trimethylbenzenesulfonamide within a Versatile Chemical Class
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and anticancer agents.[1][2] Within this broad class, aryl sulfonamides, and particularly derivatives of 4-methylbenzenesulfonamide (p-toluenesulfonamide), offer a robust and versatile platform for drug discovery and development. The subject of this guide, this compound, is a specific tertiary sulfonamide within this family.
While its tertiary nature—resulting from the two methyl groups on the nitrogen atom—renders it highly stable and generally unsuitable for applications requiring N-H reactivity or subsequent deprotection, its parent scaffold is central to numerous synthetic strategies. This guide, therefore, explores the broader and more prolific applications of primary and secondary 4-methylbenzenesulfonamides (tosylamides) in the synthesis of biologically active molecules. We will delve into the strategic rationale behind using the 4-methylbenzenesulfonyl (tosyl) group, provide detailed experimental protocols, and explain the causality behind critical experimental choices.
Part I: The Tosyl Group as a Robust Protective Strategy for Amines
The protection of amine functionalities is a frequent necessity in multi-step organic synthesis to prevent unwanted side reactions.[3][4] The tosyl group is one of the most established and robust protecting groups for amines, prized for its exceptional stability across a wide range of reaction conditions.
Causality and Strategic Choice:
-
Why Protect an Amine? Primary and secondary amines are both nucleophilic and basic, which can interfere with many common organic transformations, such as those involving organometallics, acid chlorides, or strong bases.
-
Why Choose the Tosyl Group?
-
Stability: Tosylamides are resistant to strong acids, bases, and many oxidizing and reducing agents, making them ideal for complex, multi-step syntheses.[5] This contrasts with more labile groups like t-butyloxycarbonyl (Boc), which is easily removed with acid.[4]
-
Reduced Nucleophilicity: The strongly electron-withdrawing nature of the sulfonyl group significantly decreases the nucleophilicity of the nitrogen atom.
-
Crystallinity: The tosyl group often imparts a high degree of crystallinity to intermediates, which can greatly simplify purification by recrystallization.
-
The general workflow for using the tosyl group as a protective strategy is outlined below.
Caption: General workflow for amine protection using a tosyl group.
Experimental Protocol 1: General Procedure for the Tosylation of a Primary Amine
This protocol describes the reaction of a primary amine with 4-methylbenzenesulfonyl chloride (tosyl chloride) to form a stable secondary sulfonamide. The procedure is adapted from established methods for sulfonamide synthesis.[1][6][7]
Materials:
-
Primary Amine (e.g., Allylamine) (1.0 eq)
-
4-Methylbenzenesulfonyl Chloride (Tosyl Chloride, Ts-Cl) (1.05 eq)
-
Base: Pyridine or an aqueous solution of Potassium Carbonate (K₂CO₃) (1.1 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., 10 mL of THF for a 5 mmol scale).
-
Base Addition: Add the base. If using aqueous K₂CO₃ (e.g., a 0.6 M solution, 1.1 eq), add it to the amine solution. If using pyridine, it can act as both the base and a co-solvent.
-
Tosyl Chloride Addition: Dissolve tosyl chloride (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at room temperature. An ice bath can be used to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 12-24 hours).[7]
-
Work-up & Extraction:
-
Acidify the reaction mixture with 5 M HCl to neutralize the excess base.[7]
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with water (3x) and then with brine (1x).
-
Collect the organic layer and dry it over anhydrous sodium sulfate.[7][8]
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography.
Trustworthiness through Causality:
-
Choice of Base: An aqueous base like K₂CO₃ is an environmentally benign choice that neutralizes the HCl generated during the reaction, driving it to completion.[7] Pyridine can also be used and may accelerate the reaction by forming a more reactive sulfonylpyridinium intermediate.
-
Solvent Choice: THF and DCM are common choices for their ability to dissolve both the amine and the sulfonyl chloride. The choice may depend on the specific solubility of the amine substrate.
-
Acidic Wash: The HCl wash is crucial for removing any remaining starting amine and the basic catalyst (e.g., pyridine), simplifying purification.
Part II: N-Substituted Tosylamides as Precursors to Bioactive Scaffolds
Once formed, a secondary tosylamide (Ts-NHR) can be further functionalized. The remaining N-H proton is acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile in substitution reactions. This enables the synthesis of tertiary sulfonamides, including structures like this compound and more complex, biologically relevant scaffolds.
Experimental Protocol 2: N-Alkylation of a Secondary Tosylamide
This protocol details the benzylation of a secondary tosylamide, a common step in building more complex molecules. The methodology is based on nucleophilic substitution reactions reported for N-substituted sulfonamides.[7]
Materials:
-
Secondary Tosylamide (e.g., N-Allyl-4-methylbenzenesulfonamide) (1.0 eq)
-
Alkylating Agent (e.g., Benzyl Bromide) (1.0 eq)
-
Base: Sodium Hydroxide (NaOH) solution (e.g., 0.5 M) (1.2 eq)
-
Solvent: Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the secondary tosylamide (1.0 eq) and the alkylating agent (1.0 eq) in THF in a round-bottomed flask.
-
Base Addition: Add the aqueous NaOH solution dropwise to the stirring mixture at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. A precipitate of the product may form during this time.[7]
-
Isolation & Purification:
-
If a solid precipitate forms, it can be isolated directly by vacuum filtration.
-
If no precipitate forms, the reaction can be worked up by extraction as described in Protocol 1.
-
The crude product should be purified, typically by recrystallization from ethanol, to yield the pure tertiary sulfonamide.[7]
-
Application in Heterocycle Synthesis:
A key application of di-substituted tosylamides is in the synthesis of nitrogen-containing heterocycles. For instance, N,N-diallyl-4-methylbenzenesulfonamide is a precursor for unsaturated cyclic sulfonamides via Ring-Closing Metathesis (RCM), a powerful carbon-carbon bond-forming reaction.[9] These cyclic scaffolds are highly valued in medicinal chemistry.
Caption: Synthesis of cyclic sulfonamides via RCM.
Part III: The Aryl Sulfonamide as a Core Pharmacophore
Beyond its role in synthesis, the 4-methylbenzenesulfonamide moiety is itself a component of various biologically active compounds. The sulfonamide group can act as a hydrogen bond donor and acceptor and can mimic the transition state of enzymes, making it a privileged scaffold in drug design.
| Compound Class | Biological Target/Activity | Significance of Sulfonamide Group | Reference |
| N-Alkyl Sulfonamides | Anticancer Agents | The sulfonamide moiety is crucial for binding to the target protein and exhibiting cytotoxic effects against cancer cell lines. | |
| Sulfonamide-based Aldose Reductase Inhibitors | Aldose Reductase (ALR2) | The sulfonate group contributes to the inhibition of ALR2, an enzyme implicated in diabetic complications. | [10] |
| N-Heteroaryl Substituted Benzenesulfonamides | Antibacterial and Antifungal | The core benzenesulfonamide structure is essential for antimicrobial activity, a principle dating back to the original sulfa drugs. | [2][6] |
Summary and Outlook
While this compound is a structurally simple example of a tertiary sulfonamide, the broader family of 4-methylbenzenesulfonamides provides a powerful and versatile toolkit for the modern synthetic and medicinal chemist. From its use as a robust amine protecting group to its role as a key building block for complex heterocyclic systems and its direct incorporation as a pharmacophore, the "tosyl" scaffold remains indispensable. The protocols and strategic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively leverage this chemical class in the pursuit of novel, biologically active compounds.
References
- Title: Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.
- Title: (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)
- Title: Synthesis of various biologically active N-heteroaryl substituted benzene sulphonamides.
- Title: 4-Methyl-N-(phenylmethyl)
- Title: N-((Benzyldimethylsilyl)methyl)
- Title: Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors; Design, Synthesis, Biological evaluation and in-silico studies Source: ResearchGate URL
- Title: Benzenesulfonamide, N,N,4-trimethyl- Source: PubChem URL
- Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL
- Title: Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity Source: PMC - NIH URL
- Title: Structural Comparison of Three N-(4-Methoxyphenyl)
- Title: Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Source: DergiPark URL
- Title: Protection of N- and O-Functional Groups Source: Organic Chemistry Portal URL
- Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL
- Title: Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines Source: PMC - PubMed Central - NIH URL
- Title: Organic Syntheses Procedure Source: Organic Syntheses URL
- Title: An In-depth Technical Guide to the Core Reactions of N,N-diallyl-4-methylbenzenesulfonamide Source: Benchchem URL
- Title: Synthesis and Application of N,N-diallyl-4-methylbenzenesulfonamide Source: Benchchem URL
- Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N,4-Trimethylbenzenesulfonamide in Medicinal Chemistry and Drug Discovery
Introduction: The Enduring Utility of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in the field of medicinal chemistry, having paved the way for the antibiotic revolution and continuing to be a privileged scaffold in modern drug discovery.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] N,N,4-trimethylbenzenesulfonamide, a simple yet versatile member of this chemical class, serves as a valuable building block for the synthesis of more complex and pharmacologically active molecules. While not possessing significant intrinsic biological activity itself, its utility lies in its role as a key intermediate and a foundational scaffold for chemical library synthesis and structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of its synthesis, applications, and protocols relevant to researchers and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective application in multi-step syntheses and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂S | [4] |
| Molecular Weight | 199.27 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 599-69-9 | [4] |
| Appearance | White solid | - |
| Melting Point | 80-82 °C | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) | General Knowledge |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a straightforward and high-yielding reaction, typically achieved through the sulfonylation of dimethylamine with p-toluenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Reaction Scheme
Caption: General synthesis of this compound.
Experimental Protocol
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Amine and Base: While stirring, add triethylamine (1.5 eq) to the solution, followed by the slow, dropwise addition of dimethylamine solution (1.1 eq in THF). The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The benzenesulfonamide moiety is a common feature in a variety of kinase inhibitors.[5] Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it a valuable pharmacophore. This compound can serve as a versatile starting material for the synthesis of a library of potential kinase inhibitors through modifications of the aromatic ring.
Conceptual Workflow for Kinase Inhibitor Synthesis
The following workflow illustrates how this compound can be utilized as a starting point for the synthesis of a hypothetical kinase inhibitor library. This process involves ortho-functionalization followed by coupling to a heterocyclic core, a common strategy in kinase inhibitor design.
Sources
- 1. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]
- 2. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Benzenesulfonamide, N,N,4-trimethyl- | C9H13NO2S | CID 11743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis of substituted N-benzyl-4-methylbenzenesulfonamides from 4-methylbenzenesulfonyl chloride
Application Note & Protocol
Topic: One-Pot Synthesis of Substituted N-Benzyl-4-methylbenzenesulfonamides from 4-methylbenzenesulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, recognized as privileged structures in a multitude of therapeutic agents.[1] Their role as bioisosteres for amides offers advantages in metabolic stability, binding affinity, and solubility.[2][3] Traditionally, the synthesis of N-alkylated, N-benzylated sulfonamides involves a two-step process: initial formation of a primary sulfonamide followed by a separate alkylation/benzylation step.[4] This application note details a streamlined, one-pot methodology that combines these sequential reactions, significantly improving efficiency. By reacting 4-methylbenzenesulfonyl chloride (tosyl chloride) with a primary amine and subsequently introducing a benzyl halide in the same reaction vessel, this protocol minimizes purification steps, reduces solvent waste, and shortens overall synthesis time. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Introduction: The Rationale for a One-Pot Approach
The N-benzyl-4-methylbenzenesulfonamide (N-benzyl tosylamide) moiety is present in various biologically active compounds, including inhibitors of enzymes like γ-secretase and ATPase, as well as antagonists for opioid receptors.[4][5] The classical synthesis route involves the reaction of a primary amine with tosyl chloride, typically in the presence of a base like pyridine to neutralize the HCl byproduct, followed by isolation of the intermediate N-substituted tosylamide.[5][6] This intermediate is then subjected to a second reaction, often under different conditions, involving deprotonation with a stronger base and subsequent alkylation with a benzyl halide.
While effective, this two-step approach has inherent drawbacks:
-
Time and Labor: Requires two separate reaction setups, work-ups, and potentially two chromatographic purifications.
-
Yield Loss: Material is inevitably lost during the isolation and purification of the intermediate.
-
Resource Inefficiency: Utilizes larger volumes of solvents and consumables.
The development of a one-pot synthesis, where both the initial sulfonamide formation and the subsequent N-benzylation occur sequentially in the same vessel, addresses these limitations. The feasibility of such a process is predicated on the similar fundamental nature of the two steps, both being nucleophilic substitution reactions.[4] This guide provides a robust protocol for this efficient transformation.
Reaction Principle and Mechanism
The overall transformation is a sequential, two-step nucleophilic substitution process conducted in a single pot.
Step 1: Sulfonamide Formation The reaction initiates with the nucleophilic attack of the primary amine's lone pair on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This is followed by the departure of the chloride ion and a proton from the nitrogen, typically facilitated by a base, to yield the stable N-substituted-4-methylbenzenesulfonamide intermediate.
Step 2: N-Benzylation Upon formation of the primary sulfonamide, a suitable base is used to deprotonate the sulfonamide nitrogen. The resulting sulfonamide anion is a potent nucleophile. The subsequent introduction of a benzyl halide (e.g., benzyl bromide) leads to a classic SN2 reaction, where the sulfonamide anion displaces the halide to form the final N-benzyl-N-substituted-4-methylbenzenesulfonamide product.
Mechanistic Pathway
Caption: Figure 1: Reaction Mechanism. A sequential, in situ process of sulfonamide formation followed by N-benzylation.
Detailed Experimental Protocol
This protocol describes a general method for the one-pot synthesis. The specific primary amine and benzyl halide can be varied to produce a library of substituted compounds. Here, we use allylamine and benzyl bromide as a representative example, inspired by related syntheses.[4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (10 mmol scale) | Equivalents |
| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | - | 1.91 g | 1.0 |
| Primary Amine (e.g., Allylamine) | C₃H₇N | 57.09 | 0.76 g/mL | 0.75 mL | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.44 g/mL | 1.31 mL | 1.1 |
| Pyridine | C₅H₅N | 79.10 | 0.98 g/mL | 0.89 mL | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 2.07 g | 1.5 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 0.79 g/mL | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | As needed | - |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | 1 M | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated | As needed | - |
| Brine | NaCl | 58.44 | Saturated | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Experimental Workflow
Caption: Figure 2: Experimental Workflow. A summary of the one-pot synthesis from setup to characterization.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzenesulfonyl chloride (1.91 g, 10 mmol). Dissolve the solid in acetonitrile (50 mL).
-
Step I - Sulfonamide Formation:
-
To the stirring solution at room temperature, add the primary amine (e.g., allylamine, 0.75 mL, 10 mmol) dropwise.
-
Slowly add pyridine (0.89 mL, 11 mmol). A mild exotherm and formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Step II - N-Benzylation:
-
To the same flask, add finely ground potassium carbonate (2.07 g, 15 mmol).
-
Add benzyl bromide (1.31 mL, 11 mmol) via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Again, monitor the disappearance of the intermediate sulfonamide by TLC.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the inorganic salts (K₂CO₃, KBr, KCl) by vacuum filtration, washing the solid cake with a small amount of acetonitrile or DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 30 mL).
-
-
Drying and Purification:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-N-substituted-4-methylbenzenesulfonamide.
-
Technical Insights and Troubleshooting
The success of this one-pot synthesis relies on careful control of reagents and conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of final product | 1. Incomplete formation of the intermediate sulfonamide. 2. Ineffective deprotonation for the benzylation step. 3. Deactivated benzyl halide. | 1. Ensure the primary amine is fully consumed in Step I (via TLC) before proceeding. 2. Use a stronger, non-nucleophilic base like DBU if K₂CO₃ is insufficient. Ensure K₂CO₃ is finely ground and anhydrous. 3. Use fresh, pure benzyl bromide. |
| Formation of Benzyl Chloride byproduct | If using a benzyl alcohol precursor and tosyl chloride, chloride ions from the base (e.g., triethylamine hydrochloride) can displace the tosylate intermediate.[7] | This protocol uses benzyl bromide to avoid this specific side reaction. If modifying the synthesis, use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize nucleophilic chloride formation.[7] |
| Reaction stalls after Step I | The sulfonamide intermediate may be sterically hindered, making deprotonation or subsequent SN2 attack difficult. | Increase the reaction temperature for the benzylation step (up to refluxing acetonitrile, ~82°C). Increase the reaction time. Consider a more reactive electrophile if possible. |
| Complex mixture of products | Over-alkylation or side reactions with functional groups on the primary amine or benzyl halide. | Use only a slight excess (1.05-1.1 eq.) of the benzyl halide. Ensure functional groups on the starting materials are protected if they are incompatible with the basic conditions or electrophiles used. |
Safety Precautions
-
4-Methylbenzenesulfonyl chloride (Tosyl Chloride): Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. It is moisture-sensitive and will hydrolyze to p-toluenesulfonic acid and HCl.
-
Benzyl Bromide: A strong lachrymator and corrosive. It is toxic and should be handled with extreme care in a fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is flammable and toxic. Handle all solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Conclusion
This one-pot protocol offers a highly efficient and practical alternative to the traditional two-step synthesis of N-benzyl-4-methylbenzenesulfonamides. By eliminating the need for intermediate isolation, this method saves significant time, reduces waste, and can improve overall yields. The procedure is robust and amenable to modification for the synthesis of diverse libraries of sulfonamides, making it a valuable tool for researchers in organic synthesis and drug discovery.
References
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- Preparation of sulfonamides from N-silylamines.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
- One-Pot Synthesis of Diaryl Sulfonamides via Metal C
- Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
- Formation of benzyl chloride as a byproduct in tosyl
Sources
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
N,N,4-trimethylbenzenesulfonamide as a reagent in multi-component reactions
An Application Guide for Researchers
Harnessing Tosyl-Activated Isocyanides in Modern Multi-Component Synthesis
Introduction: The Quest for Stable Isocyanide Surrogates in MCRs
Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1] This approach offers significant advantages in efficiency, atom economy, and the rapid generation of chemical diversity, making it invaluable in drug discovery and materials science.[2] Isocyanides are a class of uniquely reactive C1 synthons that are central to some of the most powerful MCRs, including the Ugi and Passerini reactions.[3][4]
However, the practical application of simple alkyl or aryl isocyanides is often hampered by their volatile nature, high toxicity, and intensely unpleasant odor.[5] This has driven a search for stable, solid, and odorless isocyanide surrogates that can be handled with greater ease and safety without compromising reactivity.
While a simple, stable sulfonamide like N,N,4-trimethylbenzenesulfonamide is not a direct participant in classical MCRs, the underlying structural motif—a tosyl (p-toluenesulfonyl) group—is key to one of the most important isocyanide reagents in the synthetic chemist's toolbox: Tosylmethyl isocyanide (TosMIC) .[6] This crystalline, odorless solid serves as a masterful solution to the challenges of traditional isocyanide chemistry, acting as a versatile and shelf-stable precursor for a vast array of heterocyclic compounds through MCR-type processes.
This guide provides a detailed exploration of TosMIC as a key reagent in multi-component synthesis, focusing on the mechanistic principles, experimental protocols, and expert insights required for its successful application.
The Duality of Reactivity: Understanding TosMIC
The remarkable utility of TosMIC stems from the dual activation of its central methylene (-CH₂-) group. It is positioned between two powerful electron-withdrawing groups: the isocyanide and the sulfonyl group. This unique electronic arrangement confers two critical properties:
-
Acidic α-Protons: The protons on the methylene carbon are highly acidic (pKa ≈ 18), allowing for easy deprotonation by moderate bases (e.g., K₂CO₃, t-BuOK) to form a stabilized nucleophilic carbanion.
-
Excellent Leaving Group: The tosyl group is an exceptional leaving group, facilitating its elimination in the final step of many reaction sequences to generate the desired product.
This combination allows TosMIC to act as a potent "functionalized formyl anion" equivalent, engaging in nucleophilic addition followed by cyclization and elimination.
Figure 1: Key reactive sites of Tosylmethyl isocyanide (TosMIC).
Application Profile 1: The van Leusen Oxazole Synthesis
One of the most prominent and powerful applications of TosMIC is the van Leusen three-component reaction for the synthesis of oxazoles. This reaction combines an aldehyde, TosMIC, and a base in a one-pot process to generate 1,5-disubstituted oxazole rings, which are prevalent scaffolds in medicinal chemistry.
Mechanistic Pathway
The reaction proceeds through a well-defined, stepwise mechanism that elegantly showcases the dual reactivity of TosMIC.
-
Deprotonation: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to generate the tosyl-stabilized carbanion.
-
Nucleophilic Addition: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.
-
Intramolecular Cyclization (5-endo-dig): The oxygen of the resulting alkoxide attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization. This is the key ring-forming step, generating a five-membered oxazoline intermediate.
-
Tautomerization & Elimination: The intermediate tautomerizes, driven by the formation of a C=N double bond within the ring. This positions the tosyl group for elimination. With the assistance of a base, water is eliminated, and the stable tosyl group is subsequently ejected, leading to aromatization and the formation of the final oxazole product.
Figure 2: Simplified mechanistic workflow of the van Leusen reaction.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 2-Methyl-5-phenyloxazole via van Leusen Reaction
This protocol details a representative synthesis using benzaldehyde and TosMIC. The causality behind each step is explained to provide a deeper understanding of the process.
Core Objective: To synthesize a 1,5-disubstituted oxazole using a robust and reliable MCR protocol.
Materials & Equipment:
-
Reagents: Tosylmethyl isocyanide (TosMIC), Benzaldehyde, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Methanol (MeOH).
-
Solvents: Dichloromethane (DCM), Brine, Water.
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, silica gel for chromatography.
Figure 3: Step-by-step experimental workflow for oxazole synthesis.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.2 eq).
-
Causality: Using anhydrous K₂CO₃ is critical. Water can compete as a nucleophile and lead to hydrolysis of intermediates, reducing the yield. Flame-drying the glassware removes adsorbed moisture.
-
-
Reagent Addition:
-
Under a nitrogen atmosphere, add anhydrous methanol (40 mL), followed by Tosylmethyl isocyanide (TosMIC, 1.0 eq). Stir the suspension for 10 minutes.
-
Add freshly distilled benzaldehyde (1.05 eq) dropwise to the stirring suspension.
-
Causality: Methanol is an ideal solvent as it readily dissolves the reactants and intermediates, while K₂CO₃ has limited solubility, acting as a solid-phase base. A slight excess of the aldehyde ensures complete consumption of the more expensive TosMIC reagent.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TosMIC spot is consumed.
-
Causality: Refluxing provides the necessary activation energy for the cyclization and elimination steps. TLC is a crucial self-validating step to ensure the reaction has gone to completion before proceeding to workup.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ through a pad of celite, washing the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in dichloromethane (DCM, 50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Causality: The aqueous wash removes residual methanol and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Causality: Chromatography is necessary to remove unreacted aldehyde and any minor byproducts, yielding the pure oxazole.
-
Data Summary & Scope
The van Leusen reaction is highly robust and tolerates a wide variety of functional groups on the aldehyde component.
| Entry | Aldehyde (R') | Typical Yield (%) | Reference |
| 1 | Benzaldehyde | 75-85% | [6] |
| 2 | 4-Chlorobenzaldehyde | 80-90% | [6] |
| 3 | 4-Methoxybenzaldehyde | 70-80% | [6] |
| 4 | 2-Naphthaldehyde | 65-75% | [6] |
| 5 | Cinnamaldehyde | 60-70% | [6] |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Trustworthiness & Troubleshooting: Field-Proven Insights
-
Issue: Low Yields.
-
Cause: Often due to moisture in the reagents or solvent. The TosMIC anion is sensitive to protonation by water.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly powdered, dry K₂CO₃. Distill liquid aldehydes immediately before use.
-
-
Issue: Formation of Side Products.
-
Cause: With aliphatic aldehydes that can enolize, aldol condensation can be a competing reaction.
-
Solution: For sensitive substrates, using a stronger, non-nucleophilic base like DBU in an aprotic solvent (e.g., THF) at lower temperatures can sometimes be beneficial, although this changes the standard protocol.
-
-
Issue: Difficult Purification.
-
Cause: Excess aldehyde can co-elute with the product.
-
Solution: Use a stoichiometric amount or a slight excess of TosMIC instead of the aldehyde. Alternatively, the crude mixture can be treated with a solution of sodium bisulfite to remove residual aldehyde before chromatography.
-
Conclusion
While this compound is not a direct player, the structurally related reagent, Tosylmethyl isocyanide (TosMIC), stands as a paradigm of reagent design in modern organic synthesis. Its stability, ease of handling, and predictable reactivity make it an indispensable tool for constructing complex heterocyclic scaffolds via multi-component reactions. The van Leusen oxazole synthesis is just one example of its power, providing a reliable and versatile method for accessing a key structural motif in medicinal chemistry. By understanding the mechanistic principles and adhering to robust experimental protocols, researchers can effectively harness the power of TosMIC to accelerate discovery and innovation.
References
-
Chemical Reviews. (2014). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. ACS Publications. [Link]
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Patel, et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Institutes of Health (NIH). [Link]
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Molecules. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
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Frontiers in Chemistry. (2019). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers Media S.A.. [Link]
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ARKIVOC. (2012). The facile synthesis of a pyrimidinyl sulfonamide. Arkat USA. [Link]
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ResearchGate. (2016). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]
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PubChem. Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. [Link]
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NIST WebBook. Benzenesulfonamide, N,N,4-trimethyl-. National Institute of Standards and Technology. [Link]
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Acta Crystallographica Section E. (2016). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. International Union of Crystallography. [Link]
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Beilstein Journal of Organic Chemistry. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein-Institut. [Link]
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Current Organic Chemistry. (2007). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Bentham Science. [Link]
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Molecules. (2022). Ugi Four-Component Reactions Using Alternative Reactants. MDPI. [Link]
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Wikipedia. Passerini reaction. Wikimedia Foundation. [Link]
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Molecules. (2020). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. MDPI. [Link]
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Molecules. (2020). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link]
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Angewandte Chemie. (2020). Iron‐Catalysed Carbene Transfer to Isocyanides as a Platform for Heterocycle Synthesis. Wiley-VCH. [Link]
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Chemistry – A European Journal. (2020). Unusual Reaction of Isocyanides with Aromatic Aldehydes Catalyzed by a Supramolecular Capsule. Wiley-VCH. [Link]
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ResearchGate. (2024). Synthesis and Characterization of Some New 4-Methyl-N-{4-[6-(substituted aryl)-[2][5][7] triazolo[3,4-b][2][3][5]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. ResearchGate. [Link]
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The Role of N,N,4-trimethylbenzenesulfonamide in Advanced Materials: A Technical Guide for Researchers
Introduction: N,N,4-trimethylbenzenesulfonamide, a member of the sulfonamide family of organic compounds, is emerging as a versatile molecule in the field of materials science. Its unique chemical structure, characterized by a p-toluenesulfonyl group with two methyl substituents on the nitrogen atom, imparts specific properties that can be harnessed to modify and enhance the performance of various polymeric materials. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol .[1][2] A comprehensive understanding of its physical and chemical properties is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 599-69-9 | [2] |
| Appearance | Solid | |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [3] |
Core Application in Polymer Science: Plasticization of Polyamides
A primary application of this compound in materials science is as a plasticizer for polyamides, such as Nylon 6 and Nylon 6,6.[4][5] Plasticizers are additives that increase the flexibility and durability of a material by lowering its glass transition temperature (Tg).[6]
Mechanism of Action: A Tale of Two Interactions
The efficacy of a plasticizer in polyamides is intrinsically linked to its ability to interact with the polymer chains. Polyamides derive their high strength and thermal stability from the extensive network of hydrogen bonds between the amide (-CONH-) groups of adjacent polymer chains.
Benzenesulfonamides with a primary or secondary amine group (containing an N-H bond) can effectively disrupt these polymer-polymer hydrogen bonds by forming new, stronger hydrogen bonds with the amide groups of the polyamide.[6] This increased mobility of the polymer chains leads to a reduction in the material's stiffness and an increase in its flexibility.
However, this compound is an N,N-dialkylbenzenesulfonamide, meaning it lacks a proton on the sulfonamide nitrogen. This structural feature prevents it from acting as a hydrogen bond donor.[6] Consequently, its plasticizing effect is primarily attributed to a different mechanism:
-
Steric Hindrance and Disruption of Chain Packing: The bulky trimethylbenzenesulfonyl group inserts itself between the polyamide chains, physically separating them and disrupting the regular, tightly packed crystalline structure. This increases the free volume within the polymer matrix, allowing for greater segmental motion and thus, a lower glass transition temperature.
It is crucial to note that due to the absence of strong hydrogen bonding with the polyamide, N,N-dialkylbenzenesulfonamides like this compound are generally less efficient plasticizers compared to their N-alkyl counterparts and may exhibit a higher tendency to phase separate from the polymer matrix at higher concentrations.[6]
Protocol for Evaluating the Plasticizing Effect of this compound in Polyamide 6
This protocol outlines a general procedure for incorporating this compound into Polyamide 6 (Nylon 6) and evaluating its effect on the material's thermal and mechanical properties.
Materials and Equipment:
-
Polyamide 6 (Nylon 6) pellets (dried)
-
This compound
-
Twin-screw extruder
-
Injection molding machine
-
Differential Scanning Calorimeter (DSC)
-
Tensile testing machine (e.g., Instron)
-
Dynamic Mechanical Analyzer (DMA)
-
Vacuum oven
Experimental Workflow:
Figure 1: A representative workflow for the preparation and characterization of plasticized polyamide 6.
Step-by-Step Procedure:
-
Material Preparation:
-
Dry the Polyamide 6 pellets in a vacuum oven at 80-100°C for at least 4-6 hours to remove any absorbed moisture. Moisture can act as a plasticizer and interfere with the results.[4]
-
Prepare physical blends of the dried Polyamide 6 pellets and this compound at various weight percentages (e.g., 0%, 2%, 5%, and 10%). Thoroughly mix the components to ensure a homogeneous distribution.
-
-
Melt Compounding:
-
Feed the dry blends into a twin-screw extruder.
-
Set the extruder temperature profile to be approximately 20-30°C above the melting temperature of Polyamide 6 (typically 220-260°C).
-
The screw speed should be optimized to ensure good mixing without causing excessive shear degradation of the polymer.
-
Extrude the molten blend through a die to form strands.
-
-
Pelletizing and Specimen Preparation:
-
Cool the extruded strands in a water bath and then pelletize them.
-
Dry the compounded pellets thoroughly before injection molding.
-
Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, DMA bars) from the plasticized polyamide pellets. The molding parameters (temperature, pressure, and cooling time) should be kept consistent for all samples.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC):
-
Use DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the plasticized samples.
-
A decrease in Tg with increasing concentration of this compound is a direct indication of its plasticizing effect.
-
-
Tensile Testing:
-
Perform tensile tests on the injection-molded specimens according to standard methods (e.g., ASTM D638).
-
Measure the tensile strength, Young's modulus, and elongation at break. An effective plasticizer will typically decrease the tensile strength and modulus while increasing the elongation at break.[7]
-
-
Dynamic Mechanical Analysis (DMA):
-
Use DMA to measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
The peak of the tan delta curve provides another accurate measurement of the glass transition temperature.
-
-
Expected Results:
| Concentration of this compound (wt%) | Glass Transition Temperature (Tg) (°C) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 0 | ~60-80 | ~2.5-3.5 | ~50-100 |
| 2 | Lower | Lower | Higher |
| 5 | Significantly Lower | Significantly Lower | Significantly Higher |
| 10 | Further Decrease | Further Decrease | Further Increase |
Note: The values in the table are illustrative and the actual results will depend on the specific grade of Polyamide 6 and the processing conditions.
Application in Powder Coatings: A Flow and Leveling Agent
This compound can also function as a flow and leveling agent in powder coating formulations.[8][9] Powder coatings are solvent-free coatings that are applied as a dry powder and then cured with heat. During the curing process, the powder particles melt and flow to form a continuous film.
Mechanism of Action: Reducing Surface Tension Gradients
The quality of the final powder coating finish is highly dependent on the ability of the molten powder to wet the substrate and level out into a smooth, defect-free surface. Surface tension gradients, which can be caused by temperature differences or variations in the composition of the melt, can lead to surface defects such as "orange peel," craters, and pinholes.
Flow control agents, like this compound, are additives that reduce these surface tension gradients.[9] While the exact mechanism for this compound is not extensively documented, it is hypothesized to function by:
-
Reducing the Melt Viscosity: As a plasticizer, it can lower the viscosity of the molten resin, allowing it to flow more easily and level out before curing.
-
Migrating to the Surface: Due to its relatively low molecular weight and non-polar character compared to the polymer resin, it can migrate to the surface of the molten film, creating a uniform surface tension and preventing the formation of defects.
Protocol for Formulating and Evaluating a Powder Coating with this compound
This protocol provides a general guideline for incorporating this compound into a simple epoxy-based powder coating formulation.
Materials and Equipment:
-
Epoxy resin (solid, suitable for powder coatings)
-
Curing agent (e.g., dicyandiamide)
-
This compound
-
Pigments and fillers (e.g., titanium dioxide)
-
High-speed mixer (e.g., Henschel mixer)
-
Extruder for powder coatings
-
Grinding and classifying equipment
-
Electrostatic spray gun
-
Curing oven
-
Substrate panels (e.g., steel or aluminum)
-
Gloss meter, film thickness gauge, and other coating testing equipment
Formulation Workflow:
Figure 2: A general workflow for the formulation, application, and evaluation of a powder coating.
Step-by-Step Procedure:
-
Premixing:
-
Weigh all the components of the powder coating formulation (epoxy resin, curing agent, pigments, and this compound as the flow agent at different concentrations, e.g., 0%, 0.5%, 1%, and 2% by weight of the total formulation).
-
Premix the components in a high-speed mixer until a homogeneous blend is obtained.
-
-
Extrusion:
-
Feed the premix into a heated extruder. The extrusion temperature should be high enough to melt the resin but low enough to prevent premature curing (typically 90-120°C for epoxy systems).
-
The molten mixture is extruded as a thin sheet.
-
-
Grinding and Classification:
-
Cool the extruded sheet and break it into small chips.
-
Grind the chips into a fine powder using a suitable mill.
-
Classify the powder to obtain the desired particle size distribution (typically 20-80 microns).
-
-
Application and Curing:
-
Evaluation:
-
Visually inspect the cured coatings for surface defects such as orange peel, craters, and pinholes.
-
Measure the gloss of the coatings using a gloss meter.
-
Determine the film thickness.
-
Perform adhesion tests (e.g., cross-hatch test) to evaluate the coating's adhesion to the substrate.
-
Expected Results:
The addition of this compound is expected to improve the flow and leveling of the powder coating, resulting in a smoother surface finish with reduced orange peel and fewer surface defects. This should also lead to an increase in the gloss of the coating.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
Conclusion
This compound presents a valuable tool for material scientists seeking to modify the properties of polymers. Its primary application as a plasticizer for polyamides, while mechanistically different from traditional sulfonamide plasticizers, offers a means to enhance flexibility and processability. Furthermore, its potential as a flow and leveling agent in powder coatings addresses a critical aspect of achieving high-quality surface finishes. The protocols provided in this guide offer a starting point for researchers to explore and optimize the use of this compound in their specific material systems. As with any additive, careful formulation and thorough characterization are key to unlocking its full potential.
References
- Google Patents. (n.d.). EP0307623B1 - Flow modifiers for powder coatings.
- Uhlmann, P., & Grundke, K. (2001). Influence of Additives on Interfacial Phenomena During Film Formation of Powder Coatings.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11743, Benzenesulfonamide, N,N,4-trimethyl-. Retrieved from [Link]
- Gaudin, F., et al. (2001). The effect of benzenesulfonamide plasticizers on the glass transition temperature of an amorphous aliphatic polyamide. Polymer, 42(25), 10347-10354.
-
China Plastics. (n.d.). Effect of Plasticizers on Properties of PA6. Retrieved from [Link]
- Google Patents. (n.d.). US20250065368A1 - Powder coating formulations and methods thereof.
- Garti, N., et al. (2012). Determination of plasticizers efficiency for nylon by molecular modeling. Journal of Applied Polymer Science, 125(S1), E180-E187.
-
National Center for Biotechnology Information. (2021). Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. Polymers, 13(16), 2758. [Link]
- Google Patents. (n.d.). EP0539385B1 - Powder coating compositions.
-
ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Retrieved from [Link]
-
Adhesives & Sealants Industry. (2015). Plasticizer Migration: Ensuring Safety in Food Packaging. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US4966928A - Epoxy resin based powder coating composition.
-
National Center for Biotechnology Information. (1995). Migration studies on fatty acid amide slip additives from plastics into food simulants. Food Additives & Contaminants, 12(2), 235-244. [Link]
- Google Patents. (n.d.). US20150051329A1 - Plasticized polyamide compositions.
- Sigma-Aldrich. (2024).
-
Pure. (2023). Study of the ionic strength effect on the migration of polyamide 6 and 66 oligomers into liquid simulants by a LC-qTOF-MS method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Effects on the Thermo-Mechanical and Crystallinity Properties of Nylon 6,6 Electrospun Fibres Reinforced with One Dimensional (1D) and Two Dimensional (2D) Carbon. Polymers, 9(12), 683. [Link]
- Fisher Scientific. (2023).
-
ResearchGate. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanical Properties of Nylon 66. Retrieved from [Link]
- Google Patents. (n.d.). US5723568A - Polyamide solution composition and methods for producing fibrids and paper-like sheets using the same.
-
RTP Company. (n.d.). Nylon 6 (PA) — Polyamide 6. Retrieved from [Link]
- TCI Chemicals. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19241, N-Butylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2023). Effect of Heat Treatment on the Mechanical Properties of Nylon Parts in Additive Manufacturing. Retrieved from [Link]
-
ResearchGate. (2020). Mechanical and Thermal Properties of Nylon-6/LNR/MMT Nanocomposites Prepared Through Emulsion Dispersion Technique. Retrieved from [Link]
-
Danick Specialties & Support. (n.d.). Resin and Cross-linker Chemistry for Powder Coatings. Retrieved from [Link]
-
Western Sydney University. (2022). Analyzing the Chemical Stability of Bio-Based Polyamide Resins via Solubility Parameters, NMR Spectroscopy and Capillary Elect. Retrieved from [Link]
-
Smiths Metal Centres. (n.d.). Engineering Plastic Nylon 66 & 6. Retrieved from [Link]
- Google Patents. (n.d.). US4169187A - Powder coating composition of a mixture of epoxy resins.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N,4-trimethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of N,N,4-trimethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important sulfonamide. We will move beyond simple procedural lists to explore the underlying principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible, high-yield results.
Synthesis Overview: The Core Reaction and Mechanism
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. It is typically achieved by reacting p-toluenesulfonyl chloride (tosyl chloride, TsCl) with dimethylamine. A base, such as pyridine or triethylamine, is essential to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[1][2]
The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride.
-
Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride ion as a leaving group.
-
Proton Abstraction: The added base (e.g., pyridine) removes the proton from the newly formed dimethylaminosulfonium ion, yielding the neutral this compound product and pyridinium hydrochloride.
Experimental Workflow Diagram
Caption: The competition between the desired reaction and hydrolysis.
Q3: My reaction seems to stall or not go to completion. How can I optimize the reaction conditions?
If side reactions are minimized and the reaction still underperforms, fine-tuning the core parameters is necessary.
-
The Cause: Sub-optimal stoichiometry, temperature, or reaction time can lead to incomplete conversion.
-
Optimization Strategies:
-
Temperature Control: The reaction is exothermic. The initial addition of TsCl to the amine/base solution should be done at 0 °C in an ice bath to control the reaction rate and prevent potential side reactions. [3]After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion. [3] 2. Reagent Stoichiometry: A slight excess of the amine and base relative to the sulfonyl chloride is often beneficial. However, a large excess of the amine can complicate purification. A good starting point is 1.0 equivalent of TsCl, 1.1 equivalents of dimethylamine, and 1.2 equivalents of base.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material (TsCl) using Thin-Layer Chromatography (TLC). The reaction is complete when the TsCl spot is no longer visible.
-
Q4: The purification process is messy, and I'm losing a significant portion of my product during the work-up. What is a robust purification protocol?
A systematic work-up is crucial for isolating a pure product with high recovery. The goal is to remove unreacted starting materials, the base, and the hydrochloride salt byproduct.
-
The Cause: Emulsions during extraction, incomplete removal of impurities, or product precipitation at the wrong stage can lead to yield loss.
-
Validated Work-up and Purification Protocol:
-
Quench: Once the reaction is complete by TLC, cool the mixture in an ice bath and slowly add water to quench any remaining reactive species. [3] 2. Phase Separation: Transfer the mixture to a separatory funnel. If using dichloromethane (DCM), it will be the bottom organic layer.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). [3][4]This step is critical as it protonates and removes the excess dimethylamine and pyridine/triethylamine by making them water-soluble. Repeat this wash twice.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual HCl. [3] 5. Brine Wash: Finally, wash with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer. [3][4] 6. Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). [3]Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Recrystallization: The resulting crude solid can typically be purified to a high degree by recrystallization. An ethyl acetate/hexane solvent system is often effective. [4]Dissolve the crude product in a minimum of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the pure crystals and wash with cold hexane.
-
Data & Protocol Summary
Table 1: Key Reaction Parameter Optimization
| Parameter | Recommended Condition | Rationale & Key Considerations |
| p-Toluenesulfonyl Chloride | 1.0 equivalent | Limiting reagent. Must be pure and dry. |
| Dimethylamine | 1.1 - 1.2 equivalents | Slight excess ensures complete reaction of TsCl. Can be used as a solution in THF or other solvents. |
| Base | 1.1 - 1.5 equivalents | Pyridine or Triethylamine. Must be anhydrous. Scavenges HCl byproduct to prevent amine protonation. [1][2] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive. Prevents hydrolysis of TsCl. [3] |
| Temperature | Add reagents at 0 °C, then stir at room temp. | Controls initial exotherm, minimizes side reactions. Allows reaction to proceed to completion. [3] |
| Reaction Time | 2-24 hours | Highly variable. Must be monitored by TLC for disappearance of TsCl. [2][3] |
Step-by-Step Experimental Protocol
This protocol is a general guideline. Quantities should be adjusted based on the desired scale.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: To the flask, add anhydrous dichloromethane (DCM). Add dimethylamine (1.1 eq., often as a 2M solution in THF) followed by anhydrous pyridine (1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
TsCl Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring and monitor the reaction's progress by TLC until the p-toluenesulfonyl chloride is consumed.
-
Work-up:
-
Cool the flask back to 0 °C and quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). [3][4] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure this compound as a white solid.
-
References
-
Georganics. p-Toluenesulfonyl chloride – description and application. [Link]
-
Wikipedia. Sulfonamide. [Link]
-
Patel, H. L., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 3(3), x180235. [Link]
-
Organic Syntheses. (2003). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Org. Synth. 2003, 80, 196. [Link]
-
Feng, Y., & Wu, J. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32968-32981. [Link]
- Google Patents. CN105503671A - Preparation method of p-toluene sulfonyl chloride.
- Google Patents. CN1049213C - Process for producing p-toluenesulfonyl chloride.
-
Eureka | Patsnap. Preparation method of p-toluene sulfonyl chloride. [Link]
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Side reactions and byproducts in N,N,4-trimethylbenzenesulfonamide synthesis
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the synthesis of N,N,4-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. We will explore the underlying chemical principles to not only solve immediate experimental issues but also to build a robust foundation for future synthetic work.
The synthesis of this compound is typically achieved through the reaction of p-toluenesulfonyl chloride (TsCl) with dimethylamine. While straightforward in principle, this reaction is sensitive to several factors that can lead to side reactions and the formation of unwanted byproducts, complicating purification and reducing yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a frequent issue, often stemming from problems with reagents or reaction conditions. The primary culprits are the degradation of your starting material and suboptimal reaction parameters.
Root Cause Analysis:
-
Moisture Contamination: p-Toluenesulfonyl chloride (TsCl) is highly sensitive to moisture.[1][2] Any water present in the reaction flask, solvent, or amine base will rapidly hydrolyze TsCl to form p-toluenesulfonic acid, which is unreactive towards the amine.[3] This consumes your electrophile, directly reducing the potential yield. The amine base itself (e.g., triethylamine, pyridine) can also be hygroscopic and introduce water.[4]
-
Degraded p-Toluenesulfonyl Chloride: TsCl has a finite shelf life and can degrade upon improper or prolonged storage.[3] If you are using an old bottle of TsCl, it has likely been exposed to atmospheric moisture over time, leading to hydrolysis.
-
Incorrect Stoichiometry: An insufficient amount of either TsCl or dimethylamine will result in an incomplete reaction. It is common practice to use a slight excess of the sulfonyl chloride (e.g., 1.1–1.2 equivalents) to ensure the complete consumption of the amine.
-
Suboptimal Temperature: While many reactions of this type are initiated at 0 °C to control the initial exotherm, the reaction may need to be warmed to room temperature or slightly above to proceed to completion. If the temperature is too low, the reaction rate may be impractically slow.
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). Use a freshly opened bottle of the amine base or distill it prior to use.[3]
-
Verify Reagent Quality: For best results, use a fresh bottle of TsCl. If you suspect your TsCl is degraded, you can purify it by recrystallization, though using a new supply is often more efficient.[3]
-
Optimize Reagent Ratios: Carefully measure your reagents. A slight excess of TsCl is recommended.
-
Monitor and Adjust Temperature: Start the reaction at 0 °C to add the reagents safely, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., to 40 °C) may be required.
Question 2: My purified product is contaminated with a persistent acidic impurity. What is it and how do I remove it?
Answer: The acidic impurity is almost certainly p-toluenesulfonic acid, the byproduct of TsCl hydrolysis.[1][3] Due to its high polarity, it can sometimes be challenging to remove completely, especially if it co-precipitates with your product.
Root Cause Analysis:
-
Hydrolysis of TsCl: As detailed in the previous question, exposure of TsCl to water during the reaction or workup is the source of this impurity.
Solutions:
-
Aqueous Base Wash: The most effective way to remove p-toluenesulfonic acid is through a liquid-liquid extraction during the workup. After the reaction is complete, quench the mixture and dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution.[5] This will deprotonate the sulfonic acid, forming the highly water-soluble sodium p-toluenesulfonate salt, which will partition into the aqueous layer.[6]
-
Protocol for Base Wash:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate or another suitable organic solvent.
-
Add a saturated aqueous solution of NaHCO₃.
-
Shake the funnel gently at first to release any evolved CO₂, then more vigorously.
-
Separate the layers.
-
Repeat the wash with NaHCO₃, followed by a wash with water and then brine to remove residual salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Question 3: My TLC analysis shows unreacted p-toluenesulfonyl chloride in the final product. How do I remove it?
Answer: Residual TsCl can be problematic as its polarity is often similar to the desired sulfonamide product, making chromatographic separation difficult.[6] The best strategy is to quench the excess TsCl before the final purification.
Root Cause Analysis:
-
Excess TsCl Used: Using an excess of TsCl is common to drive the reaction to completion, but this excess must be removed.
Solutions:
-
Quenching with a Nucleophile: Before starting the main aqueous workup, add a small amount of a nucleophilic scavenger to the reaction mixture to consume the remaining TsCl.
-
Water/Base: Adding water, often with a base, will hydrolyze the TsCl to the water-soluble p-toluenesulfonic acid, which can then be removed with a basic wash as described above.[6]
-
Amine Scavengers: Adding a small amount of a simple, highly nucleophilic amine (like a few drops of piperidine or a polymer-bound amine scavenger) will convert the TsCl into a different sulfonamide that has a very different polarity, making it easier to separate.[6]
-
-
Chromatographic Purification: If quenching is incomplete, column chromatography on silica gel can be used. You may need to screen several eluent systems to achieve good separation between the product and residual TsCl.
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Moisture in reagents/solvent; Degraded TsCl; Incorrect stoichiometry. | Use anhydrous reagents and solvents; Use fresh TsCl; Use a slight excess of TsCl. |
| Acidic Impurity | Hydrolysis of TsCl to p-toluenesulfonic acid. | Wash the organic layer with aqueous NaHCO₃ or dilute NaOH during workup.[5][6] |
| Residual TsCl | Excess TsCl used in the reaction. | Quench with water/base or an amine scavenger before workup; Purify via column chromatography.[6] |
| Thick Slurry Forms | Precipitation of ammonium salts (e.g., dimethylamine hydrochloride). | Use a less polar solvent where the salt is less soluble to facilitate filtration, or a more polar solvent to maintain homogeneity. Ensure a sufficient amount of a tertiary amine base (like triethylamine) is present to act as an HCl scavenger. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is a nucleophilic substitution reaction where dimethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct.
Caption: Primary synthesis pathway for this compound.
Q2: What are the most significant side reactions I should be aware of?
A2: The most critical side reaction is the hydrolysis of p-toluenesulfonyl chloride in the presence of water, which is often inadvertently introduced into the reaction.
Sources
Technical Support Center: Purification of N,N,4-trimethylbenzenesulfonamide
Welcome to the technical support guide for the purification of N,N,4-trimethylbenzenesulfonamide (CAS No. 599-69-9). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. The guide is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section covers fundamental questions to consider before initiating a purification protocol.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route, which commonly involves the reaction of 4-methylbenzenesulfonyl chloride with dimethylamine.[1]
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 4-methylbenzenesulfonyl chloride or dimethylamine (often as a hydrochloride salt).
-
Hydrolysis Products: 4-methylbenzenesulfonic acid can form if the sulfonyl chloride starting material or the product is exposed to water.
-
Byproducts from Side Reactions: Depending on the reaction conditions, minor unidentified byproducts may be present.
Understanding these potential impurities is the first step in selecting an appropriate purification strategy. For instance, highly polar impurities like sulfonic acids or salts are often easily removed via recrystallization or a simple aqueous wash, whereas less polar byproducts may necessitate chromatographic separation.
Q2: Which purification technique is most suitable for my scale and purity requirements?
A2: The choice between recrystallization and column chromatography depends on three main factors: the quantity of material, the nature of the impurities, and the desired final purity.
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Larger quantities (>1 g), removing impurities with significantly different solubilities. | Highly scalable, cost-effective, can yield very pure crystalline material. | Less effective for impurities with similar solubility to the product; risk of "oiling out". |
| Column Chromatography | Smaller quantities (<5 g), separating complex mixtures or impurities with similar polarity. | High resolution, versatile for a wide range of compounds. | Less scalable, more time-consuming, requires more solvent, risk of product degradation on stationary phase. |
A common and effective strategy is to perform an initial recrystallization to remove the bulk of impurities and then, if necessary, polish the material with column chromatography to achieve >99% purity.
Q3: What are the key physical properties of this compound that I should know for purification?
A3: Having key physicochemical data on hand is essential for designing and troubleshooting purification protocols.
| Property | Value | Source |
| CAS Number | 599-69-9 | [2] |
| Molecular Formula | C₉H₁₃NO₂S | [2] |
| Molecular Weight | 199.27 g/mol | [2] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 80-82 °C | Not explicitly found in search results, but a typical range for similar sulfonamides. |
Note: The melting point is a critical parameter. A broad or depressed melting range of your crude material compared to the pure compound indicates the presence of impurities.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying this compound. However, several common issues can arise.
Q4: My compound "oils out" during recrystallization. What's happening and how do I fix it?
A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming crystals. This happens when the solution becomes saturated at a temperature that is above the melting point of your impure compound. High concentrations of impurities can depress the melting point, exacerbating this issue.
Causality & Solutions:
-
Cause: The solution is cooling too rapidly, or the solvent is too nonpolar for the compound.
-
Solution 1 (Re-dissolve and Dilute): Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Let the solution cool much more slowly. Insulating the flask can help.
-
Solution 2 (Change Solvent System): The chosen solvent may be unsuitable. For sulfonamides, polar solvents or mixtures are often effective. If you are using a single solvent like ethanol, try a mixed solvent system such as isopropanol/water or ethanol/water.
Q5: No crystals are forming, even after the solution has cooled. What should I do?
A5: The lack of crystal formation is typically due to one of two reasons: the solution is not sufficiently saturated, or it is supersaturated and requires nucleation to begin crystallization.
Causality & Solutions:
-
Cause (Insufficient Saturation): Too much solvent was used during the dissolution step.
-
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound. Once concentrated, allow it to cool again.
-
-
Cause (Supersaturation): The solution is stable beyond its saturation point and needs a trigger to start crystallization.
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seed Crystals): If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.
-
Q6: My recrystallization yield is very low. How can I improve it?
A6: A low yield suggests that a significant amount of your product is remaining in the mother liquor.
Causality & Solutions:
-
Cause 1 (Excess Solvent): As with the failure to crystallize, using too much solvent is a primary cause of low yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
-
Cause 2 (Incomplete Crystallization): The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After the flask has cooled to room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the solid from the solution.
-
-
Cause 3 (Washing with Warm Solvent): Washing the collected crystals with room temperature or warm solvent will re-dissolve some of your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent to wash away adhering impurities without significantly dissolving the product.
-
Section 3: Troubleshooting Guide: Column Chromatography
When high purity is essential or recrystallization fails, column chromatography is the next step.
Q8: My compound appears to be degrading on the silica gel column. How can I prevent this?
A8: Standard silica gel is slightly acidic (pH ~4-5), which can be problematic for compounds sensitive to acid, such as some sulfonamides. The N-S bond can be susceptible to cleavage under these conditions, leading to decomposition.
Causality & Solutions:
-
Cause: The acidic nature of the silica gel is catalyzing the degradation of your product. You may observe this as streaking on a TLC plate.
-
Solution (Deactivate the Silica): Neutralize the silica gel before use. This is easily done by preparing the column slurry in your eluent that contains a small amount of a basic modifier, typically 0.5-1% triethylamine (v/v). This deactivates the acidic sites on the silica surface, preventing product degradation.
Q9: I'm struggling to separate my product from a close-running impurity. What are my options?
A9: When an impurity has a polarity very similar to your product, achieving separation can be challenging.
Causality & Solutions:
-
Cause: The chosen eluent (mobile phase) does not provide sufficient selectivity to resolve the two compounds on the silica (stationary phase).
-
Solution 1 (Optimize the Eluent): If you are using a single eluent mixture (isocratic elution), switch to a gradient elution. Start with a less polar solvent system to allow the less polar compounds to elute, then gradually increase the polarity to elute your product, leaving more polar impurities behind. Fine-tuning the solvent ratio (e.g., switching from 20% Ethyl Acetate/Hexane to 18% or 22%) can make a significant difference.
-
Solution 2 (Change the Stationary Phase): If optimizing the eluent fails, the issue may be the stationary phase. Different materials offer different selectivities. Consider trying neutral alumina or Florisil, as the interaction mechanisms differ from silica gel and may allow for better separation.
-
Solution 3 (Consider HPLC): For very difficult separations, High-Performance Liquid Chromatography (HPLC) offers superior resolving power. Analytical HPLC methods can often be scaled to preparative or semi-preparative systems for purification.[3]
Section 4: Detailed Protocols
Protocol 1: Step-by-Step Recrystallization using an Isopropanol/Water System
This protocol is a robust starting point for purifying gram-scale quantities of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol and heat the mixture gently on a hot plate with stirring. Continue adding hot isopropanol in small portions until the solid is just completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired compound from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Induce Precipitation: Once at room temperature, slowly add water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). Add a drop or two of isopropanol to redissolve the precipitate, creating a perfectly saturated solution.
-
Maximize Yield: Allow the solution to stand at room temperature undisturbed. Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of ice-cold 70% isopropanol/water to remove any soluble impurities clinging to the crystal surfaces.
-
Drying: Leave the crystals on the filter under vacuum to pull air through and partially dry them. For complete drying, transfer the crystals to a watch glass and allow them to air-dry or place them in a desiccator.
Protocol 2: Step-by-Step Flash Chromatography on Deactivated Silica Gel
This protocol is ideal for purifying smaller quantities or for removing impurities that co-crystallize.
-
Prepare Deactivated Silica: Prepare your chosen eluent (e.g., 20% Ethyl Acetate in Hexane, determined by prior TLC analysis). Add triethylamine to the eluent to a final concentration of 0.5% (v/v). Make a slurry of silica gel in this modified eluent and pack your chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. To remove residual triethylamine, the residue can be co-evaporated with a solvent like dichloromethane or dissolved in a suitable solvent and washed with a dilute acid solution, followed by drying and solvent removal.
Section 5: Visual Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification technique.
Diagram 2: Troubleshooting Workflow for Recrystallization
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- Separation of Benzenesulfonamide, N,N,4-trimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
-
Benzenesulfonamide, N,N,4-trimethyl- . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Benzenesulfonamide, N,N,4-trimethyl- . NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
- CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS. Advanced Engineering Science.
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . European Journal of Chemistry. Available at: [Link]
-
Benzenesulfonamide, 4-methyl- . NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
Recrystallization - Single Solvent . University of California, Los Angeles (UCLA) Chemistry Department. Available at: [Link]
- Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. Google Patents (US20050032889A1).
Sources
Technical Support Center: Optimizing N-Alkylation of Sulfonamides
Welcome to the technical support center for the N-alkylation of sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this crucial transformation, providing in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.
Section 1: Troubleshooting Common Experimental Hurdles
This section is dedicated to resolving the most frequent issues that arise during the N-alkylation of sulfonamides. Each entry details the problem, explores the potential root causes, and provides a systematic approach to remediation.
Issue 1: Low to No Conversion of Starting Material
Question: My N-alkylation reaction is resulting in a low yield, or I am recovering only my starting sulfonamide. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion in sulfonamide N-alkylation is a common problem that typically points to one of several key reaction parameters being suboptimal. The core of this reaction relies on rendering the sulfonamide nitrogen sufficiently nucleophilic to attack the alkylating agent.
Systematic Troubleshooting Approach:
-
Base Selection and Strength: The primary role of the base is to deprotonate the sulfonamide N-H (pKa ≈ 10-11), which is significantly more acidic than a typical amine but still requires a sufficiently strong base for complete deprotonation.
-
Causality: A base that is too weak will not generate a sufficient concentration of the sulfonamide anion, leading to a sluggish or stalled reaction.
-
Recommendations:
-
For standard alkylations with alkyl halides, if you are using a weak base like potassium carbonate (K₂CO₃) and seeing poor results, consider switching to a stronger, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicycloundec-7-ene (DBU).
-
In "borrowing hydrogen" catalysis using alcohols as alkylating agents with a manganese catalyst, K₂CO₃ has proven effective. Interestingly, stronger bases like KOH and KOt-Bu can sometimes lead to lower conversions in these specific systems.[1][2]
-
-
-
Reaction Temperature and Duration:
-
Causality: Many N-alkylation reactions have a significant activation energy barrier. Insufficient thermal energy will result in a slow reaction rate.
-
Recommendations:
-
Some methods, such as thermal alkylation with trichloroacetimidates, explicitly require high temperatures, often refluxing in a solvent like toluene.[3][4] Attempts at lower temperatures will likely fail.
-
Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS). Incomplete conversion may simply require a longer reaction time. However, be aware that prolonged exposure to high temperatures can lead to degradation of starting materials or products.
-
-
-
Solvent Effects: The solvent plays a critical role in solubilizing reactants and stabilizing charged intermediates.
-
Causality: The choice of solvent can dramatically influence the reaction rate.
-
Recommendations:
-
Polar Aprotic Solvents: For reactions involving alkyl halides, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred. They effectively solvate the cation of the base, leaving the sulfonamide anion more "naked" and nucleophilic.
-
Borrowing Hydrogen & Other Methods: In manganese-catalyzed borrowing hydrogen reactions, xylenes have been shown to be effective solvents.[1][2] For thermal alkylations with trichloroacetimidates, toluene is a suitable choice.[3][4]
-
-
-
Nature of the Reactants (Substrate Effects):
-
Causality: Electronic and steric properties of both the sulfonamide and the alkylating agent have a profound impact on reactivity.
-
Recommendations:
-
Electronic Effects: Sulfonamides bearing strong electron-withdrawing groups (e.g., 4-nitro, 4-cyano) on the aryl ring are less nucleophilic, even after deprotonation, which can lead to lower yields or no reaction under certain conditions.[1][2]
-
Steric Hindrance: Highly sterically hindered sulfonamides or bulky alkylating agents will slow the reaction rate. For example, N-substituted sulfonamides are generally less reactive than their primary counterparts.[3][4]
-
Leaving Group Ability: For reactions with alkyl halides, the reactivity order is I > Br > Cl. If you are experiencing low reactivity with an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve the yield.[5]
-
-
Issue 2: Formation of N,N-Dialkylated Byproduct
Question: My reaction is producing a significant amount of the N,N-dialkylated sulfonamide. How can I favor mono-alkylation?
Answer: The formation of a dialkylated product is a common side reaction, particularly with primary sulfonamides which can undergo a second alkylation after the first has occurred. Controlling this side reaction is a matter of managing stoichiometry and relative reaction rates.
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry:
-
Causality: The presence of a large excess of the alkylating agent will drive the reaction towards dialkylation, as the mono-alkylated product will effectively compete with the starting sulfonamide for the remaining alkylating agent.
-
Recommendation: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[5] This ensures there is not a large excess of the electrophile available after the initial alkylation.
-
-
Slow Addition of the Alkylating Agent:
-
Causality: Adding the alkylating agent slowly (e.g., via syringe pump) keeps its instantaneous concentration low. This favors the reaction with the more abundant starting sulfonamide anion over the less concentrated mono-alkylated product anion.
-
Recommendation: Prepare a solution of the deprotonated sulfonamide and then add the alkylating agent dropwise or via syringe pump over an extended period.[5]
-
-
Utilize Steric Hindrance:
-
Causality: If the structure of the desired product allows, using a sulfonamide with a bulky group can sterically hinder the approach of a second molecule of the alkylating agent.
-
Recommendation: This strategy is substrate-dependent but can be an effective intrinsic control element.
-
-
Alternative Methodologies:
Issue 3: Reaction Incompatibility with Sensitive Functional Groups
Question: My starting materials contain functional groups (e.g., esters, nitro groups, olefins) that are not stable under the harsh conditions of my current protocol. What are my options?
Answer: Protecting sensitive functional groups is a classic strategy, but choosing a milder N-alkylation protocol is often a more elegant and efficient solution.
Recommended Mild N-Alkylation Methods:
-
Manganese-Catalyzed Borrowing Hydrogen: This method utilizes alcohols as alkylating agents, with water as the only byproduct, making it an environmentally friendly option.[2] It has been shown to be compatible with reducible functional groups such as benzyl ethers, olefins, and esters.[1][2]
-
Fukuyama-Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions, making it highly suitable for substrates with sensitive functionalities.[1][6]
-
Organophotoredox Catalysis: For alkylation using carboxylic acid derivatives, organophotoredox-catalyzed methods operate under mild, transition-metal-free conditions and can tolerate a range of functional groups.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main methods for N-alkylation of sulfonamides?
A1: Several robust methods exist, each with its own advantages:
-
Classical Alkylation: Involves deprotonating the sulfonamide with a strong base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (R-X). This is a straightforward and widely used method.
-
Borrowing Hydrogen (or Hydrogen Autotransfer) Catalysis: A greener approach that uses alcohols as alkylating agents, catalyzed by transition metals like manganese[2], iridium[8][9], or ruthenium. Water is the only byproduct.
-
Mitsunobu Reaction: Allows for the alkylation of sulfonamides with alcohols under mild, neutral conditions using a phosphine and an azodicarboxylate (e.g., DEAD or DIAD). The Fukuyama variant is particularly effective for mono-alkylation.[1][6]
-
Alkylation with Trichloroacetimidates: This method involves reacting a sulfonamide with an O-alkyltrichloroacetimidate under thermal conditions, often without needing an external catalyst.[3][4]
-
Reductive Amination: While technically forming the sulfonamide from an aldehyde and an amine, it can be considered a route to N-alkylated sulfonamides if the sulfonamide is pre-formed and then reacted with an aldehyde in the presence of a reducing agent.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the reaction type and the acidity of your sulfonamide.
-
For alkyl halides , a strong, non-nucleophilic base is often required to fully deprotonate the sulfonamide. NaH, KHMDS, and DBU are excellent choices. Weaker bases like K₂CO₃ or Cs₂CO₃ may be sufficient for more acidic sulfonamides or in conjunction with highly reactive alkylating agents.
-
For borrowing hydrogen catalysis , the base is often catalytic. K₂CO₃ and Cs₂CO₃ are commonly employed and have shown high efficacy in systems catalyzed by manganese or iridium.[1][2][8]
Q3: Can I use alcohols directly as alkylating agents without a transition metal catalyst?
A3: Generally, no. Alcohols are poor electrophiles because the hydroxyl group is a poor leaving group. Transition metal-catalyzed "borrowing hydrogen" reactions are designed to overcome this. The catalyst first dehydrogenates the alcohol to form a transient, highly electrophilic aldehyde or ketone, which then undergoes condensation with the sulfonamide. The resulting intermediate is then reduced by the catalyst using the hydrogen "borrowed" in the first step. The Mitsunobu reaction is the other major protocol for using alcohols directly, but it is a stoichiometric reaction, not a catalytic one in the traditional sense.
Q4: My reaction involves an aryl halide. Should I be using an Ullmann or Buchwald-Hartwig reaction?
A4: The Ullmann and Buchwald-Hartwig reactions are primarily used for N-arylation , not N-alkylation. They are excellent methods for forming a bond between a sulfonamide nitrogen and an aromatic ring (an aryl halide).
-
Ullmann Condensation: This is a classical copper-catalyzed reaction. Traditional conditions were often harsh (high temperatures), but modern ligand systems have enabled milder protocols.[10][11]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that is generally very high-yielding and tolerant of a wide range of functional groups.[12][13][14][15] It is often the preferred method for N-arylation in modern synthesis.
If your goal is to attach an alkyl group, the methods described in the troubleshooting section (alkylation with alkyl halides, borrowing hydrogen, Mitsunobu, etc.) are the appropriate choice.
Section 3: Data and Protocols
Table 1: Comparison of Conditions for Selected N-Alkylation Methods
| Method | Typical Alkylating Agent | Catalyst / Reagent | Base | Solvent | Temperature | Key Advantages |
| Classical Alkylation | Alkyl Halide (R-I, R-Br, R-Cl) | None | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | 0 °C to Reflux | Simple, widely applicable |
| Borrowing Hydrogen | Primary Alcohol | Mn(I) or Ir(I) complex | K₂CO₃ or Cs₂CO₃ (catalytic) | Toluene, Xylenes | 110-150 °C | Green (water byproduct), uses readily available alcohols[2][8] |
| Fukuyama-Mitsunobu | Primary or Secondary Alcohol | PPh₃ or PBu₃, DEAD or DIAD | None | THF, Dioxane | 0 °C to RT | Very mild, neutral conditions, excellent for mono-alkylation[1][6] |
| Thermal Alkylation | O-Alkyltrichloroacetimidate | None (or Lewis/Brønsted Acid) | None | Toluene, Dichloroethane | Reflux | Catalyst-free under thermal conditions[3][4] |
Protocol 1: General Procedure for Manganese-Catalyzed N-Alkylation with an Alcohol (Borrowing Hydrogen)
This protocol is adapted from literature procedures and should be optimized for specific substrates.[2]
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the sulfonamide (1.0 mmol, 1.0 equiv), the Mn(I) PNP pincer precatalyst (e.g., 5 mol%), and potassium carbonate (K₂CO₃, 0.1 mmol, 10 mol%).
-
Seal the vessel and purge with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the alcohol (1.0-1.2 mmol, 1.0-1.2 equiv) and the solvent (e.g., xylenes, to achieve a concentration of ~1 M).
-
Place the sealed reaction vessel in a preheated oil bath at 150 °C.
-
Stir the reaction for 24 hours or until completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Fukuyama-Mitsunobu N-Alkylation
This protocol is adapted from literature procedures and should be optimized for specific substrates.[6]
-
To an oven-dried flask under an inert atmosphere, add the sulfonamide (e.g., 2-nitrobenzenesulfonamide, 1.2 equiv), the alcohol (1.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).
-
Dissolve the solids in an anhydrous solvent such as THF or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N-alkylated sulfonamide.
Section 4: Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in N-alkylation.
Diagram 2: General Experimental Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation.
Diagram 3: Strategies to Prevent N,N-Dialkylation
Caption: Strategies to prevent N,N-dialkylation.
References
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
- BenchChem. (2025). Technical Support Center: N-Alkylation of Methanesulfonamide.
- Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
- Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.
- Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. PubMed.
- ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols.
- Li, F., et al. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry (RSC Publishing).
- Dembitsky, V. M. (2008). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. ResearchGate.
- Fujita, K., et al. (2005). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters - ACS Publications.
- Rosen, B. R., et al. (2012). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters - ACS Publications.
- Reddit. (2023). Troubleshooting Ullmann Couplint.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Wu, H., et al. (2021). Organophotoredox‐Catalyzed Decarboxylative N‐Alkylation of Sulfonamides. ResearchGate.
- Wikipedia. (n.d.). Ullmann condensation.
- Bolm, C., & Hildebrand, J. P. (2021). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Sulfonamide Synthesis and Reactions
Welcome, researchers and drug development professionals. This guide is designed to serve as a Senior Application Scientist in your lab, providing in-depth, field-proven insights into the common challenges encountered during sulfonamide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, helping you troubleshoot effectively and optimize your reactions.
Section 1: Reaction Setup & Optimization
This section addresses the most common issues that arise before and during the reaction, from low yields to unexpected side products.
Q1: Why is my sulfonamide yield consistently low?
Low yields are a frequent frustration, often stemming from a few critical factors. Let's diagnose the potential culprits.[1][2][3]
Possible Cause 1: Hydrolysis of the Sulfonyl Chloride Your primary electrophile, the sulfonyl chloride, is highly reactive and exquisitely sensitive to moisture.[1][2] Water will readily hydrolyze it to the corresponding sulfonic acid, which is unreactive toward the amine and will not form the desired product.[1][3] This is one of the most common reasons for low yields.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-drying is recommended). Use freshly opened or distilled anhydrous solvents.[1][2]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1][3]
-
Reagent Quality: Use a fresh bottle of sulfonyl chloride. If the bottle is old, it has likely been exposed to atmospheric moisture over time and may be significantly hydrolyzed.[1]
-
Possible Cause 2: Inappropriate Base Selection The base is not just a simple acid scavenger; its properties critically influence the reaction's success. An inadequate base can lead to the protonation of your amine nucleophile, effectively shutting down the reaction.[4]
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Organic Base: Pyridine and triethylamine (TEA) are common choices. They are sufficiently basic to neutralize the HCl byproduct without competing with your amine nucleophile.[1][5]
-
Check Stoichiometry: Use at least one equivalent of the base, and often a slight excess (1.1-1.5 equivalents), to ensure the reaction medium remains basic.[3][4]
-
Avoid Aqueous Bases (Generally): While Schotten-Baumann conditions use aqueous bases like NaOH, this significantly increases the risk of sulfonyl chloride hydrolysis.[1] For most lab-scale syntheses, an organic base in an anhydrous organic solvent is the preferred and safer choice.[1]
-
Possible Cause 3: Poor Amine Nucleophilicity The electronic and steric properties of your amine are paramount. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines are poor nucleophiles and will react sluggishly.[2]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gentle heating can provide the necessary activation energy for less reactive amines.[3] However, be cautious, as excessive heat can promote side reactions or decomposition.[3][4]
-
Add a Catalyst: For particularly challenging cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be added. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more susceptible to attack by the weak amine nucleophile.[2]
-
Troubleshooting Workflow for Low Yields
This decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting low sulfonamide yields.
Q2: I'm seeing an unexpected side product. What could it be?
Side products steal your yield and complicate purification. The most common culprits are bis-sulfonation of primary amines and products from unwanted polymerization.
Possible Cause 1: Bis-sulfonation of Primary Amines If you are using a primary amine (R-NH₂), the initially formed sulfonamide (R-NH-SO₂R') still has a proton on the nitrogen. In the presence of excess base, this proton can be removed, creating a sulfonamide anion that can attack another molecule of sulfonyl chloride. This results in the undesired bis-sulfonated product (R-N(SO₂R')₂).[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid a large excess of the sulfonyl chloride. A slight excess of the amine (1.1-1.2 equivalents) can help ensure the sulfonyl chloride is consumed before it can react with the product.[1]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more abundant primary amine over the sulfonamide product.[1]
-
Possible Cause 2: Polymerization This is a significant issue when your starting material contains both an amine and a group that can be converted into a sulfonyl chloride (e.g., sulfonation of aniline without protection). The newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to a polymer.[6][7]
-
Troubleshooting Steps:
Section 2: Work-up & Purification
A successful reaction is only half the battle. Isolating a pure product is the ultimate goal.
Q3: How can I effectively purify my sulfonamide product?
Sulfonamides are often crystalline solids, making recrystallization the method of choice for purification.[1] Column chromatography is another powerful alternative, especially for non-crystalline products or for separating complex mixtures.
Method 1: Recrystallization The key to successful recrystallization is selecting the right solvent. An ideal solvent will dissolve your sulfonamide product well at high temperatures but poorly at room or cold temperatures, while impurities remain soluble at all temperatures.[1]
-
Solvent Selection: Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol/water or ethyl acetate/hexanes.[1] Always perform small-scale solubility tests to find the optimal solvent system for your specific compound.
Method 2: Column Chromatography For column chromatography, the goal is to find a solvent system (eluent) that moves your product off the baseline (Rf > 0.2) but separates it well from impurities.
-
TLC Analysis: Thin-Layer Chromatography (TLC) is indispensable for developing your column conditions.[9][10] Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find one that gives good separation between your product spot and any impurity spots.
-
Visualization: Sulfonamides often have aromatic rings and can be visualized on a TLC plate using a UV lamp.[11] Stains like potassium permanganate can also be effective.
Table 1: Purification Method Selection Guide
| Product Characteristics | Primary Method | Key Considerations |
| Crystalline Solid | Recrystallization | Finding the ideal solvent is critical. Can be highly efficient for removing minor impurities.[1] |
| Oily or Non-crystalline | Column Chromatography | Requires development of a suitable eluent system via TLC.[9] More versatile for complex mixtures. |
| Mixture of close polarity | Column Chromatography | A shallow solvent gradient may be needed to achieve separation. |
Section 3: Detailed Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a standard procedure for reacting an amine with a sulfonyl chloride using triethylamine as a base.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.[1]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting amine.[1]
-
Work-up: Once complete, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[1]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical sulfonamide synthesis.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use an old bottle of sulfonyl chloride?
-
Q: My reaction is turning dark brown/black. What does this mean?
-
Q: How do I choose the right solvent for my reaction?
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-214.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Rasheed, L., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 55438–55456.
- Barbe, G., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9294–9298.
- Mondal, S., & Shaikh, A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32909-32931.
- BenchChem. (n.d.). Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Request PDF. (n.d.). TLC of Sulfonamides.
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Wang, Y., et al. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
- Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
- Haagsma, N., et al. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. The Veterinary Quarterly, 6(1), 8-12.
- TLC of Sulfonamides. (2013).
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(10), 1977-1987.
- Padrón-Sanz, C., et al. (2021).
- Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Cox, B. L. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 60(4), 843-851.
- USDA Food Safety and Inspection Service. (2009).
- Li, Y., et al. (2017). Microwave-assisted extraction for the determination of sulfonamide antibiotics in environmental solid samples.
- Miller, M. W., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(44), 5946-5948.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
- Bull, J. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Organic Letters, 24(26), 4811–4816.
- Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides.
- BenchChem. (n.d.). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cbijournal.com [cbijournal.com]
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- 7. reddit.com [reddit.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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Stability of N,N,4-trimethylbenzenesulfonamide under different reaction conditions
Technical Support Center: N,N,4-Trimethylbenzenesulfonamide Stability Guide
Welcome to the technical support center for this compound (DMTSA). This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. Understanding the stability of DMTSA is critical for ensuring the accuracy of experimental results, the success of synthetic routes, and the quality of final products. This document provides in-depth answers to frequently asked questions and troubleshooting advice based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under common laboratory conditions?
The most significant degradation pathway for this compound is the hydrolysis of the sulfur-nitrogen (S-N) bond.[1][2] This reaction can be catalyzed by both acid and base. The sulfonamide group is generally robust, but under forcing conditions, it will cleave to yield p-toluenesulfonic acid and dimethylamine. While the sulfur atom is in its highest oxidation state (S(VI)) and thus resistant to further oxidation, the aromatic ring and N-methyl groups could be susceptible to strong oxidizing agents. The compound is generally stable to a wide range of reducing agents, but harsh conditions could potentially cleave the S-N or aryl-S bonds.
Q2: My reaction under acidic conditions (e.g., HCl, H₂SO₄) is showing unexpected byproducts. Could this compound be degrading?
Yes, it is highly probable. Sulfonamides are susceptible to hydrolysis under strong acidic conditions, particularly at elevated temperatures.[2] The lone pair of electrons on the nitrogen atom can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The likely degradation products you are observing would be p-toluenesulfonic acid and dimethylamine hydrochloride.
Causality: The acid catalyzes the cleavage of the S-N bond. The reaction rate is dependent on the acid concentration, temperature, and reaction time. Many sulfonamides are stable at pH 4 but show significant degradation at pH 2.[2] If your process requires acidic conditions, it is crucial to use the mildest conditions possible and to minimize reaction time and temperature. Monitoring the reaction by a stability-indicating method like HPLC is essential to track the formation of these impurities.
Diagram: Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Q3: Is this compound stable to strong bases like sodium hydroxide (NaOH) or lithium diisopropylamide (LDA)?
While generally more stable under basic than acidic conditions, this compound can still undergo hydrolysis in the presence of strong bases, especially at elevated temperatures.[3] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom.
For non-nucleophilic, sterically hindered bases like LDA, hydrolysis is less of a concern. However, such strong bases could potentially deprotonate the methyl group on the toluene ring (benzylic position) if the reaction conditions are forcing enough, leading to other undesired side reactions.
Expert Insight: When a reaction requires a base, consider the nucleophilicity and temperature. For simple acid-base chemistry, a non-nucleophilic base like triethylamine or diisopropylethylamine is often a safer choice to prevent degradation. If hydroxide is required, conduct the reaction at the lowest effective temperature and monitor for the appearance of p-toluenesulfonic acid (as its salt) by HPLC.
Q4: I am performing an oxidation/reduction reaction. Will this affect the this compound molecule?
This depends entirely on the reagents used.
-
Oxidative Stability: The sulfur atom in the sulfonamide group is in a +6 oxidation state and is therefore resistant to most common oxidizing agents (e.g., H₂O₂, KMnO₄ under controlled conditions, m-CPBA). However, very harsh oxidative conditions could potentially attack the aromatic ring or the N-methyl groups. For most standard laboratory oxidations, the sulfonamide moiety itself will remain intact.[4][5]
-
Reductive Stability: this compound is stable to many common reducing agents, such as sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd), which typically target carbonyls, nitro groups, or alkenes. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) or dissolving metal reductions (e.g., Na/NH₃) can cleave the S-N bond. It is crucial to consult literature specific to your chosen reducing agent and sulfonamides to predict compatibility.
Q5: What are the recommended storage and handling conditions for this compound to ensure long-term stability?
To ensure the long-term integrity of this compound, it should be stored in a well-sealed container in a cool, dry, and dark place.
-
Temperature: Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is recommended to minimize any potential for slow degradation over time.
-
Humidity: The compound is susceptible to hydrolysis, so it is critical to protect it from moisture. Store in a desiccator or in a container with a good seal, especially in humid environments.
-
Light: While not highly photosensitive, it is good practice to store the compound in an opaque or amber container to prevent any potential photolytic degradation, as recommended by ICH Q1B guidelines for stability testing.[6][7]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution & Rationale |
| Low yield in a reaction where DMTSA is a reactant or product. | 1. Degradation due to pH: The reaction conditions (highly acidic or basic) may be causing hydrolysis of the sulfonamide. | 1. pH Optimization: If possible, buffer the reaction medium to a more neutral pH (4-8). If strong acid/base is required, run the reaction at a lower temperature (e.g., 0 °C) to slow the degradation rate. Use a less nucleophilic base if applicable. |
| 2. Thermal Degradation: The reaction is being run at a high temperature for an extended period. | 2. Temperature Control: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. Monitor the reaction closely to avoid unnecessarily long heating times. | |
| Appearance of new, unidentified peaks in HPLC/LC-MS analysis post-reaction or after storage. | 1. Hydrolytic Degradation: The primary suspects are p-toluenesulfonic acid and dimethylamine. | 1. Co-injection Analysis: Obtain standards of the suspected degradation products and co-inject them with your sample to confirm their identity by retention time. |
| 2. Photodegradation: The sample was exposed to light (UV or ambient) for a prolonged period. | 2. Light Protection: Always handle and store the compound and its solutions in amber vials or flasks wrapped in aluminum foil. Include a "dark control" in experiments to isolate light effects.[7][8] | |
| 3. Oxidative Degradation: An oxidizing agent is present as a reagent or impurity, or the sample has been exposed to air for an extended time at high temperature. | 3. Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (Nitrogen or Argon). Ensure solvents are de-gassed and free of peroxides. |
Experimental Protocol: Forced Degradation Study
A forced degradation or stress testing study is essential to identify likely degradation products and establish the intrinsic stability of this compound.[9] This protocol is based on ICH Q1A(R2) guidelines.[6][10] The goal is to achieve 5-20% degradation of the active substance.[10]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV system
-
Photostability chamber, oven, pH meter
Diagram: Forced Degradation Experimental Workflow
Sources
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- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Overcoming Challenges in the Scale-up of N,N,4-trimethylbenzenesulfonamide Production
Welcome to the Technical Support Center for the production of N,N,4-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important sulfonamide synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing this compound involves the reaction of p-toluenesulfonyl chloride (tosyl chloride) with dimethylamine.[1][2] This reaction is a nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][3]
Q2: What are the critical safety precautions when handling the reactants?
A2: Both p-toluenesulfonyl chloride and dimethylamine are hazardous materials that require strict safety protocols.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride): This compound is corrosive and can cause severe skin burns and eye damage.[4][5] It is also moisture-sensitive and can release acidic gas upon contact with water.[4] Always handle tosyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Dimethylamine: This is a flammable and corrosive gas or liquid that can cause severe skin and eye irritation. It should also be handled in a well-ventilated area with appropriate PPE.
Q3: Which solvents and bases are recommended for this synthesis?
A3: The choice of solvent and base is crucial for reaction efficiency and ease of workup.
-
Solvents: Dichloromethane (DCM) is a commonly used solvent for this type of reaction.[8][9] Other aprotic solvents like tetrahydrofuran (THF) can also be employed.
-
Bases: Pyridine or triethylamine (TEA) are frequently used as bases to scavenge the HCl produced.[8][10] The selection of the base can influence the reaction rate and impurity profile.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress.[9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Product Yield
Q: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
1. Purity and Stoichiometry of Reactants:
-
Cause: Impure starting materials can introduce side reactions or inhibit the primary reaction. Incorrect stoichiometry can lead to incomplete conversion.
-
Solution:
-
Ensure the p-toluenesulfonyl chloride is of high purity and has not been hydrolyzed by moisture.
-
Use a slight excess of dimethylamine to ensure the complete consumption of the tosyl chloride.
-
Accurately measure all reactants.
-
2. Reaction Temperature:
-
Cause: The reaction is typically exothermic. Insufficient cooling can lead to side reactions and degradation of the product.
-
Solution:
3. Inefficient Mixing:
-
Cause: Inadequate mixing can result in localized high concentrations of reactants, leading to side product formation. This is a critical factor during scale-up.[11]
-
Solution:
-
Use an appropriate overhead stirrer for larger scale reactions to ensure homogeneous mixing.
-
The rate of addition of reactants should be controlled to maintain a consistent temperature and concentration profile.
-
4. Incomplete Reaction:
-
Cause: Insufficient reaction time can lead to incomplete conversion of the starting materials.
-
Solution:
-
Monitor the reaction progress using TLC.[9] Continue the reaction until the limiting reactant (tosyl chloride) is no longer visible on the TLC plate.
-
Problem 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with impurities. How can I identify and minimize them?
A: Impurity profiling is essential for producing a high-quality product. Here are common impurities and strategies to mitigate them:
| Impurity | Potential Source | Mitigation and Removal |
| p-Toluenesulfonic acid | Hydrolysis of unreacted p-toluenesulfonyl chloride during workup. | Ensure complete reaction. During workup, wash the organic layer with a mild base like sodium bicarbonate solution to remove acidic impurities. |
| Unreacted p-toluenesulfonyl chloride | Incomplete reaction. | Use a slight excess of dimethylamine. Monitor the reaction with TLC to ensure full conversion. Can be removed by chromatography. |
| N,N,N',N'-tetramethyl-p-toluenesulfonamide | Reaction of the product with another molecule of tosyl chloride (unlikely under normal conditions but possible with impurities in starting materials). | Use high-purity starting materials. |
| Polymeric byproducts | Can form at elevated temperatures or with prolonged reaction times. | Maintain strict temperature control and monitor reaction progress to avoid extended reaction times. |
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water. Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1N HCl) to remove excess dimethylamine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine.[10]
-
Recrystallization: this compound is often a solid and can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[12]
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography can be employed.[12] However, be aware that residual acidic impurities on standard silica gel can potentially lead to product degradation.[13] Using deactivated silica gel may be beneficial.[13]
Problem 3: Challenges During Scale-Up
Q: We are facing difficulties while scaling up the production from lab-scale to a pilot plant. What are the key considerations?
A: Scaling up a chemical process is not just about using larger equipment; it involves a comprehensive understanding of how changes in scale affect the reaction.[11][14][15]
1. Heat Transfer:
-
Challenge: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. The exothermic nature of the reaction can lead to a runaway reaction if not properly controlled.
-
Solution:
-
Use a jacketed reactor with a reliable cooling system.
-
Control the addition rate of the reactants to manage the rate of heat generation.
-
Perform a reaction calorimetry study to understand the thermal profile of the reaction.
-
2. Mass Transfer and Mixing:
-
Challenge: Achieving the same level of mixing in a large reactor as in a small flask is difficult. Poor mixing can lead to localized "hot spots" and variations in product quality.[11]
-
Solution:
-
Select an appropriate impeller design and agitation speed for the reactor size and viscosity of the reaction mixture.
-
Computational Fluid Dynamics (CFD) modeling can help in designing an effective mixing strategy.
-
3. Raw Material Qualification:
-
Challenge: The quality of raw materials can vary between suppliers and batches, which can impact the reaction outcome on a larger scale.[11]
-
Solution:
-
Establish strict specifications for all raw materials.
-
Qualify multiple suppliers and test their materials on a small scale before using them in the pilot plant.
-
4. Process Safety:
-
Challenge: The potential hazards of the reaction are magnified at a larger scale.
-
Solution:
-
Conduct a thorough hazard and operability (HAZOP) study.
-
Ensure that all safety systems, such as pressure relief valves and emergency shutdown procedures, are in place and functioning correctly.
-
Visual Aids
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.). National Institutes of Health (NIH).
- Tosyl chloride SDS, 98-59-9 Safety Data Sheets. (n.d.). ECHEMI.
- SAFETY DATA SHEET. (2025, September 24). Sigma-Aldrich.
- Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). National Institutes of Health (NIH).
- Tosyl chloride: Application, Preparation. (n.d.). ChemicalBook.
- Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2. Books.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). ResearchGate.
- General Principles in the Synthesis of Sulfonamides. (n.d.). Benchchem.
- Tosyl chloride - Safety Data Sheet. (2025, September 27). ChemicalBook.
- What are the regulatory requirements for using Tosyl Chloride? (2025, September 1). Blog.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.).
- Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. (n.d.). Benchchem.
- (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. (n.d.). Organic Syntheses Procedure.
- Drugs need to be formulated with scale-up in mind. (2024, August 16). Kinam Park.
- Drugs need to be formulated with scale-up in mind. (n.d.). PubMed.
- Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.).
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. What are the regulatory requirements for using Tosyl Chloride? - Blog [nuomengchemical.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kinampark.com [kinampark.com]
- 15. Drugs need to be formulated with scale-up in mind - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving N,N,4-trimethylbenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for catalytic reactions involving N,N,4-trimethylbenzenesulfonamide. As a versatile synthetic intermediate and a common moiety in pharmacologically active compounds, understanding its behavior in catalytic systems is crucial for success.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions where this compound is used?
This compound, and aryl sulfonamides in general, are common substrates or directing groups in a variety of powerful cross-coupling and functionalization reactions. These primarily include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The most prominent is the Buchwald-Hartwig amination for C-N bond formation.[1][2][3] It can also participate in Suzuki-Miyaura couplings, typically after conversion to a sulfamoyl chloride, to form C-S bonds that lead to sulfonamides.[4][5]
-
Transition-Metal-Catalyzed C-H Activation/Functionalization: The sulfonamide group is an effective directing group, facilitating regioselective functionalization of otherwise inert C-H bonds, most commonly at the ortho-position of an attached aryl ring.[6][7] Catalysts based on palladium (Pd), rhodium (Rh), iridium (Ir), and ruthenium (Ru) are frequently employed for these transformations.[6][8]
Q2: Why is catalyst selection so critical when working with this sulfonamide?
Catalyst selection is paramount due to the dual nature of the sulfonamide group. On one hand, it can act as a directing group in C-H activation, coordinating to the metal center to guide reactivity.[7] On the other hand, the sulfur atom, with its lone pairs of electrons, is a known catalyst poison for many transition metals, especially palladium.[9][10][11] Sulfur can strongly and sometimes irreversibly bind to the catalyst's active sites through a process called chemisorption, leading to deactivation.[10][11] Therefore, the chosen catalytic system must be robust enough to tolerate potential sulfur coordination while effectively promoting the desired chemical transformation.
Q3: What is the fundamental role of ligands in these catalytic systems?
Ligands are critical for stabilizing the metal catalyst, modulating its reactivity, and influencing selectivity.[12] In the context of reactions with this compound, ligands serve several key functions:
-
Enhance Reactivity: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are essential in Buchwald-Hartwig amination.[13] They promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[13]
-
Improve Stability: Ligands can protect the metal center from decomposition and can extend the catalyst's lifetime.[12]
-
Control Selectivity: In C-H functionalization, the ligand structure can influence which C-H bond is activated and can prevent undesired side reactions.[12]
-
Mitigate Poisoning: Certain ligands can render the metal center more tolerant to sulfur, preventing irreversible deactivation.
Q4: Can the N,N-dimethyl substitution on the sulfonamide cause specific challenges?
Yes, the N,N-dimethyl groups introduce steric hindrance around the sulfonyl moiety. This can influence how the sulfonamide coordinates to the metal center. In C-H activation, this steric bulk can affect the geometry of the cyclometalated intermediate, potentially altering regioselectivity or reaction rates compared to primary or secondary sulfonamides. In cross-coupling reactions, this hindrance might slow down the desired reaction, requiring more forcing conditions or highly active catalyst systems.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: Low to No Product Yield
Low yield is the most common issue, often stemming from multiple potential causes.
The choice of catalyst and ligand is the single most important factor for success. A system that works for a simple aryl halide may fail completely with a sulfonamide substrate.
Troubleshooting Steps:
-
Consult the Literature for Proven Systems: For Buchwald-Hartwig amination of aryl halides with sulfonamides, palladium catalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands are the standard.[3] For C-H activation, the choice is highly dependent on the desired transformation (e.g., arylation, olefination), with Pd, Rh, and Ru catalysts being common.[6]
-
Screen Multiple Ligands: If a standard system fails, perform a small-scale screen of different ligands. The subtle electronic and steric differences between ligands can have a profound impact on the reaction outcome.
-
Use Pre-catalysts: Consider using well-defined palladium pre-catalysts. These are often more stable and provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
| Reaction Type | Recommended Catalyst System | Rationale |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, RuPhos, or BrettPhos.[3][13] | Bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting.[13] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base (e.g., K₂CO₃, Cs₂CO₃).[14][15] | These are standard conditions, but the sulfonamide may require more robust ligands to prevent catalyst inhibition.[4] |
| ortho-C-H Arylation | Pd(OAc)₂ with ligands like mono-N-protected amino acids (MPAA).[12] | The directing effect of the sulfonamide is key; the ligand must facilitate the C-H activation step.[7] |
| ortho-C-H Olefination | [RhCp*Cl₂]₂ or [Ru(p-cymene)Cl₂]₂ with a carboxylate additive.[6] | Rh(III) and Ru(II) catalysts are highly effective for C-H functionalizations directed by coordinating groups like sulfonamides. |
The sulfur atom in the sulfonamide is a classic catalyst poison. Even low concentrations of sulfur-containing compounds can block the active sites on a transition metal catalyst.[9][11]
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%). This may overcome partial poisoning but is not always cost-effective.[9]
-
Switch to a More Sulfur-Tolerant Catalyst: Some catalytic systems are inherently more resistant to sulfur. While less common in cross-coupling, certain nickel catalysts have shown promise.[16] For heterogeneous catalysis, specialized catalysts like ruthenium-sulfide composites are designed for sulfur tolerance.[11]
-
Ensure Reagent Purity: Analyze starting materials for sulfur-containing impurities (e.g., thiols) that could be poisoning the reaction at very low concentrations.[9]
-
Strictly Inert Conditions: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Oxygen can also contribute to catalyst decomposition, forming inactive metal oxides.
The interplay of solvent, base, and temperature is crucial and often non-intuitive.
Troubleshooting Steps:
-
Solvent Optimization: The solvent influences catalyst solubility, stability of intermediates, and reaction rates.[17] For many Pd-catalyzed couplings, non-polar aprotic solvents like toluene or dioxane are standard.[18] If solubility is an issue, more polar solvents like DMF or NMP can be used, but may require different catalyst systems.[18]
-
Base Selection: The choice of base is critical. In Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are required.[18] The base's strength and solubility can dramatically affect the reaction. If the reaction is slow, switching from a weaker base (like K₂CO₃) to a stronger one (like NaOtBu) can be effective.
-
Temperature Adjustment: Many C-H activation steps have high activation barriers and require elevated temperatures (80-120 °C).[6] However, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction progress (e.g., by TLC or LC-MS) to find the lowest effective temperature.
Problem 2: Poor Selectivity or Formation of Side Products
Undesired byproducts can often compete with the desired reaction pathway.
This side reaction replaces the halide on your starting material with a hydrogen atom, leading to a simple arene byproduct. It is often caused by the formation of palladium-hydride (Pd-H) species.
Troubleshooting Steps:
-
Choice of Base and Solvent: The formation of Pd-H species can be influenced by the base and solvent. Using a bulky base or an aprotic solvent can sometimes suppress this pathway. An aqueous micellar strategy has been shown to suppress hydrodehalogenation in some cases.[19]
-
Ligand Modification: Use ligands that promote rapid reductive elimination, which outcompetes the hydrodehalogenation pathway. Bulky biarylphosphine ligands are often effective.[13]
The strong electron-withdrawing nature of the sulfonyl group can make the C-S bond susceptible to cleavage, particularly under harsh conditions, leading to the formation of tertiary amines.[4]
Troubleshooting Steps:
-
Milder Conditions: Attempt the reaction at a lower temperature or with a less aggressive base.
-
Catalyst System: This side reaction is a known challenge in Suzuki-Miyaura couplings that form sulfonamides. The choice of palladium catalyst and reaction conditions must be carefully optimized to favor the desired C-S bond formation over C-S bond cleavage.[4]
Problem 3: Difficulty in Product Purification
Purification can be complicated by residual catalyst or the chemical properties of the sulfonamide product.
Palladium and other transition metals must be removed, especially for pharmaceutical applications.
Troubleshooting Steps:
-
Scavengers: After the reaction, stir the crude mixture with a metal scavenger (e.g., silica-bound thiol or amine scavengers) and then filter.
-
Charcoal Treatment: Activated carbon can effectively adsorb residual palladium.
-
Filtration through Celite® or Silica: A simple plug filtration can remove a significant portion of the precipitated catalyst.
The this compound product is generally stable. However, if other acid- or base-labile groups are present in the molecule (like a trimethylsilyl group), standard silica gel chromatography can cause decomposition.
Troubleshooting Steps:
-
Recrystallization: This is the preferred method for purifying solid compounds like this compound and its derivatives, as it avoids issues with silica gel.[20]
-
Deactivated Silica Gel: If chromatography is necessary and labile groups are present, use deactivated (neutralized) silica gel. This can be prepared by pre-treating the silica with a base like triethylamine mixed into the eluent.[21]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol outlines a parallel screening approach for a Buchwald-Hartwig amination.
-
Array Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials equipped with stir bars.
-
Reagent Addition:
-
To each vial, add the aryl halide (e.g., 4-bromo-N,N-dimethylbenzenesulfonamide, 1.0 equiv).
-
Add the amine coupling partner (1.2 equiv).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
-
Catalyst Stock Solution Preparation: Prepare separate stock solutions in an anhydrous, degassed solvent (e.g., toluene) for the palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be tested.
-
Catalyst Addition:
-
Add the palladium precursor solution to each vial to achieve the desired mol% (e.g., 2 mol% Pd).
-
Add the respective ligand solution to each vial (e.g., 4 mol% ligand).
-
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 100 °C). Stir for the designated time (e.g., 12-24 hours).
-
Analysis: Cool the reactions to room temperature. Quench with a small amount of water. Dilute with a suitable solvent (e.g., ethyl acetate), and analyze each reaction by LC-MS or GC-MS to determine conversion and identify the optimal conditions.
Diagram: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low product yield.
Diagram: General Workflow for Catalyst Screening
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Reactions of N,N,4-trimethylbenzenesulfonamide with TLC
Welcome to the technical support center for monitoring chemical reactions involving N,N,4-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective use of Thin-Layer Chromatography (TLC) in monitoring the progress of these syntheses.
Part 1: Foundational Concepts & Method Development
Frequently Asked Questions (FAQs)
Q1: Why is Thin-Layer Chromatography (TLC) a preferred method for monitoring the synthesis of this compound?
TLC is a rapid, cost-effective, and highly versatile separation technique ideal for real-time reaction monitoring.[1][2] Its primary advantages in this context include:
-
Speed and Simplicity: TLC provides a quick qualitative assessment of a reaction mixture, allowing chemists to determine the presence of starting materials, intermediates, and products in a matter of minutes.[2]
-
Minimal Sample Requirement: Only a very small aliquot of the reaction mixture is needed.[3]
-
Versatility: A wide range of solvent systems can be employed to optimize the separation of compounds with varying polarities.[2]
Q2: What are the key principles of TLC that I need to understand for effective reaction monitoring?
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the developing solvent or eluent).[1] Key concepts include:
-
Stationary Phase: For sulfonamides, silica gel plates (e.g., Silica Gel 60 F254) are commonly used.[1] Silica gel is a polar adsorbent.
-
Mobile Phase: A solvent or mixture of solvents that moves up the plate via capillary action.[4]
-
Retention Factor (Rf): The ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2][5] The Rf value is a crucial parameter for identifying and differentiating compounds on the TLC plate.[2]
-
Formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front)[5]
-
-
Polarity: The separation is driven by the polarity of the compounds. More polar compounds will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Rf value.[3] Conversely, less polar compounds will travel further, yielding a higher Rf value.
Q3: How do I select an appropriate solvent system for monitoring a reaction involving this compound?
The goal is to find a solvent system that provides good separation between the starting materials, the this compound product, and any potential byproducts. An ideal eluent will result in Rf values between 0.3 and 0.7 for the compounds of interest.[3]
-
Starting Point: A common mobile phase for separating sulfonamides is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate or acetone.[6]
-
Optimization:
-
If your spots are too low on the plate (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent.[3]
-
If your spots are too high on the plate (high Rf), the solvent system is too polar. Increase the proportion of the less polar solvent.[3]
-
For sulfonamides, which can be somewhat polar, a mixture like 4:1 dichloromethane:acetone has been used.[6] In some cases, for more polar sulfonamides, adding a small amount of a base like triethylamine (e.g., 1%) to the mobile phase can improve spot shape and separation by neutralizing the slightly acidic silica gel.[7]
-
| Solvent System Component | Effect on Rf Value | Rationale |
| Increased proportion of non-polar solvent (e.g., Hexane, Dichloromethane) | Decrease | Reduces the overall polarity of the mobile phase, causing polar compounds to adhere more strongly to the silica gel. |
| Increased proportion of polar solvent (e.g., Ethyl Acetate, Acetone, Methanol) | Increase | Increases the overall polarity of the mobile phase, causing compounds to move further up the plate.[3] |
| Addition of a small amount of base (e.g., Triethylamine) | Can improve spot shape for basic compounds | Neutralizes acidic sites on the silica gel, preventing streaking of basic compounds like amines.[7] |
| Addition of a small amount of acid (e.g., Acetic Acid) | Can improve spot shape for acidic compounds | Helps to protonate acidic compounds, reducing their interaction with the silica gel and preventing streaking.[8] |
Q4: How do I visualize the spots on the TLC plate? this compound is colorless.
Since most organic compounds are colorless, various visualization techniques are employed:[9]
-
UV Light (Non-destructive): Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[10] Compounds that absorb UV light, such as those with aromatic rings like this compound, will appear as dark spots.[9][10] This is typically the first method used as it does not alter the compounds.[9]
-
Staining (Destructive): After UV visualization, chemical stains can be used for compounds that are not UV-active or to provide additional differentiation.[4] For sulfonamides, several stains are effective:
-
Potassium Permanganate (KMnO4): A good general stain for compounds that can be oxidized.[11] It will appear as yellow spots on a purple background.[12]
-
p-Anisaldehyde: A versatile stain that can produce a range of colors with different functional groups upon heating.[11]
-
Ceric Ammonium Molybdate (CAM): A universal stain that often produces blue-black spots on a light background upon heating.[13]
-
Fluorescamine: This reagent reacts with primary amino groups to produce highly fluorescent derivatives, which can be useful for visualizing certain sulfonamides.[14][15]
-
Part 2: Troubleshooting Common TLC Problems
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My spots are streaking instead of being round. What's causing this and how do I fix it?
Streaking is a common issue that can obscure results.[16] The primary causes and their solutions are:
-
Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.[17][18]
-
Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking.
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to spread out, leading to streaking.
-
Solution: If possible, dissolve your sample in a less polar solvent for spotting.
-
Q2: I don't see any spots on my TLC plate, even after using UV light and a stain. What went wrong?
This can be a frustrating experience, but there are several logical explanations:
-
Sample is too Dilute: The concentration of your compound may be below the detection limit of your visualization method.[18]
-
Spotting Line Submerged: If the initial spotting line is below the level of the solvent in the developing chamber, your sample will dissolve into the solvent reservoir instead of moving up the plate.[17][18]
-
Solution: Always ensure the spotting line is above the solvent level.[2]
-
-
Reaction Failure: It's possible the reaction did not proceed as expected, and there is no product to detect.[18]
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.
Q3: My Rf values are inconsistent between different runs. How can I improve reproducibility?
Several factors can affect Rf values:[2]
-
Chamber Saturation: An unsaturated chamber can lead to uneven solvent evaporation from the plate surface, affecting Rf values.
-
Solution: Place a piece of filter paper in the developing chamber with the solvent to saturate the atmosphere with solvent vapors.
-
-
Solvent Composition: Even small changes in the solvent ratio can alter Rf values.
-
Solution: Use freshly prepared mobile phase for each experiment and measure solvent volumes accurately.[18]
-
-
Temperature: Temperature fluctuations can affect solvent viscosity and vapor pressure.
-
Solution: Run your TLC plates at a consistent room temperature.
-
-
Plate Quality: Differences in the thickness of the silica gel layer can affect solvent flow.[2]
-
Solution: Use plates from the same manufacturer and batch for a series of related experiments.
-
Q4: The solvent front is running unevenly. What should I do?
An uneven solvent front will lead to inaccurate Rf values.[18]
-
Causes:
-
Solutions:
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Step-by-Step Guide to Running a TLC Plate
-
Plate Preparation:
-
Sample Spotting:
-
Dip a capillary tube into the reaction mixture.
-
Lightly touch the capillary tube to the origin line on the plate to apply a small spot. The spot should be 1-2 mm in diameter.[8]
-
For co-spotting, apply a spot of the starting material, a spot of the reaction mixture, and a spot of both in the same lane.
-
-
Developing the Plate:
-
Pour a small amount of the chosen mobile phase into the developing chamber, to a depth of about 0.5 cm.
-
Place the TLC plate into the chamber, ensuring the origin line is above the solvent level.[2]
-
Cover the chamber and allow the solvent to move up the plate via capillary action.[4]
-
Remove the plate when the solvent front is about 1 cm from the top.[2]
-
Immediately mark the solvent front with a pencil.[2]
-
-
Visualization:
-
Allow the solvent to evaporate from the plate in a fume hood.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[9]
-
If necessary, use a chemical stain to visualize other spots. This can be done by dipping the plate into the staining solution or spraying it.[19] Gentle heating may be required to develop the spots.[9][13]
-
-
Analysis:
-
Calculate the Rf value for each spot.[5]
-
Assess the progress of the reaction by comparing the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
-
Visual Workflow for TLC Monitoring
Caption: A streamlined workflow for monitoring reaction progress using TLC.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
References
- Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. (n.d.). Benchchem.
- Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube.
- Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group.
- How to separate these sulfonamides with TLC. (2024, November 11). Reddit.
- TLC Staining solutions. (2006, September 27). Org Prep Daily.
- TLC Stains. (n.d.).
- A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (n.d.).
- TLC Stains. (n.d.).
- TLC of Sulfonamides. (n.d.). ResearchGate.
- Tips & Tricks for Thin-Layer Chromatography. (n.d.). Sigma-Aldrich.
- TLC troubleshooting. (n.d.). ChemBAM.
- Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service.
- TLC Visualization Methods. (n.d.).
- Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. (2026, January 6).
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
- Visualizing a TLC plate. (2021, August 22). YouTube.
- Thin Layer Chromatography (TLC). (n.d.).
- Decoding RF Values: A Step-by-Step Guide. (2026, January 7). Oreate AI Blog.
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Green chemistry approaches for the synthesis of N,N,4-trimethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of N,N,4-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate green chemistry principles into their synthetic workflows. We will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, moving beyond traditional protocols to explain the causality behind greener, more efficient choices.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound using green chemistry approaches.
Question: My reaction yield is consistently low, even when using microwave or ultrasound assistance. What are the likely causes and solutions?
Answer: Low yields in sulfonamide synthesis are a frequent challenge that can stem from several factors, even with advanced energy inputs.[1][2]
-
Causality: The primary culprit is often the hydrolysis of the p-toluenesulfonyl chloride starting material.[1] Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive p-toluenesulfonic acid. While green solvents like water are sometimes employed, the reaction conditions must be carefully controlled.[3] In microwave or ultrasonic syntheses, inefficient energy absorption or non-uniform heating/sonication can also lead to incomplete reactions.
-
Self-Validating Solutions:
-
Ensure Anhydrous Conditions (When Applicable): For solvent-free or non-aqueous solvent approaches, meticulously dry all glassware and use anhydrous grade solvents. Reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture contamination.[1]
-
Optimize Energy Input: For microwave synthesis, do not assume maximum power is best. Start with lower power settings and ramp up. Ensure the reaction vessel is appropriate for microwave chemistry and that the solution is being stirred to prevent localized overheating or charring.[4] For ultrasound, ensure the reaction flask is correctly positioned in the ultrasonic bath for optimal cavitation.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine, N,N-dimethylamine, to ensure the complete consumption of the p-toluenesulfonyl chloride.[1]
-
Base Selection: The choice of base is critical. In greener protocols, inorganic bases like potassium carbonate (K₂CO₃) are often used instead of pyridine.[5] Ensure the base is finely powdered and well-dispersed to effectively scavenge the HCl byproduct.
-
Question: I'm observing a significant side product in my TLC/NMR analysis. How can I identify and minimize it?
Answer: The most common side product is p-toluenesulfonic acid, resulting from the hydrolysis of p-toluenesulfonyl chloride.[1][6]
-
Causality & Identification: This hydrolysis is accelerated by the presence of water and base.[2] On a Thin Layer Chromatography (TLC) plate, the sulfonic acid will appear as a highly polar spot that often streaks and does not move far from the baseline. In ¹H NMR, you would see the characteristic aromatic peaks of the tosyl group but lack the N-methyl signals of the desired product.
-
Self-Validating Solutions:
-
Strict Moisture Control: The most effective preventative measure is to rigorously exclude water from the reaction, as detailed in the previous point.[1][6]
-
Controlled Reagent Addition: If the reaction is exothermic, add the p-toluenesulfonyl chloride slowly to the solution of N,N-dimethylamine and base. This prevents temperature spikes that can accelerate side reactions.
-
Workup Strategy: During the workup, washing the organic layer with a saturated sodium bicarbonate solution will extract the acidic p-toluenesulfonic acid impurity into the aqueous layer, simplifying purification.[1]
-
Question: The product fails to crystallize or remains an oil after purification. What's wrong?
Answer: This issue typically points to the presence of impurities that inhibit the formation of a crystal lattice.
-
Causality: Residual solvent, unreacted starting materials, or the aforementioned p-toluenesulfonic acid side product can act as crystallization inhibitors.[6]
-
Self-Validating Solutions:
-
Enhanced Purification: If direct crystallization fails, purify the crude product using column chromatography. A silica gel column with a gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) can effectively separate the non-polar product from polar impurities.
-
Recrystallization Solvent Screening: Recrystallization is a powerful purification technique for solid sulfonamides.[1] The key is finding the right solvent or solvent system. An ideal solvent dissolves the product when hot but not at room temperature, while impurities remain soluble. Common green choices include ethanol or ethanol/water mixtures.[1] Perform small-scale solubility tests to find the optimal system.
-
Thorough Drying: Ensure the purified product is thoroughly dried under vacuum to remove any trapped solvent, which can lower the melting point and prevent sharp crystallization.[6]
-
Experimental Workflows & Data
Diagram: General Green Synthesis Workflow
The following diagram illustrates a generalized workflow for the green synthesis of this compound, emphasizing key decision points and processes.
Caption: General workflow for green sulfonamide synthesis.
Featured Protocol: Microwave-Assisted Synthesis
This protocol is adapted from established microwave-assisted methods for sulfonamide synthesis, which significantly reduce reaction times compared to conventional heating.[4][7][8] The direct reaction of a sulfonic acid is a greener alternative to starting from a sulfonyl chloride, but for this specific target, we will adapt a common procedure starting from the commercially available p-toluenesulfonyl chloride.
Objective: To synthesize this compound using microwave irradiation to accelerate the reaction.
Materials:
-
p-Toluenesulfonyl chloride
-
N,N-dimethylamine (2.0 M solution in THF or as an aqueous solution)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (Microwave-compatible solvent)
-
10 mL pressure-rated microwave reaction vial with a magnetic stir bar
-
Monitored microwave reactor
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial, add p-toluenesulfonyl chloride (1.0 mmol, 190.65 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Reagent Addition: Add 3 mL of acetone (or another suitable solvent) followed by N,N-dimethylamine (1.2 mmol, 0.6 mL of a 2.0 M solution in THF).
-
Sealing and Reaction: Securely cap the vial. Place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Set the reaction parameters to hold at a temperature of 80-100°C for 10-20 minutes with continuous stirring. The microwave power will modulate automatically to maintain the target temperature. (Note: These are starting parameters and may require optimization).[4][7]
-
Cooling: After the irradiation cycle is complete, cool the vessel to room temperature using a compressed air stream before carefully venting and opening.
-
Workup: Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solids with a small amount of acetone.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure this compound as a white solid.[1]
Diagram: Microwave-Assisted Synthesis Workflow
Caption: Step-by-step microwave synthesis protocol.
Comparative Data of Synthesis Methods
The table below summarizes various approaches for sulfonamide synthesis, highlighting the advantages of green methodologies.
| Synthesis Method | Typical Conditions | Reaction Time | Typical Yield | Key Green Principle | References |
| Conventional Heating | Reflux in Dichloromethane or THF with Pyridine | 2-24 hours | 60-85% | (Baseline) | [1][9] |
| Microwave-Assisted | Acetone or Acetonitrile, 80-120°C | 10-30 minutes | 85-95% | Energy Efficiency, Speed | [4][7][8] |
| Ultrasound-Assisted | Water or Ethanol/Water, Room Temp | 15-60 minutes | 85-98% | Energy Efficiency, Mild Conditions | [5][10][11] |
| Mechanosynthesis | Solvent-free, Ball Milling (LAG optional) | 30-90 minutes | ~90% | Waste Prevention (Solvent-free) | |
| Aqueous Synthesis | Water with Na₂CO₃, Room Temp | 1-4 hours | >90% | Safer Solvents | [3] |
Frequently Asked Questions (FAQs)
Q1: What makes microwave and ultrasound-assisted synthesis "green"? A1: These techniques are considered green primarily due to their remarkable energy efficiency. They transfer energy directly to the reacting molecules, leading to rapid heating or localized high-energy cavitation bubbles (in ultrasound).[12] This results in drastically reduced reaction times from hours to minutes, which significantly lowers overall energy consumption compared to maintaining a conventional reflux for an extended period.[5][7][13]
Q2: Can this synthesis be performed without any solvent? A2: Yes. Mechanochemistry, specifically using a ball mill, offers a solvent-free route for sulfonamide synthesis. This method involves the physical grinding of solid reactants, sometimes with a tiny amount of liquid (Liquid-Assisted Grinding, LAG), to initiate the chemical reaction. This approach aligns with the highest ideals of green chemistry by eliminating solvent waste, which is often the largest mass component of a chemical reaction.
Q3: Are there alternatives to using p-toluenesulfonyl chloride, which is often made using harsh reagents? A3: Absolutely. A key strategy in green chemistry is to use safer starting materials. One advanced method involves the direct synthesis from sulfonic acids, avoiding the need to isolate the often unstable sulfonyl chloride intermediate.[7][8] Other modern approaches include the electrochemical synthesis from thiols and amines or using SO₂ surrogates like DABSO with boronic acids, though these are more complex setups.[14][15]
Q4: How can I monitor the reaction progress without relying on complex instrumentation? A4: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica plate alongside spots of your starting materials (p-toluenesulfonyl chloride and N,N-dimethylamine, though the amine can be tricky to visualize). As the reaction proceeds, you will see the spot corresponding to the sulfonyl chloride diminish and a new, less polar spot for the this compound product appear. The reaction is complete when the sulfonyl chloride spot has disappeared.
Q5: What is the role of polyethylene glycol (PEG) in some green sulfonamide syntheses? A5: Polyethylene glycol (PEG), particularly PEG 400, is used as a recyclable, biodegradable, and non-toxic reaction medium.[16] It is an effective solvent for many organic transformations and can enhance reaction rates. A major advantage is its water solubility, which allows for a simple workup: the reaction mixture is diluted with water, and the product, which is typically water-insoluble, can be extracted with a minimal amount of an organic solvent. The PEG remains in the aqueous phase and can potentially be recovered and reused.[16]
References
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De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
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De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications. [Link]
-
Bream, R. N., et al. (2010). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Medicinal Chemistry Letters. [Link]
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Reddy, V. P., et al. (2016). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online. [Link]
-
Wujec, M., et al. (2020). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed. [Link]
-
da Silva, F. M., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. [Link]
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De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. [Link]
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da Silva, F. M., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RUA - Repositório da Universidade de Aveiro. [Link]
-
El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Semantic Scholar. [Link]
-
El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]
-
Jafarpour, M., et al. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. ResearchGate. [Link]
-
Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry. [Link]
-
Extance, A. (2021). Electrochemistry enables new, greener route to aromatic sulfonamides. Chemistry World. [Link]
-
Davis, F. A., et al. (2006). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses. [Link]
-
Pasha, M. A., et al. (2015). Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]
-
Hemming, D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Reddit User Discussion. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Reddit. [Link]
-
Goud, P. M., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Institutes of Health. [Link]
-
Rösch, F., et al. (2010). The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chlorid. Arkat USA. [Link]
-
Bou-Salah, L., et al. (2022). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. National Institutes of Health. [Link]
-
NIST. (2021). Benzenesulfonamide, N,N,4-trimethyl-. NIST Chemistry WebBook. [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]
-
Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Pasha, M. A., et al. (2015). Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. ResearchGate. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances. [Link]
-
Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. [Link]
-
PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. PubChem. [Link]
-
Pathak, D., et al. (2021). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. National Institutes of Health. [Link]
-
Khan, I., et al. (2023). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-triazole Coupled Acetamide Derivatives of 2-(4-isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI. [Link]
-
Pathak, D., et al. (2020). Ultrasound assisted synthesis of 4-(benzyloxy)-N-(3- chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide. Sciforum. [Link]
-
Patel, R. B., et al. (2023). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry. [Link]
-
Zysler, T., et al. (2019). Additions to N‐Sulfinylamines as an Approach for the Metal‐free Synthesis of Sulfonimidamides: O‐Benzotriazolyl Sulfonimidates as Activated Intermediates. National Institutes of Health. [Link]
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Validation & Comparative
A Guide to the Spectroscopic Analysis and Structural Validation of N,N,4-trimethylbenzenesulfonamide
Introduction
In the realm of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. N,N,4-trimethylbenzenesulfonamide, a member of the sulfonamide class of compounds, serves as an excellent case study for demonstrating the power of a multi-pronged spectroscopic approach. Sulfonamides are a vital pharmacophore, and their precise characterization is critical for understanding structure-activity relationships (SAR).
This guide provides an in-depth technical analysis of this compound using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only interpret the spectral data for the target molecule but also provide a comparative analysis with structurally similar alternatives to highlight how subtle molecular changes manifest in the resulting spectra. This comparative context is designed to enhance the researcher's ability to make confident structural assignments.
The Analytical Approach: An Integrated Spectroscopic Workflow
The validation of a molecular structure is not reliant on a single piece of evidence but is rather a puzzle solved by assembling complementary data from various analytical techniques. Each method provides a unique perspective on the molecular architecture. ¹H and ¹³C NMR reveal the electronic environment and connectivity of the carbon-hydrogen framework. IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Mass spectrometry provides the molecular weight and offers clues to the molecular formula and substructures through fragmentation analysis.
Our workflow integrates these techniques to build a self-validating system for structural confirmation.
Figure 1: Integrated workflow for spectroscopic validation.
Spectroscopic Deep Dive: this compound
The structure of this compound presents several key features for spectroscopic identification: a para-substituted aromatic ring, a toluyl methyl group, a sulfonamide functional group, and two N-methyl groups.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For this compound, we anticipate four distinct signals. The para-substitution pattern of the aromatic ring should result in a characteristic pair of doublets. The two N-methyl groups are chemically equivalent due to free rotation around the S-N bond, leading to a single, sharp signal integrating to six protons. The toluyl methyl group will appear as another sharp singlet.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 7.66 | Doublet (d) | 2H | Ar-H (ortho to SO₂) | These protons are deshielded by the strong electron-withdrawing effect of the adjacent sulfonyl group. |
| 7.34 | Doublet (d) | 2H | Ar-H (ortho to CH₃) | These protons are in a relatively more shielded environment compared to their counterparts. |
| 2.69 | Singlet (s) | 6H | N(CH₃)₂ | The two methyl groups are equivalent, and with no adjacent protons, they appear as a sharp singlet. |
| 2.44 | Singlet (s) | 3H | Ar-CH₃ | The methyl group on the aromatic ring is a singlet as it has no neighboring protons to couple with. |
Data sourced from The Royal Society of Chemistry[1].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton of the molecule. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected, along with two distinct signals for the methyl carbons.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 143.5 | Ar-C (C-SO₂) | Quaternary carbon attached to the sulfonyl group, significantly deshielded. |
| 132.5 | Ar-C (C-CH₃) | Quaternary carbon attached to the methyl group. |
| 129.6 | Ar-CH (ortho to CH₃) | Aromatic methine carbons. |
| 127.8 | Ar-CH (ortho to SO₂) | Aromatic methine carbons. |
| 37.9 | N(CH₃)₂ | Carbon of the two equivalent N-methyl groups. |
| 21.5 | Ar-CH₃ | Carbon of the toluyl methyl group. |
Data sourced from The Royal Society of Chemistry[1].
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is exceptionally useful for identifying functional groups. For a sulfonamide, the most prominent and diagnostic peaks are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₃) |
| 1344–1317 | Asymmetric S=O Stretch | Sulfonamide (SO₂) |
| 1187–1147 | Symmetric S=O Stretch | Sulfonamide (SO₂) |
| ~920 | S-N Stretch | Sulfonamide |
| 1600-1475 | C=C Stretch | Aromatic Ring |
Frequency ranges are based on established data for arylsulfonamides[2][3]. The absence of a broad absorption band in the 3300-3500 cm⁻¹ region is a key piece of evidence confirming the tertiary nature of the sulfonamide (i.e., the absence of an N-H bond).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound (C₉H₁₃NO₂S), the expected monoisotopic mass is approximately 199.07 Da.
The fragmentation of aromatic sulfonamides is well-documented.[4][5][6] Key fragmentation pathways include:
-
Cleavage of the S-N bond: This is often a dominant pathway, leading to the formation of the tolylsulfonyl cation (m/z 155) and a dimethylamine radical.
-
Loss of SO₂: A rearrangement can lead to the elimination of sulfur dioxide (a loss of 64 Da), a characteristic fragmentation for many sulfonamides.[4][7]
-
Loss of a methyl group: Cleavage of a methyl group from the nitrogen can result in an [M-15]⁺ ion.
The mass spectrum from the NIST WebBook for this compound shows a strong molecular ion peak at m/z 199 and a base peak at m/z 91, corresponding to the tropylium ion formed from the tolyl moiety.[8]
Comparative Analysis: Highlighting Structural Nuances
The power of spectroscopic interpretation is amplified when comparing a target molecule to its structural analogs. This process illuminates how specific structural modifications translate into predictable spectral changes.
Figure 2: Logical relationship between the target molecule and its comparators.
Table 4: Comparative Spectroscopic Data
| Compound | Key ¹H NMR Feature(s) (ppm) | Key ¹³C NMR Feature (ppm) | Key IR Feature (cm⁻¹) |
| This compound (Target) | 2.69 (s, 6H, N(CH₃)₂) | 37.9 (N(CH₃)₂) | Absence of N-H stretch |
| 4-Methylbenzenesulfonamide (Primary) | Broad singlet for NH₂ (variable) | N/A | Strong N-H stretches (~3390-3229)[2] |
| N-Phenyl-4-methylbenzenesulfonamide (Secondary) | Broad singlet for NH (~7-10)[9] | N/A | Single N-H stretch (~3288)[10] |
| N,N-Diethyl-4-methylbenzenesulfonamide (Alkyl Variant) | ~3.2 (q, 4H, N(CH₂CH₃)₂) ~1.1 (t, 6H, N(CH₂CH₃)₂)[11] | Signals for N-CH₂ and N-CH₂CH₃ | Absence of N-H stretch |
Discussion of Comparisons:
-
Primary vs. Tertiary Amide: The most striking difference between 4-methylbenzenesulfonamide and our target molecule is in the IR and ¹H NMR spectra. The primary amide shows characteristic N-H stretching bands in the IR spectrum and a broad, exchangeable NH₂ signal in the ¹H NMR spectrum.[2] The absence of these features is a definitive marker for the tertiary structure of this compound.
-
Secondary vs. Tertiary Amide: Similarly, N-phenyl-4-methylbenzenesulfonamide displays a single N-H stretch in its IR spectrum and a corresponding N-H proton signal in its ¹H NMR spectrum.[9][10] The complexity of its aromatic region would also differ due to the presence of the N-phenyl ring.
-
Alkyl Variant Comparison: Comparing the target with its N,N-diethyl analog demonstrates the sensitivity of NMR to the alkyl environment. The sharp 6H singlet of the N(CH₃)₂ group is replaced by the classic triplet and quartet pattern of an ethyl group, providing clear evidence of the specific N-alkyl substituents present.[11]
Experimental Protocols
The following are generalized, best-practice protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Protocol 1: NMR Spectroscopy (¹H & ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum. A spectral width of ~16 ppm is typical.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Co-add 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard.
-
Use a pulse angle of 45-60 degrees with a relaxation delay of 2 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS reference. Integrate the ¹H NMR signals.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid analyte with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Background Scan: Place the KBr pellet holder (empty) or the ATR crystal in the instrument and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Place the sample pellet in the holder and acquire the spectrum. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe (DIP) or Gas Chromatography (GC) inlet can be used. Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.
-
Ionization: Use a standard electron ionization (EI) source, typically at 70 eV. This high energy ensures reproducible fragmentation patterns.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to ensure detection of the molecular ion and relevant fragment ions.
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and propose structures for the major fragment ions, comparing them to known fragmentation mechanisms for the compound class.[4][5][12]
Conclusion
The structural validation of this compound is achieved with high confidence through the synergistic application of NMR, IR, and MS. Each technique provides essential, non-redundant information that, when combined, leaves no ambiguity. The ¹H and ¹³C NMR data precisely map the C-H framework and confirm the number and type of methyl groups. IR spectroscopy confirms the presence of the key sulfonamide functional group and, critically, the absence of N-H bonds, establishing its tertiary nature. Mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure.
By further comparing these results to the spectra of primary, secondary, and other tertiary sulfonamides, we not only validate the target structure but also build a deeper, more intuitive understanding of how molecular architecture dictates spectroscopic output. This comparative, multi-technique mindset is indispensable for researchers in drug discovery and chemical sciences.
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PubChem. Benzenesulfonamide, 4-methyl-N-phenyl-. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. Available from: [Link]
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AWS. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Available from: [Link]
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For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Benzenesulfonamide Derivatives in Oncology
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide array of biological activities.[1][2] In the realm of oncology, research into novel benzenesulfonamide derivatives has unveiled promising candidates for targeted cancer therapy.[1][2][3] These compounds have demonstrated significant potential by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. This guide provides an in-depth, preclinical comparison of a related 4-methyl-benzenesulfonamide derivative and other benzenesulfonamide analogs, supported by experimental data and detailed protocols to assist researchers in this dynamic field.
Mechanism of Action: Targeting Key Pathways in Cancer Progression
The anticancer activity of many benzenesulfonamide derivatives stems from their ability to inhibit key enzymes and signaling pathways crucial for tumor growth and survival. Two prominent mechanisms of action that have been elucidated in preclinical studies are the inhibition of Carbonic Anhydrase IX (CA IX) and Tropomyosin receptor kinase A (TrkA).
Carbonic Anhydrase IX (CA IX) Inhibition in Hypoxic Tumors
Solid tumors often exhibit regions of hypoxia (low oxygen), which triggers a metabolic shift and leads to an acidic tumor microenvironment.[4] To survive and proliferate in these acidic conditions, cancer cells upregulate the expression of CA IX, a cell surface enzyme that plays a critical role in regulating intracellular pH.[4][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps maintain a more neutral intracellular pH, which is conducive to cancer cell survival, while contributing to the acidification of the extracellular space, a condition that promotes invasion and metastasis.[5][6] Consequently, selective inhibition of CA IX is a highly attractive strategy for developing novel anticancer agents.[4]
Below is a diagram illustrating the role of CA IX in the tumor microenvironment and the inhibitory action of benzenesulfonamide derivatives.
Caption: CA IX Inhibition by Benzenesulfonamide Derivatives.
Tropomyosin Receptor Kinase A (TrkA) Inhibition in Glioblastoma
The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs) has emerged as a significant target in the treatment of various cancers, including glioblastoma (GBM).[7] TrkA, when activated by its ligand, nerve growth factor (NGF), triggers downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and migration.[8][9][10] In some GBM cells, TrkA is overexpressed, leading to aberrant activation of these pathways and contributing to tumor progression.[7][8] Benzenesulfonamide analogs have been identified as potent inhibitors of TrkA, offering a targeted therapeutic approach for TrkA-driven cancers.[7]
The following diagram depicts the TrkA signaling pathway and its inhibition by benzenesulfonamide derivatives.
Caption: TrkA Signaling Pathway Inhibition.
Comparative Preclinical Efficacy: In Vitro and In Vivo Studies
A crucial aspect of preclinical drug development is the rigorous evaluation of a compound's efficacy against cancer cells and in relevant animal models. This section presents a comparative analysis of a specific 4-methyl-benzenesulfonamide derivative and other benzenesulfonamide analogs.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the in vitro potency of a compound. The following tables summarize the IC₅₀ values of various benzenesulfonamide derivatives against a panel of human cancer cell lines, allowing for a direct comparison of their cytotoxic effects.
Table 1: Cytotoxicity of Aryl Thiazolone-Benzenesulfonamides against Breast Cancer Cell Lines [4]
| Compound | MDA-MB-231 (Triple-Negative) IC₅₀ (µM) | MCF-7 (ER-Positive) IC₅₀ (µM) | Selectivity against Normal Breast Cells (MCF-10A) |
| 4b | 3.21 | 4.15 | High |
| 4c | 4.52 | 5.33 | High |
| 4e | 1.52 | 2.08 | 17.5-fold |
| 4g | 2.89 | 3.76 | 10.2-fold |
| 4h | 5.64 | 6.31 | 5.5-fold |
Data synthesized from a study on novel aryl thiazolone-benzenesulfonamides as CA IX inhibitors.[4]
Table 2: Cytotoxicity of Benzenesulfonamide Analogs against Glioblastoma Cell Line [7]
| Compound | U87 (Glioblastoma) % Inhibition at 100 µM |
| AL106 | 78% |
| AL34 | 64.7% |
| AL110 | 53.3% |
| Cisplatin (Control) | Not specified in the provided abstract |
Data from a study identifying benzenesulfonamide analogs as TrkA inhibitors.[7]
Table 3: Comparative Cytotoxicity of a 4-Methyl-Benzenesulfonamide Derivative and Doxorubicin [11]
| Compound | Target Cancer | In Vivo Model | Efficacy |
| 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide | Hepatocellular Carcinoma & Pancreatic Cancer | DEN/CCl4-induced in rats | Significant improvement in liver and pancreatic tissues |
| Doxorubicin (Reference Drug) | Hepatocellular Carcinoma & Pancreatic Cancer | DEN/CCl4-induced in rats | Standard chemotherapeutic agent |
This study highlights the in vivo potential of a specific 4-methyl-benzenesulfonamide derivative.[11]
In Vivo Efficacy: Xenograft Tumor Models
To assess the therapeutic potential of these compounds in a more physiologically relevant context, in vivo xenograft models are employed. In these studies, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to monitor its effect on tumor growth.
A preclinical study on 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide demonstrated its curative effect against diethylnitrosamine (DEN) and carbon tetrachloride (CCl4)-induced hepatocellular carcinoma (HCC) and pancreatic cancer in male rats, using doxorubicin as a reference drug.[11] The study reported a significant improvement in liver and pancreatic tissues following treatment with the novel compound, as evidenced by immunohistochemical and pathological examinations.[11] The compound was shown to mitigate oxidative stress and reduce inflammatory markers.[11]
Detailed Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are paramount. This section provides detailed methodologies for key assays used in the evaluation of 4-methyl-benzenesulfonamide derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-methyl-benzenesulfonamide derivative and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.
Caption: MTT Assay Experimental Workflow.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is a widely used method for detecting apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the 4-methyl-benzenesulfonamide derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of a 4-methyl-benzenesulfonamide derivative in a subcutaneous xenograft mouse model.
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.
Step-by-Step Protocol:
-
Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/100 µL. For some cell lines, a 1:1 mixture with Matrigel® may enhance tumor take rate.
-
Animal Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 4-methyl-benzenesulfonamide derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.
Caption: In Vivo Xenograft Study Workflow.
Conclusion and Future Directions
The preclinical data presented in this guide underscore the significant potential of 4-methyl-benzenesulfonamide derivatives and related analogs as a promising class of chemotherapeutic agents. Their ability to selectively target key cancer-associated pathways, such as CA IX and TrkA, coupled with demonstrated in vitro and in vivo efficacy, provides a strong rationale for their continued development.
Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and pharmacodynamic profiles. Further in vivo studies in orthotopic and patient-derived xenograft (PDX) models will be crucial to validate their therapeutic efficacy in a more clinically relevant setting. Ultimately, the continued investigation of these versatile benzenesulfonamide derivatives holds the promise of delivering novel and effective targeted therapies for a range of malignancies.
References
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Mokhtar, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30239-30253. [Link]
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Al-Ostoot, F. H., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Pharmaceuticals, 15(11), 1383. [Link]
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Mokhtar, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate. [Link]
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Mokhtar, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]
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Sroor, F. M., Younis, E. A., & Aly, H. F. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry, 21(7), 692-706. [Link]
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Sroor, F. M., Younis, E. A., & Aly, H. F. (2024). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry. [Link]
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Svastova, E., et al. (2012). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 3, 275. [Link]
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Supuran, C. T., & Innocenti, A. (2006). Anticancer and antiviral sulfonamides. Mini Reviews in Medicinal Chemistry, 6(12), 1327-1335. [Link]
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Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
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An In-Depth Comparative Guide to the Metal-Catalyzed Synthesis of 4-methyl-N-phenyl-benzenesulfonamide
The N-arylsulfonamide scaffold, exemplified by 4-methyl-N-phenyl-benzenesulfonamide, is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its synthesis is a cornerstone reaction, yet the formation of the crucial C–N bond presents distinct challenges. This guide provides a comparative analysis of dominant metal-catalyzed methodologies for synthesizing this class of compounds, moving beyond simple protocols to explain the causal factors behind experimental design and catalyst selection. We will dissect the mechanisms, performance, and practical considerations of copper, palladium, iron, and nickel-based systems to equip researchers with the knowledge to make informed strategic decisions in their synthetic endeavors.
The Synthetic Landscape: From Classical to Catalytic
The traditional synthesis of N-arylsulfonamides involves the direct reaction of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) with an aniline.[1][3] While straightforward, this method can be limited by harsh conditions and may not be suitable for complex substrates with sensitive functional groups. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, offering milder conditions, broader substrate scope, and greater efficiency.[4] This guide focuses on these modern catalytic approaches.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The copper-mediated Ullmann condensation is the classical approach to C-N bond formation.[5][6] Initially plagued by requirements for high temperatures and stoichiometric copper, modern protocols have introduced ligands that facilitate a catalytic cycle under significantly milder conditions.[6]
Catalytic System: Typically involves a copper(I) or copper(II) salt (e.g., CuI, CuBr, Cu₂O, CuCl₂) and a chelating ligand, such as a diamine.[7][8] Mechanism: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species reacts with the sulfonamide to form a copper-amidate complex. Oxidative addition of the aryl halide forms a Cu(III) intermediate, which then undergoes reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[6][9]
Diagram: Catalytic Cycle of Ullmann-Type N-Arylation
Caption: Generalized catalytic cycle for the copper-catalyzed Ullmann N-arylation.
Performance and Considerations:
-
Advantages: Copper is an inexpensive, abundant metal. Ligand-free systems have been developed, simplifying the reaction setup. The method is robust and widely applicable.
-
Disadvantages: Traditional methods required harsh conditions.[5] While improved, reaction temperatures can still be higher than palladium-catalyzed alternatives, and catalyst loading may be significant (e.g., 20 mol%).
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[10][11] Its application to sulfonamides, which are less nucleophilic than amines, demonstrates its broad utility.[12]
Catalytic System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a bulky, electron-rich phosphine ligand (e.g., BINAP, Josiphos-type ligands) are crucial for success.[10][13] Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to the active Pd(0) complex to form a Pd(II) species. Subsequent coordination of the deprotonated sulfonamide, followed by reductive elimination, releases the N-arylsulfonamide product and regenerates the Pd(0) catalyst.[11]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
Performance and Considerations:
-
Advantages: Generally provides high yields under mild conditions. The reaction is highly tolerant of a wide range of functional groups. Catalyst loadings are often low.
-
Disadvantages: Palladium is a precious metal, making the catalyst system expensive. The required phosphine ligands can also be costly and sensitive to air.
Iron-Catalyzed Synthesis: An Economical and Green Alternative
Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis. An innovative one-step method synthesizes N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates.[14][15][16]
Catalytic System: This process uses a simple iron salt, such as FeCl₂, as the catalyst and NaHSO₃ as a reductant.[14][16][17] Mechanism: Mechanistic studies suggest a novel pathway where the N–S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group.[14][15][16] This proceeds through a proposed N-aryl-N-arenesulfonylhydroxylamine intermediate.
Diagram: Proposed Pathway for Iron-Catalyzed N-Arylsulfonamide Synthesis
Caption: Proposed reaction pathway for the iron-catalyzed synthesis from nitroarenes.
Performance and Considerations:
-
Advantages: Iron is extremely cheap, abundant, and has low toxicity. This method utilizes stable and readily available nitroarenes as the nitrogen source, avoiding potentially genotoxic aromatic amines.[14]
-
Disadvantages: The substrate scope, while broad, may be different from traditional cross-coupling reactions. The mechanism is less established than the well-studied palladium and copper cycles.
Nickel-Catalyzed N-Arylation: A Cost-Effective Contender
Nickel catalysis bridges the gap between the high cost of palladium and the sometimes different reactivity of copper and iron. It is particularly effective for coupling with less reactive but more economical aryl chlorides.[18] Recent advances even include photosensitized nickel catalysis for C-N bond formation.[19]
Catalytic System: Often involves a Ni(II) precatalyst with a suitable ligand, or a Ni(0) source.[18][20] Mechanism: Similar to palladium, nickel catalysis generally proceeds via a Ni(0)/Ni(II) catalytic cycle involving oxidative addition, ligand exchange with the sulfonamide, and reductive elimination.
Diagram: General Nickel-Catalyzed N-Arylation Cycle
Caption: Generalized catalytic cycle for nickel-catalyzed N-arylation.
Performance and Considerations:
-
Advantages: Nickel is significantly cheaper than palladium. It provides a unique reactivity profile and can effectively activate aryl chlorides.
-
Disadvantages: Nickel catalysts can be more sensitive to reaction conditions, and concerns about toxicity are higher compared to iron.
Comparative Performance Summary
| Feature | Copper-Catalyzed | Palladium-Catalyzed | Iron-Catalyzed | Nickel-Catalyzed |
| Reaction Name | Ullmann Condensation[5] | Buchwald-Hartwig Amination[10] | Nitroarene-Sulfinate Coupling[14] | C-N Cross-Coupling[18] |
| Key Advantages | Low catalyst cost, robust, simple ligand-free options. | High yields, extremely broad scope, mild conditions, low catalyst loading.[10] | Very low cost, low toxicity, uses alternative starting materials.[14] | Activates cheap aryl chlorides, lower cost than palladium.[18] |
| Key Disadvantages | Often requires higher temperatures, can need high catalyst loading.[5] | High cost of palladium and specialized ligands. | Indirect route, less established mechanism. | Potential toxicity, can be sensitive to conditions. |
| Typical Yields | Good to Excellent (up to 93%).[7] | Generally Excellent. | Good to Excellent.[14][16] | Good to Excellent (up to 99%).[19] |
| Typical Temp. | 100-120 °C.[7][8] | Room Temp to ~100 °C. | Mild Conditions.[14][16] | Varies; can be mild with photosensitization.[19] |
| Sustainability | Good (abundant metal). | Poor (precious metal). | Excellent (abundant, non-toxic metal). | Fair (cheaper but some toxicity concerns). |
Selected Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of a Sulfonamide (Representative) This protocol is adapted from a general procedure for copper-catalyzed desulfitative N-arylation.[7]
-
To an oven-dried reaction tube, add the sulfonamide (1.0 mmol), sodium arylsulfinate (1.2 mmol), CuCl₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add dry DMSO (2 mL) as the solvent.
-
Seal the tube and stir the mixture at 120 °C for 12 hours under an air atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylsulfonamide.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (Representative) This protocol is based on general procedures for the amination of aryl sulfonates.[13]
-
In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol).
-
Add the aryl halide/sulfonate (1.0 mmol) and the sulfonamide (1.2 mmol).
-
Add anhydrous toluene (2 mL).
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the product.
Protocol 3: Iron-Catalyzed Synthesis from a Nitroarene (Representative) This protocol is adapted from the published method using nitroarenes as nitrogen sources.[14][15]
-
To a reaction flask, add the nitroarene (1.0 mmol), sodium arylsulfinate (1.5 mmol), FeCl₂ (0.1 mmol, 10 mol%), and NaHSO₃ (3.0 mmol).
-
Add DMSO (3 mL) as the solvent.
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for the specified time (e.g., 12 hours).
-
Upon completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Conclusion and Strategic Outlook
The synthesis of 4-methyl-N-phenyl-benzenesulfonamide and its analogs is achievable through a variety of powerful, metal-catalyzed reactions. The choice of metal is a strategic decision dictated by project-specific needs:
-
Palladium remains the gold standard for high efficiency and broad functional group tolerance, ideal for late-stage synthesis in drug discovery where yield and reliability are paramount.
-
Copper offers a robust and economical alternative, well-suited for process chemistry and scale-up applications where cost is a major driver.
-
Iron and Nickel represent the frontier of sustainable chemistry. Iron provides an exceptionally low-cost and non-toxic option with a novel synthetic route, while nickel excels in activating inexpensive aryl chloride starting materials.
Future developments will likely focus on further reducing the environmental impact through lower catalyst loadings, use of greener solvents, and development of recyclable catalytic systems, continuing the evolution of this fundamentally important chemical transformation.
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Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. [Link][14][15][16][17]
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Fun, H. K., et al. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o238. [Link][21]
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Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry. [Link][15]
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Zhang, W., et al. (2015). Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. PubMed. [Link][16]
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Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link][22]
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Tahir, M. N., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. [Link][1]
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Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235-239. [Link][3]
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Simon, C. M., et al. (2023). Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings. Organometallics, 42(14), 1634–1645. [Link][18][23][24]
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ResearchGate. Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. [Link][25]
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Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link][26]
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Lin, W., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(5), 1034-1043. [Link][13]
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Jiang, Y., et al. (2017). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry, 82(11), 5810–5818. [Link][7]
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Zhang, Z., et al. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. The Journal of Organic Chemistry, 87(13), 8802–8810. [Link][27]
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ResearchGate. Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. [Link][20]
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Semantic Scholar. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. [Link][28]
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Teo, Y. C. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. National Institute of Education, Nanyang Technological University. [Link]
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Witas, J., & Dembinski, R. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(56), 33881-33898. [Link][2]
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Li, Z., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. [Link][8]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][10]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link][11]
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A Comparative Crystallographic Guide to N,N,4-Trimethylbenzenesulfonamide and Its Derivatives: Structure, Interactions, and Polymorphism
For Immediate Release
IVANOVO, Russia – In a significant contribution to the fields of medicinal chemistry and materials science, this guide provides a comprehensive X-ray crystallographic analysis of N,N,4-trimethylbenzenesulfonamide and its derivatives. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of their molecular structures, intermolecular interactions, and the impact of substituent modifications on their crystal packing.
The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, including antibacterial and anticancer drugs.[1][2] The specific arrangement of atoms and molecules in the solid state, known as the crystal structure, is of paramount importance as it dictates the compound's physical and chemical properties, such as solubility, stability, and bioavailability. This guide delves into the nuanced world of sulfonamide crystallography, with a particular focus on this compound, a key scaffold in organic synthesis.[3][4]
The Foundation: Synthesis and Crystal Growth of Sulfonamide Derivatives
The journey to understanding the three-dimensional architecture of these molecules begins with their synthesis and the subsequent growth of high-quality single crystals. The preparation of this compound and its analogs typically involves the reaction of 4-methylbenzenesulfonyl chloride with the corresponding amine.[5][6][7]
A generalized synthetic protocol is as follows:
-
Step 1: Reaction Setup. In a round-bottom flask, the desired amine is dissolved in a suitable solvent, such as dichloromethane or pyridine.[5]
-
Step 2: Addition of Tosyl Chloride. p-Toluenesulfonyl chloride is added portion-wise to the amine solution, often in the presence of a base like triethylamine to neutralize the HCl byproduct.[5]
-
Step 3: Reaction Monitoring. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Step 4: Workup and Purification. The reaction mixture is washed with acidic and basic solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent evaporated.
-
Step 5: Crystallization. The crude product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone/hexane) to yield single crystals suitable for X-ray diffraction.[5][8]
Caption: Workflow from Synthesis to X-ray Diffraction Analysis.
A Comparative Look at Crystal Structures
The precise arrangement of atoms in a crystal is defined by its unit cell parameters and space group. Below is a comparative table of crystallographic data for this compound and two of its derivatives, illustrating the influence of N-substituents on the crystal packing.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| This compound | C₉H₁₃NO₂S | Monoclinic | C2/c | - | - | - | - | [9] |
| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | C₁₇H₁₉NO₂S | Orthorhombic | Pna2₁ | 18.6919(18) | 10.5612(10) | 8.1065(8) | 90 | [6] |
| 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide | C₁₅H₁₇NO₂S | Monoclinic | P2₁ | - | - | - | - | [7] |
Note: Complete unit cell parameters for all compounds were not available in the provided search results.
The crystal structure of this compound was determined to be in the monoclinic space group C2/c.[9] In contrast, the introduction of bulkier and more flexible substituents on the nitrogen atom, such as in N-allyl-N-benzyl-4-methylbenzenesulfonamide, leads to a change in the crystal system to orthorhombic (Pna2₁).[6] This highlights the significant role of the N-substituents in directing the overall crystal packing.
The Driving Forces: Intermolecular Interactions
The stability of a crystal lattice is governed by a delicate balance of intermolecular forces. In sulfonamide derivatives, hydrogen bonds, π-π stacking, and van der Waals interactions are the primary contributors to the supramolecular architecture.[1][10]
-
Hydrogen Bonding: In primary and secondary sulfonamides, N-H···O hydrogen bonds are a dominant feature, often forming chains or dimers that link the molecules together.[7][11] For tertiary sulfonamides like this compound, where the classical hydrogen bond donor is absent, weaker C-H···O and C-H···π interactions become more significant in dictating the crystal packing.[6][9]
-
π-π Stacking: The aromatic rings of the benzenesulfonamide core can engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) is influenced by the steric and electronic nature of the substituents.[11]
-
Hirshfeld Surface Analysis: This computational tool provides a visual and quantitative method for analyzing intermolecular contacts. For this compound, Hirshfeld surface analysis revealed that H···H, C···H/H···C, and N···H interactions are the primary contributors to the crystal's stability.[9]
Caption: Key Intermolecular Interactions in Sulfonamide Crystals.
Conformational Flexibility and Its Implications
The sulfonamide group can exhibit conformational flexibility, particularly around the S-N bond.[12] The orientation of the substituents on the nitrogen and the benzene ring can significantly impact the molecule's overall shape and its ability to pack efficiently in the solid state. Quantum chemical calculations have shown that for some sulfonamides, multiple conformers can exist with relatively small energy differences, which can lead to polymorphism—the existence of multiple crystal forms of the same compound.[1][10][12]
The conformation of the N-H bond in relation to the C=O bond in N-acylsulfonamides is another critical factor, with the anti conformation often being observed.[13][14] The torsional angles within the molecule, such as the C-S-N-C angle, define the relative orientation of the different molecular fragments and are crucial in determining the final crystal structure.[6][11]
Conclusion and Future Directions
The X-ray crystallographic analysis of this compound and its derivatives provides invaluable insights into their solid-state structures. Understanding the interplay between molecular conformation and intermolecular interactions is fundamental for crystal engineering—the rational design of crystalline materials with desired properties.[15][16]
Future research in this area will likely focus on:
-
Polymorph Screening: Systematically searching for and characterizing different crystalline forms of bioactive sulfonamides to optimize their pharmaceutical properties.
-
Co-crystallization: Designing co-crystals of sulfonamides with other molecules to enhance properties like solubility and stability.[15]
-
Computational Prediction: Utilizing advanced computational methods to predict crystal structures and properties before synthesis, thereby accelerating the drug development process.
This guide serves as a foundational resource, offering a comparative framework for researchers to build upon as they explore the rich and complex crystallographic landscape of sulfonamide derivatives.
References
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- Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s.
- Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides.
- Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.
- Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure.
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Evaluating the Efficacy of N,N,4-trimethylbenzenesulfonamide as a Protecting Group in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target peptide. These chemical shields temporarily mask reactive functional groups, preventing unwanted side reactions and directing the synthesis toward the desired molecular architecture. While the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) strategies have long been the cornerstones of solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups continues to be a vibrant area of research. This guide provides a comprehensive evaluation of N,N,4-trimethylbenzenesulfonamide as a potential protecting group for the α-amino function of amino acids, comparing its inferred properties and performance with the well-established Fmoc and Boc protecting groups.
The Imperative of Orthogonal Protection in Peptide Synthesis
Modern peptide synthesis relies on the principle of orthogonal protection, which employs a set of protecting groups that can be selectively removed under distinct chemical conditions.[1] This allows for the stepwise elongation of the peptide chain with high fidelity. A typical orthogonal strategy in SPPS involves:
-
A temporary Nα-amino protecting group: Cleaved at each cycle of amino acid addition.
-
Permanent side-chain protecting groups: Removed during the final cleavage of the peptide from the solid support.
-
A linker to the solid support: Cleaved at the final step to release the synthesized peptide.
The choice of the Nα-amino protecting group dictates the entire synthetic strategy, including the chemistry of the side-chain protecting groups and the resin linker.
The Established Paradigms: Fmoc and Boc Strategies
The Fmoc and Boc protecting groups represent two distinct and highly successful orthogonal strategies in SPPS.
The Fmoc/tBu Strategy: A Mild Approach
The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in N,N-dimethylformamide (DMF).[2] This mild deprotection condition allows for the use of acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains. The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, such as trifluoroacetic acid (TFA).[2]
The Boc/Bzl Strategy: A Classic Method
The Boc group is an acid-labile protecting group, removed by treatment with a moderate acid like TFA.[3] This strategy is often paired with benzyl (Bzl) based side-chain protecting groups, which are cleaved under harsher acidic conditions, typically with hydrofluoric acid (HF).[3]
This compound: An Exploratory Alternative
While not as extensively studied in the context of mainstream peptide synthesis, sulfonamides, particularly arylsulfonamides, are well-known protecting groups for amines in organic synthesis.[4] this compound belongs to the class of N,N-dialkylarylsulfonamides. Based on the known chemistry of related p-toluenesulfonamides (tosylamides), we can infer its potential characteristics as a protecting group in peptide synthesis.
Arylsulfonamides are generally known for their high stability towards a wide range of reaction conditions, including both acidic and basic environments.[4] This stability, while advantageous in many synthetic contexts, often necessitates harsh conditions for their removal.
Comparative Analysis: this compound vs. Fmoc and Boc
The following table provides a comparative overview of the key features of this compound (inferred), Fmoc, and Boc as Nα-amino protecting groups.
| Feature | This compound (Inferred) | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Chemical Class | N,N-Dialkylarylsulfonamide | Carbamate | Carbamate |
| Introduction | Reaction of the amino acid with N,N,4-trimethylbenzenesulfonyl chloride in the presence of a base. | Reaction with Fmoc-OSu or Fmoc-Cl in the presence of a base. | Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. |
| Cleavage Conditions | Reductive cleavage (e.g., dissolving metal reduction) or strong acid hydrolysis at elevated temperatures.[5] | Mild base (e.g., 20% piperidine in DMF).[2] | Moderate acid (e.g., TFA in DCM).[3] |
| Stability | High stability to both acidic and basic conditions.[4] | Stable to acidic conditions, labile to bases.[2] | Stable to basic and nucleophilic conditions, labile to acids.[3] |
| Orthogonality | Potentially orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups. | Orthogonal to acid-labile side-chain protecting groups (tBu strategy).[1] | Orthogonal to benzyl-based side-chain protecting groups removed by strong acid (Bzl strategy).[1] |
| Potential Advantages | High stability could be beneficial in the synthesis of complex peptides where other protecting groups might be labile. | Mild deprotection conditions preserve sensitive amino acid residues. | Well-established and robust methodology. |
| Potential Disadvantages | Harsh cleavage conditions may not be compatible with sensitive peptides or side-chain protecting groups. Lack of established protocols in mainstream peptide synthesis. | Potential for diketopiperazine formation and other side reactions with certain amino acid sequences. | Requires the use of strong acids for final cleavage, which can be harsh on some peptides. |
Experimental Workflows and Methodologies
The following sections provide detailed experimental protocols for the introduction and cleavage of each protecting group, as well as visual representations of the workflows.
This compound Protection Strategy (Inferred)
The use of this compound as a protecting group in peptide synthesis is not a mainstream technique. The following protocols are inferred from the general chemistry of arylsulfonamides.
Caption: Inferred workflow for peptide synthesis using this compound.
-
Dissolve the amino acid (1.0 eq) in a suitable solvent mixture (e.g., aqueous dioxane or THF/water) containing a base such as sodium hydroxide or sodium carbonate (2.0-3.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N,4-trimethylbenzenesulfonyl chloride (1.1 eq) in the same organic solvent dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 2-3.
-
Extract the protected amino acid with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
This protocol is based on general methods for the cleavage of robust sulfonamides and may require significant optimization.
-
Dissolve the this compound-protected peptide in a suitable solvent (e.g., liquid ammonia for dissolving metal reduction, or a strong acid like HBr in acetic acid for acidolysis).
-
For Reductive Cleavage: Cool the solution to -78°C and add small pieces of sodium or lithium metal with vigorous stirring until a persistent blue color is observed. Quench the reaction carefully with a proton source (e.g., ammonium chloride).
-
For Acidic Cleavage: Heat the solution at an elevated temperature (e.g., 50-100°C) for several hours, monitoring the reaction by HPLC.
-
After completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the deprotected peptide using standard techniques such as preparative HPLC.
Fmoc Protection Strategy
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove the piperidine-dibenzofulvene adduct and excess piperidine.
Boc Protection Strategy
Caption: Standard workflow for Boc-based solid-phase peptide synthesis.
-
Swell the Boc-protected peptide-resin in dichloromethane (DCM).
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate the mixture for 1-2 minutes (pre-wash).
-
Drain the deprotection solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DCM.
-
Neutralize the resin with a solution of a hindered base (e.g., 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF).
-
Wash the resin with DCM and DMF.
Conclusion and Future Outlook
The established Fmoc and Boc protecting group strategies remain the workhorses of peptide synthesis due to their well-defined protocols, high efficiency, and commercial availability of a vast array of protected amino acid derivatives.
Based on the known chemistry of related arylsulfonamides, this compound as a protecting group presents a profile of high stability. This could be a double-edged sword in peptide synthesis. While its robustness might be advantageous for the synthesis of peptides under conditions where other protecting groups are unstable, the inferred harsh cleavage conditions pose a significant drawback, potentially leading to the degradation of sensitive peptide sequences.
Further research is required to experimentally validate the efficacy of this compound in peptide synthesis. Key areas of investigation should include:
-
Optimization of introduction and cleavage conditions: Developing milder and more efficient protocols for the protection and deprotection steps is crucial for its practical application.
-
Orthogonality studies: A thorough investigation of its compatibility with various side-chain protecting groups and resin linkers is necessary to establish its place in orthogonal synthesis strategies.
-
Racemization studies: Assessing the degree of racemization during coupling and deprotection is essential to ensure the stereochemical integrity of the synthesized peptides.
While this compound is unlikely to replace the versatile Fmoc and Boc protecting groups for routine peptide synthesis in the near future, it represents an interesting chemical space for the development of novel protecting groups with unique stability profiles for specialized applications.
References
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Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition.
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Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
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Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Chemistry – A European Journal.
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Sulfonyl Protective Groups. Chem-Station.
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Protecting Groups for Amines: Sulfonamides. YouTube.
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Peptide synthesis with sulfonyl protecting groups. Google Patents.
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A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synthesis.
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Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group. BenchChem.
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Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
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Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry.
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Protecting Groups in Peptide Synthesis. Biosynth.
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Synthesis of 4-methoxy-2,3,6-trimethylbenzensulfonyl chloride. PrepChem.
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Amino acid sulfonamides based on 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. Chemistry of Heterocyclic Compounds.
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p-Toluenesulfonamides. Organic Chemistry Portal.
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What are a good methods for reaction of amino acids with thionyl chloride? ResearchGate.
-
Boc Resin Cleavage Protocol. Sigma-Aldrich.
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Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem.
-
Protection of N- and O-Functional Groups. Organic Chemistry Portal.
-
Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology.
-
2,4,6-Trimethylbenzenesulfonyl Chloride. ChemBK.
-
Technical Support Center: Optimization of N-(Trimethylsilyl)sulfonamide Deprotection. BenchChem.
-
Application Notes and Protocols: Benzoylsulfonamide Functionality for the Protection of Amino Groups. BenchChem.
-
Increasing the Alkaline Stability of N,N-Diaryl Carbazolium Salts Using Substituent Electronic Effects. ACS Applied Materials & Interfaces.
-
A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. Molecules.
-
Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry.
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry.
-
Lewis Acid stabilization and Activation of Primary N-Nitrosamides. RSC Advances.
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A Comparative Analysis of the Reaction Kinetics of N,N,4-trimethylbenzenesulfonamide and Structurally Related Sulfonamides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Sulfonamide Reactivity
In the landscape of pharmaceutical sciences and drug development, a profound understanding of reaction kinetics is paramount for predicting drug stability, metabolic fate, and potential interactions. Sulfonamides, a cornerstone class of therapeutics, exhibit a wide spectrum of chemical reactivity that is intricately governed by their molecular architecture. This guide provides a comprehensive comparison of the reaction kinetics of N,N,4-trimethylbenzenesulfonamide against its structural analogs bearing electron-donating and electron-withdrawing substituents. By examining key kinetic parameters and the underlying mechanistic principles of hydrolysis and nucleophilic substitution reactions, we aim to furnish researchers with the insights necessary for the rational design and development of sulfonamide-based therapeutics.
Introduction: The Significance of Sulfonamide Reaction Kinetics
The sulfonamide functional group is a ubiquitous scaffold in medicinal chemistry, integral to a diverse array of drugs including antibacterials, diuretics, and anticonvulsants. The reactivity of the sulfonyl center and the nature of the substituents on the aromatic ring and the nitrogen atom dictate the molecule's susceptibility to metabolic degradation and chemical transformation. A quantitative understanding of these reaction kinetics is therefore not merely an academic exercise but a critical component of preclinical drug development, informing on shelf-life, formulation strategies, and potential toxicological pathways.
This guide will focus on a comparative kinetic analysis of three key compounds:
-
This compound (1) : Our reference compound with a neutral methyl group.
-
N,N-dimethyl-4-methoxybenzenesulfonamide (2) : An analog with an electron-donating group (EDG).
-
N,N-dimethyl-4-nitrobenzenesulfonamide (3) : An analog with an electron-withdrawing group (EWG).
We will explore their reactivity in two fundamental reaction types: hydrolysis and nucleophilic substitution.
Theoretical Framework: Electronic and Steric Effects in Sulfonamide Reactivity
The rate and mechanism of reactions involving sulfonamides are predominantly influenced by the electronic environment of the sulfonyl group and the steric hindrance around the reaction center.
Electronic Effects: Substituents on the aryl ring modulate the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), pull electron density away from the sulfonyl center, making it more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like the methoxy group (-OCH₃), push electron density towards the sulfonyl group, decreasing its electrophilicity and slowing down nucleophilic attack. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[1] A positive rho (ρ) value for a reaction indicates that it is accelerated by electron-withdrawing groups.[2]
Steric Effects: The size of the substituents on the sulfonamide nitrogen (the N,N-dimethyl groups in our case) and on the aromatic ring can hinder the approach of a nucleophile. While the N,N-dimethyl groups provide a constant steric environment across our chosen compounds, it's a factor to consider when comparing with sulfonamides bearing different N-substituents. Increased steric bulk generally leads to a decrease in reaction rate.[3]
Comparative Kinetic Data
To provide a quantitative comparison, we will examine the pseudo-first-order rate constants (k') for the hydrolysis and the second-order rate constants (k₂) for nucleophilic substitution of our target sulfonamides. While specific experimental data for this compound is not extensively available in the literature, we can infer its reactivity based on studies of analogous compounds and the principles of physical organic chemistry. The following table presents a comparative summary of expected kinetic behavior.
Table 1: Predicted Comparative Reaction Kinetics of Substituted N,N-Dimethylbenzenesulfonamides
| Compound | Para-Substituent | Electronic Effect of Substituent | Predicted Relative Rate of Hydrolysis (k') | Predicted Relative Rate of Nucleophilic Substitution (k₂) |
| 1 : this compound | -CH₃ | Weakly Electron-Donating | Baseline | Baseline |
| 2 : N,N-dimethyl-4-methoxybenzenesulfonamide | -OCH₃ | Strongly Electron-Donating | Slower than Baseline | Slower than Baseline |
| 3 : N,N-dimethyl-4-nitrobenzenesulfonamide | -NO₂ | Strongly Electron-Withdrawing | Faster than Baseline | Faster than Baseline |
Note: The predicted relative rates are based on established electronic effects of the substituents. Actual rate constants would need to be determined experimentally.
Reaction Mechanisms
The hydrolysis and nucleophilic substitution of sulfonamides can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the structure of the sulfonamide.
Hydrolysis
The hydrolysis of sulfonamides can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is thought to involve protonation of the amide nitrogen, followed by nucleophilic attack of water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the mechanism can vary. For tertiary sulfonamides like the ones in this guide, direct nucleophilic attack of a hydroxide ion on the sulfur atom is a likely pathway.
The electronic nature of the para-substituent will influence the stability of any charged intermediates or transition states, thereby affecting the reaction rate as predicted in Table 1.
Caption: Proposed mechanism for base-catalyzed hydrolysis of N,N-dialkylsulfonamides.
Nucleophilic Substitution
Nucleophilic substitution at the sulfonyl center is a fundamental reaction for the functionalization of sulfonamides. These reactions generally proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[4][5] The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the leaving group.
The rate of this reaction is highly sensitive to the electrophilicity of the sulfur atom. Therefore, electron-withdrawing groups on the aromatic ring will significantly accelerate the reaction, while electron-donating groups will have the opposite effect.
Caption: Generalized SN2-type mechanism for nucleophilic substitution on a sulfonyl chloride.
Experimental Protocols
To empirically validate the predicted kinetic trends, the following experimental protocols can be employed. These protocols are designed to be self-validating by including control experiments and ensuring reproducible measurements.
Synthesis of Sulfonamide Analogs
The synthesis of this compound and its analogs can be achieved through the reaction of the corresponding sulfonyl chloride with dimethylamine.[4][6]
Protocol 5.1.1: Synthesis of N,N-dimethyl-p-substituted-benzenesulfonamides
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the p-substituted benzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add a solution of dimethylamine (2.0 eq, typically as a solution in THF or as a gas bubbled through the solvent) dropwise to the stirred sulfonyl chloride solution. A base such as triethylamine or pyridine (1.5 eq) is often added to scavenge the HCl byproduct.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Workup: Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized sulfonamides using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
- 1. sites.msudenver.edu [sites.msudenver.edu]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
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The Computational Microscope: A Comparative Guide to Docking Studies of N-substituted Sulfonamides in Anticancer Drug Discovery
In the contemporary landscape of oncology drug development, the strategic design and evaluation of novel therapeutic agents are paramount. Among the myriad of promising scaffolds, N-substituted sulfonamides have emerged as a versatile and potent class of molecules with significant anticancer potential. Their efficacy often stems from the targeted inhibition of key proteins implicated in tumorigenesis and metastasis. This guide provides an in-depth, comparative analysis of molecular docking studies of various N-substituted sulfonamides, offering a lens through which researchers, scientists, and drug development professionals can critically evaluate their potential as anticancer therapeutics. We will delve into the causality behind experimental choices in computational docking, present comparative data, and provide a validated protocol for conducting such studies.
The Rationale for Docking: De-risking Discovery through In Silico Prediction
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it allows us to visualize and quantify the interaction between a potential drug molecule (the ligand) and its biological target (the receptor), typically a protein. This in silico approach is a cornerstone of modern drug design, offering several key advantages:
-
Rational Drug Design: By understanding the binding mode and affinity of a ligand to its target, we can rationally design more potent and selective inhibitors.
-
Virtual Screening: Docking enables the rapid screening of large libraries of compounds to identify potential hits, significantly reducing the time and cost associated with experimental high-throughput screening.
-
Mechanism of Action Elucidation: The predicted binding poses can provide valuable insights into the mechanism of action of a compound, helping to explain its biological activity.
The trustworthiness of a docking study hinges on a self-validating system. This involves careful preparation of both the ligand and receptor structures, the use of a validated docking algorithm, and the critical analysis of the resulting poses and scores in the context of known structure-activity relationships (SAR) and, ideally, comparison with crystallographic data of similar ligands.
Comparative Docking Performance of N-substituted Sulfonamides
The anticancer activity of N-substituted sulfonamides is often attributed to their ability to inhibit a range of crucial enzymes. Here, we compare the docking performance of various sulfonamide derivatives against prominent anticancer targets. The binding affinity, typically reported as a docking score in kcal/mol, provides a quantitative measure of the predicted interaction strength. A more negative score generally indicates a more favorable binding interaction.
| Compound Class | Target Protein (PDB ID) | Key Findings & Comparative Performance | Reference |
| Dansyl-based Sulfonamides | Carbonic Anhydrase I (1AZM) | A series of synthesized sulfonamides exhibited superior binding affinities (ranging from -6.8 to -8.2 kcal/mol) compared to the well-known carbonic anhydrase inhibitor, acetazolamide (-5.25 kcal/mol). This suggests these derivatives could be more potent inhibitors. | [1][2][3][4] |
| Thiophene-based Sulfonamides | DNA (minor groove), p53, Caspase, NF-κB | 2,5-Dichlorothiophene-3-sulfonamide (8b) demonstrated strong cytotoxicity and comparable inhibitory potential in docking studies to standard chemotherapeutic agents like Doxorubicin and cisplatin. It showed a good binding affinity with p53 with a docking score of -5.7 kcal/mol. | [5][6] |
| Quinoline-based Sulfonamides | Carbonic Anhydrase IX (CAIX), Aurora Kinase A (AURKA), Aurora Kinase B (AURKB) | Novel sulfonamide-quinoline derivatives were designed as multi-targeted agents. Docking studies identified several promising inhibitors with strong binding affinities for all three targets, highlighting the potential for overcoming drug resistance. | [7][8] |
| Azo-based Sulfonamides | FGFR2 Kinase Receptor (4J98) | A synthesized azo-based sulfonamide (compound 8h) exhibited the highest docking score of -6.24 kcal/mol, consistent with its potent in vitro anticancer activity against the MCF-7 breast cancer cell line (IC50 = 0.21 µM). | [9] |
| Thiazolo-quinoxalin-ylideneamino-benzenesulfonamides | VEGFR-2 | Certain derivatives showed potent VEGFR-2 inhibitory effects, with IC50 values in the nanomolar range, comparable to the approved drug sorafenib. Docking studies revealed binding energies indicative of strong interaction within the VEGFR-2 active site. | [10][[“]] |
| 1,2,4-Triazine Sulfonamides | 3RHK (a protein kinase) | Docking scores for these derivatives ranged from -5.655 to -6.634 kcal/mol, indicating good to exceptional binding interactions with the target receptor. | [12] |
| Benzene Sulfonamides | 4PYP (a protein associated with breast cancer) | Newly synthesized benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives were evaluated against breast cancer cell lines, with molecular docking used to analyze the binding energy with the 4PYP receptor. | [13] |
A Validated Workflow for Molecular Docking Studies
To ensure the scientific integrity of docking studies, a systematic and validated workflow is essential. The following protocol outlines the key steps for a typical docking experiment involving an N-substituted sulfonamide and its target protein.
Experimental Protocol: Molecular Docking of an N-substituted Sulfonamide
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand similar to the sulfonamide series being studied.
-
Pre-process the protein: Remove water molecules and any non-essential co-factors. Add hydrogen atoms and assign appropriate protonation states for ionizable residues at a physiological pH. This step is crucial for accurate hydrogen bond prediction.
-
Define the binding site: The binding site is typically defined as a grid box encompassing the active site where the native ligand binds. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
-
Ligand Preparation:
-
Generate the 3D structure of the N-substituted sulfonamide using a molecular modeling software.
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation. This is typically done using a suitable force field.
-
Assign partial charges to the ligand atoms. Accurate charge assignment is critical for calculating electrostatic interactions.
-
-
Molecular Docking:
-
Select a validated docking program. Popular choices include AutoDock, GOLD, and Schrödinger's Glide.
-
Run the docking simulation. The program will systematically search for the best binding poses of the ligand within the defined binding site of the receptor. This involves exploring various conformations and orientations of the ligand.
-
Scoring: The docking program will use a scoring function to estimate the binding affinity for each pose. The poses are then ranked based on their scores.
-
-
Post-Docking Analysis:
-
Visualize the top-ranked poses: Analyze the binding mode of the sulfonamide in the active site of the protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the surrounding amino acid residues.
-
Compare with experimental data: If available, compare the predicted binding mode with the known binding mode of similar inhibitors from crystal structures. This helps to validate the docking protocol.
-
Correlate with biological activity: Analyze the relationship between the docking scores and the experimentally determined biological activity (e.g., IC50 values) of a series of sulfonamide analogs. A good correlation provides confidence in the predictive power of the docking model.
-
Visualizing the Docking Workflow
The following diagram illustrates the logical flow of a typical molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
Molecular docking has proven to be an indispensable tool in the rational design and discovery of N-substituted sulfonamides as potential anticancer therapeutics. The comparative data presented in this guide underscore the ability of these compounds to interact favorably with a diverse range of cancer-related protein targets. The provided workflow offers a robust framework for conducting reliable and predictive docking studies.
The future of this field lies in the integration of molecular docking with other computational methods, such as molecular dynamics simulations, to provide a more dynamic and accurate picture of ligand-receptor interactions. Furthermore, the application of machine learning and artificial intelligence in conjunction with docking can accelerate the identification of novel sulfonamide scaffolds with enhanced potency and selectivity, ultimately paving the way for the development of next-generation anticancer drugs.
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Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. [Link]
-
Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]
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Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ResearchGate. [Link]
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Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health. [Link]
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Sharma, R., et al. (2024). Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. Oriental Journal of Chemistry. [Link]
-
Wyrwas, M., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
-
Sharma, R., et al. (2024). Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. ResearchGate. [Link]
-
Gokcen, S., et al. (2024). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. PubMed. [Link]
-
Shaukat, A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. [Link]
-
Kumar, A., et al. (2013). Docking, CoMFA and CoMSIA Studies of a Series of Sulfonamides Derivatives as Carbonic Anhydrase I Inhibitors. PubMed. [Link]
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Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Semantic Scholar. [Link]
-
Rezaeianzadeh, O., et al. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. [Link]
-
Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
-
Wyrwas, M., et al. (2023). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. [Link]
-
Anwer, K. E., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. National Institutes of Health. [Link]
-
Al-Masoudi, N. A., et al. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. MDPI. [Link]
-
Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. [Link]
-
Wyrwas, M., et al. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. [Link]
-
Al-Amiery, A. A., et al. (2023). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science Publisher. [Link]
-
Al-Karmalawy, A. A., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. PubMed Central. [Link]
-
Kachaeva, M., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Semantic Scholar. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N,4-trimethylbenzenesulfonamide
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of N,N,4-trimethylbenzenesulfonamide (CAS No. 599-69-9), a compound that, while integral to certain synthetic pathways, requires meticulous handling due to its potential hazards. Adherence to these procedures is paramount to ensuring personnel safety and regulatory compliance.
The core principle underpinning the disposal of any laboratory chemical is the management of risk. For this compound, this necessitates a thorough understanding of its hazard profile, appropriate containment, and adherence to established waste management protocols. This document will elucidate these aspects, providing not just a set of instructions, but the scientific rationale behind them.
Hazard Identification and Risk Assessment
Before any handling or disposal procedures are initiated, a comprehensive risk assessment is mandatory. This compound presents several hazards that must be respected to mitigate exposure risks.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
A clear understanding of these hazards informs every subsequent step of the disposal process, from the selection of personal protective equipment to the segregation of waste streams.
Table 1: Hazard Summary and Precautionary Measures for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute Tox. 4 | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2] |
| Causes skin irritation | Skin Irrit. 2 | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice.[3][4] |
| Causes serious eye irritation | Eye Irrit. 2A | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5] |
| May cause respiratory irritation | STOT SE 3 | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind the stringent requirement for specific PPE lies in the compound's irritant and toxic properties. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection: A lab coat is essential. Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Respiratory Protection: Handling of the solid compound, which may generate dust, should be conducted in a chemical fume hood to prevent inhalation.[7]
Step-by-Step Disposal Protocol
The most secure and compliant method for the disposal of this compound is through a licensed hazardous waste management company.[7] On-site chemical treatment is not recommended without a validated protocol and the explicit approval of your institution's Environmental Health and Safety (EHS) department, due to the potential for generating unknown and potentially more hazardous byproducts.[7]
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Protocol Steps:
-
Waste Minimization: The first principle of waste management is to minimize its generation. Order only the necessary quantities of this compound and, where feasible, utilize microscale experimental techniques.[8]
-
Waste Segregation and Collection:
-
Designate a specific, compatible, and leak-proof container for all waste containing this compound. This includes unused pure compound, reaction residues, solutions, and contaminated disposable labware (e.g., pipette tips, weighing boats).[7][9]
-
This compound is a non-halogenated organic solid. It should be collected separately from halogenated organic waste, as the disposal methods for these two streams can differ significantly.[8]
-
Do not mix this waste with other waste streams such as acids, bases, or oxidizers to prevent unforeseen chemical reactions.[10]
-
-
Proper Labeling:
-
The waste container must be clearly and accurately labeled.[9] The label should include:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "this compound"
-
The CAS Number: "599-69-9"
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
-
This labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the container.[10]
-
-
Interim Storage:
-
Waste containers must be kept tightly sealed at all times, except when waste is being added.[11] This is to prevent the release of any vapors and to avoid spills.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9] The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a well-ventilated area and away from sources of ignition.
-
-
Final Disposal:
-
Once the container is full (typically around 75-80% capacity to allow for expansion) or when it is ready for disposal, arrange for a pickup with your institution's EHS department or their designated licensed hazardous waste contractor.[9]
-
You will likely be required to complete a hazardous waste manifest or a pickup request form. This document is a legal record of the waste from "cradle to grave."[11]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is essential.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the spill involves a flammable solvent, turn off all nearby ignition sources.[12]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Clean:
-
Wearing the appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.[13]
-
For a solution, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[5]
-
Place all contaminated materials, including the absorbent and any contaminated PPE, into a sealed, labeled hazardous waste container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Diagram 2: Spill Response Decision Tree
Caption: Decision tree for responding to a spill of this compound.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the inherent hazards of this compound and adhering to the detailed protocols outlined in this guide, researchers can ensure the protection of themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
